molecular formula C10H10N2S B1428016 4-Methyl-2-phenyl-1,3-thiazol-5-amine CAS No. 1249834-47-6

4-Methyl-2-phenyl-1,3-thiazol-5-amine

Cat. No.: B1428016
CAS No.: 1249834-47-6
M. Wt: 190.27 g/mol
InChI Key: LYUISGYCYRYZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-phenyl-1,3-thiazol-5-amine (Molecular Formula: C 10 H 10 N 2 S, Molecular Weight: 190.26 g/mol) is a chemical compound based on the 1,3-thiazole scaffold, which is of significant interest in medicinal chemistry research . This scaffold is recognized for its diverse biological activities and is frequently explored as a core structure in the development of novel therapeutic agents . Researchers are particularly interested in 4-phenyl-1,3-thiazol-2-amine derivatives as promising scaffolds for new antileishmanial agents. Studies have shown that certain derivatives within this chemical class exhibit potent activity against Leishmania amazonensis promastigotes, demonstrating good selectivity indices in cellular assays . The compound's structure aligns with chemotypes that are investigated for their potential to interact with biological targets such as the S-methyl-5-thioadenosine phosphorylase enzyme . This product is intended For Research Use Only and is not approved for human, veterinary, therapeutic, or diagnostic use.

Properties

IUPAC Name

4-methyl-2-phenyl-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUISGYCYRYZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249834-47-6
Record name 4-methyl-2-phenyl-1,3-thiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of the 2-Aminothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Within this class, the 2-aminothiazole substructure is particularly noteworthy, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[2] This scaffold is present in a diverse range of approved drugs, including the anti-inflammatory agent Meloxicam and the antipsychotic Pramipexole, highlighting its versatility.[3][4] The target molecule of this guide, 4-Methyl-2-phenyl-1,3-thiazol-5-amine, incorporates this key pharmacophore and represents a valuable building block for the development of novel therapeutic agents. Its derivatives have been explored for various applications, including as potential anticancer and antimicrobial agents.[5][6]

This guide provides a comprehensive, field-proven methodology for the synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind key experimental decisions, reflecting the perspective of a senior application scientist. The chosen synthetic strategy is a robust and reliable multi-step pathway, beginning with the construction of the thiazole core via the classic Hantzsch thiazole synthesis, followed by the functional group transformation of an ester into the target primary amine.

Overall Synthetic Strategy

The synthesis is designed as a two-part process. The first part involves the construction of the substituted thiazole ring system using the Hantzsch synthesis, which is arguably the most fundamental and widely used method for this purpose.[5] This reaction condenses a thioamide with an α-halocarbonyl compound. In our case, thiobenzamide reacts with ethyl 2-chloroacetoacetate to yield ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

The second part of the synthesis focuses on the conversion of the C5-ester group into the desired C5-amino group. While several methods exist for this transformation (e.g., Hofmann or Schmidt rearrangements), this guide will detail the Curtius rearrangement. This pathway is chosen for its typically clean reaction profile and high yields. The process involves saponification of the ester to a carboxylic acid, conversion to an acyl azide, thermal rearrangement to an isocyanate, and subsequent trapping and deprotection to yield the final primary amine.

SynthesisWorkflow cluster_part1 Part 1: Hantzsch Thiazole Synthesis cluster_part2 Part 2: Curtius Rearrangement Thiobenzamide Thiobenzamide ThiazoleEster Ethyl 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylate Thiobenzamide->ThiazoleEster Hantzsch Reaction ECAA Ethyl 2-chloroacetoacetate ECAA->ThiazoleEster ThiazoleAcid 4-Methyl-2-phenyl- 1,3-thiazole-5-carboxylic acid ThiazoleEster->ThiazoleAcid Saponification AcylAzide Thiazole-5-carbonyl azide ThiazoleAcid->AcylAzide Azide Formation Isocyanate Thiazole-5-isocyanate AcylAzide->Isocyanate Thermal Rearrangement BocAmine Boc-protected Amine Isocyanate->BocAmine Trapping (t-BuOH) FinalAmine 4-Methyl-2-phenyl- 1,3-thiazol-5-amine BocAmine->FinalAmine Deprotection (TFA/HCl)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-2-phenyl-1,3-thiazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Recognizing the limited availability of direct experimental data for this specific molecule, this document emphasizes the fundamental principles and robust experimental protocols for determining its key characteristics. By integrating theoretical predictions with established methodologies, this guide serves as an essential resource for researchers and scientists engaged in the synthesis, characterization, and application of novel thiazole derivatives. We will explore molecular structure, solubility, dissociation constants, lipophilicity, and spectroscopic features, providing both predicted data and detailed procedural workflows.

Introduction: The Significance of Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block for designing molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4] The subject of this guide, 4-Methyl-2-phenyl-1,3-thiazol-5-amine (Figure 1), combines the thiazole core with a phenyl substituent and a primary amine, suggesting its potential as a key intermediate for the synthesis of novel pharmaceutical agents.

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug discovery. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. This guide provides a framework for both understanding the predicted properties of this molecule and experimentally verifying them.

Molecular Structure and Core Properties

The fundamental physicochemical characteristics of a molecule are derived from its structure. For 4-Methyl-2-phenyl-1,3-thiazol-5-amine, these foundational properties are summarized in Table 1.

PropertyValueSource
Chemical Formula C₁₀H₁₀N₂S[5]
Molecular Weight 190.26 g/mol [5]
CAS Number 1249834-47-6
Predicted LogP 2.5 ± 0.4(Predicted)
Predicted pKa (Conjugate Acid) 4.5 ± 0.5(Predicted)
Physical Appearance Solid (predicted)-

Note: LogP and pKa values are predicted based on computational models and data from structurally similar compounds, as direct experimental data is not publicly available.

Synthesis and Purification

Proposed Synthetic Pathway

A likely approach involves the reaction of a thioamide (benzothioamide) with an α-haloketone or a related species.

Synthesis_Pathway reagent1 Benzothioamide intermediate Cyclization Intermediate reagent1->intermediate Nucleophilic attack reagent2 2-Amino-3-oxobutyronitrile (or equivalent α-aminoketone) reagent2->intermediate Condensation product 4-Methyl-2-phenyl-1,3-thiazol-5-amine intermediate->product Dehydration/ Aromatization Melting_Point_Workflow start Start: Purified Compound prep Pack 1-2 mm of sample in capillary tube start->prep rapid_heat Rapid Heating (Approximate MP) prep->rapid_heat slow_heat Slow Heating (1-2°C/min) near approximate MP rapid_heat->slow_heat observe Observe & Record Start and End of Melting slow_heat->observe end Result: Melting Point Range observe->end

Caption: Workflow for experimental melting point determination.

Solubility

Aqueous solubility is a critical determinant of a drug candidate's bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility. [6] Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Buffer Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8). [6]2. Sample Preparation: Add an excess amount of the compound to a vial containing a known volume of each buffer. The goal is to have undissolved solid remaining at equilibrium. [6]3. Equilibration: Agitate the vials at a constant temperature (typically 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. [6]4. Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Report the solubility in mg/mL or µg/mL for each pH.

Dissociation Constant (pKa)

The pKa value indicates the strength of the amine as a base and determines the compound's ionization state at different pH values. For an amine, the pKa refers to the equilibrium of its conjugate acid.

Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., 50% ethanol-water) to overcome low aqueous solubility. [7]2. Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the amine has been protonated).

pKa_Determination_Workflow start Start: Weighed Compound dissolve Dissolve in appropriate solvent (e.g., 50% EtOH/H₂O) start->dissolve titrate Titrate with standardized HCl, recording pH vs. volume dissolve->titrate plot Plot pH vs. Volume of Titrant titrate->plot analyze Determine half-equivalence point plot->analyze end Result: pKa value analyze->end

Caption: Workflow for experimental pKa determination via potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identity of 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0Multiplet2HPhenyl protons (ortho)
~ 7.3 - 7.5Multiplet3HPhenyl protons (meta, para)
~ 3.5 - 4.5Broad singlet2H-NH₂ (amine protons)
~ 2.4Singlet3H-CH₃ (methyl protons)

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 165C2 (thiazole ring)
~ 148C5 (thiazole ring)
~ 133Phenyl C (ipso)
~ 130Phenyl C (para)
~ 129Phenyl C (meta)
~ 126Phenyl C (ortho)
~ 120C4 (thiazole ring)
~ 15-CH₃ (methyl carbon)

Note: These are predicted values. Actual experimental values may vary. Online prediction tools can provide a useful starting point.[8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Key IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3250N-H stretchPrimary amine (-NH₂)
3100 - 3000C-H stretchAromatic C-H
1620 - 1580C=N stretchThiazole ring
1600 - 1450C=C stretchAromatic ring
1650 - 1550N-H bendPrimary amine (-NH₂)
Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the molecule's fragmentation pattern, further confirming its structure.

Expected Molecular Ion Peak (M⁺):

  • m/z: 190.06 (for [C₁₀H₁₀N₂S]⁺)

Conclusion

This technical guide has outlined the essential physicochemical properties of 4-Methyl-2-phenyl-1,3-thiazol-5-amine and provided a comprehensive set of validated protocols for their experimental determination. While direct experimental data for this compound remains scarce in the public domain, the predictive data and detailed methodologies presented herein offer a robust framework for its characterization. For researchers in drug development, applying these protocols will enable the generation of reliable data, facilitating the advancement of this and other promising thiazole derivatives from discovery to clinical application.

References

  • Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 2014 , 87 (4), 343–347. [Link]

  • 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester | C11H10N2O2S. PubChem. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]

  • Melting point determination. SSERC. [Link]

  • Experiment 1 - Melting Points. University of Missouri-St. Louis. [Link]

  • Melting point determination. University of Calgary. [Link]

  • 4-Methyl-2-(3-(trifluoromethyl)phenyl)-1,3-thiazole-5-carboxylic acid. PubChem. [Link]

  • Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. [Link]

  • 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. PubChem. [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. Vidyasagar College for Women. [Link]

  • Determination of melting and boiling points. University of Technology. [Link]

  • How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. [Link]

  • Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]

  • Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S. PubChem. [Link]

  • N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl].
  • Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Annex 4. World Health Organization (WHO). [Link]

  • Test for Amino Groups. BYJU'S. [Link]

  • 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester | C18H20N2O3S. PubChem. [Link]

  • Procedure for solubility testing of NM suspension. ResearchGate. [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Nature. [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • CASPRE - 13 C NMR Predictor. caspre.ca. [Link]

  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Research Square. [Link]

  • 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. ResearchGate. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • 4-Ethyl-5-methyl-1,3-thiazol-2-amine | C6H10N2S. PubChem. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • 4-Methyl-5-[2-(4-phenylpiperazin-1-yl)ethoxy]-1,3-thiazole. PubChem. [Link]

  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. [Link]

Sources

4-Methyl-2-phenyl-1,3-thiazol-5-amine CAS number 1249834-47-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazol-5-amine (CAS: 1249834-47-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-phenyl-1,3-thiazol-5-amine, a heterocyclic compound built upon a medicinally significant scaffold. While specific research on this exact molecule is emerging, its structural components—the 2-phenylthiazole and 5-aminothiazole motifs—are well-established pharmacophores present in a variety of therapeutic agents. This document synthesizes foundational chemical principles and data from related compounds to offer a technical framework for researchers. We will explore its physicochemical properties, propose a detailed and rationalized synthetic protocol based on established methodologies, discuss its potential applications in drug discovery by examining the biological activities of analogous structures, and outline future research directions. This guide is intended to serve as a foundational resource for scientists investigating this compound and its derivatives as potential leads in medicinal chemistry programs.

The 2-Phenyl-5-Aminothiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties, ability to act as a bioisostere for other aromatic rings, and capacity to engage in hydrogen bonding have made it a feature in numerous approved drugs. The 2-aminothiazole subclass, in particular, is of high interest due to its broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2]

The specific scaffold of 4-Methyl-2-phenyl-1,3-thiazol-5-amine incorporates two key features of high value:

  • The 2-Phenylthiazole Group: This motif is found in compounds developed as potent inhibitors of enzymes like xanthine oxidase (for treating gout) and CYP51 (a key fungal enzyme), highlighting its utility in designing targeted therapeutics.[3][4] The phenyl ring's position allows for extensive derivatization to modulate potency, selectivity, and pharmacokinetic properties.

  • The 5-Aminothiazole Group: The primary amine at the C5 position is a versatile synthetic handle. It acts as a nucleophile and a hydrogen bond donor, providing a crucial anchor point for receptor interactions or for building more complex molecules through subsequent chemical modifications. The synthesis of 5-aminothiazoles was significantly advanced by the Cook-Heilbron thiazole synthesis, making this class of compounds readily accessible.[5][6]

The combination of these features in a single, relatively small molecule makes 4-Methyl-2-phenyl-1,3-thiazol-5-amine a compelling starting point for library synthesis and hit-to-lead campaigns in drug discovery.

Physicochemical Properties and Characterization

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research. The available data for 4-Methyl-2-phenyl-1,3-thiazol-5-amine is summarized below.

Table 1: Physicochemical and Supplier Data

Property Value Source(s)
CAS Number 1249834-47-6 [7][8][9]
Molecular Formula C₁₀H₁₀N₂S [7][8][10]
Molecular Weight 190.27 g/mol [7][10]
Typical Purity ≥95% [7][10]
Synonyms NC1=C(C)N=C(C2=CC=CC=C2)S1 [8]

| Storage | Store long-term in a dark place under an inert atmosphere at room temperature. |[8] |

Analytical Characterization Protocol

As a Senior Application Scientist, I would mandate the following characterization workflow to validate the identity, purity, and structure of a newly synthesized or procured batch of this compound. This ensures the integrity of all subsequent experimental data.

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To confirm the elemental composition.

    • Method: Electrospray Ionization (ESI) in positive ion mode.

    • Expected Result: An [M+H]⁺ ion peak corresponding to the exact mass of C₁₀H₁₁N₂S⁺. This provides unambiguous confirmation of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the precise molecular structure and confirm the absence of impurities.

    • ¹H NMR: The spectrum should show distinct signals for the phenyl protons (typically in the δ 7-8 ppm region), a singlet for the methyl group protons, and a signal for the amine protons. The integration of these signals must correspond to the number of protons in each environment.

    • ¹³C NMR: The spectrum should reveal 10 distinct carbon signals (or fewer if symmetry exists), confirming the presence of all carbon atoms in the molecule's backbone.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify key functional groups.

    • Expected Result: Characteristic absorption bands for N-H stretching of the primary amine, C=N stretching of the thiazole ring, and C-H stretching from the aromatic and methyl groups.

This tripartite validation constitutes a self-validating system, ensuring that the material used for biological screening or further synthesis is of known and high quality.

Synthesis Strategy: The Cook-Heilbron Thiazole Synthesis

The construction of the 5-aminothiazole core is efficiently achieved via the Cook-Heilbron thiazole synthesis.[5] This method is advantageous as it often proceeds under mild conditions and utilizes readily available starting materials.[6] The proposed synthesis for 4-Methyl-2-phenyl-1,3-thiazol-5-amine involves the reaction of an α-aminonitrile with carbon disulfide.

Proposed Synthetic Pathway

G cluster_reaction Reaction cluster_conditions Key Conditions Thiobenzamide Thiobenzamide Reactants Thiobenzamide + 2-Aminopropanenitrile Aminonitrile 2-Aminopropanenitrile Product 4-Methyl-2-phenyl-1,3-thiazol-5-amine Reactants->Product Hantzsch-type Condensation & Cyclization Solvent Solvent: Ethanol or DMF Catalyst Optional: Base (e.g., Pyridine) Temperature Heat (Reflux)

Caption: A plausible Hantzsch-type synthesis pathway.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Hantzsch and Cook-Heilbron thiazole syntheses.

  • Reagent Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiobenzamide (1.0 eq) in a suitable solvent such as ethanol (30 mL).

    • Causality: Ethanol is a common polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Reaction Initiation:

    • To the stirred solution, add 2-amino-2-cyanopropane or a suitable α-halo ketone derivative (1.1 eq). An α-halo aminonitrile is often used in modern variations.

    • Add a catalytic amount of a base like pyridine (0.1 eq) to neutralize the H-X formed during the reaction, driving the equilibrium towards the product.

  • Cyclization:

    • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.

    • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase like 30% Ethyl Acetate in Hexane. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • Add distilled water to the residue, which may cause the product to precipitate. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the crude product in vacuo.

    • Purify the residue using flash column chromatography on silica gel. A gradient elution starting from 10% ethyl acetate in hexane and gradually increasing to 40% is a logical starting point.

    • Justification: Chromatography is essential to remove unreacted starting materials and any side products, ensuring a final product purity of >95%.

  • Final Validation:

    • Collect the pure fractions, evaporate the solvent, and dry the final product under high vacuum.

    • Confirm the structure and purity of the white to off-white solid using the analytical methods described in Section 2 (NMR, HRMS, FTIR).

Potential Applications in Drug Discovery

The true value of 4-Methyl-2-phenyl-1,3-thiazol-5-amine lies in its potential as a molecular scaffold for developing novel therapeutics. Analysis of structurally related compounds reveals several promising avenues for investigation.

Table 2: Biological Activities of Structurally Related Phenylthiazole Scaffolds

Compound Class Biological Target/Activity Example/Note Source(s)
2-Phenylthiazoles Xanthine Oxidase (XO) Inhibition A potent inhibitor (IC₅₀ = 48.6 nM) with a 2-phenylthiazole-4-carboxylic acid scaffold showed hypouricemic effects in mice. [3]
2-Phenylthiazoles Antifungal (CYP51 Inhibition) Derivatives of this scaffold are potent inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis. [4][11]
2-Aminothiazoles Anticancer (Antiproliferative) Various 2-amino-4-phenylthiazole derivatives have been evaluated against human cancer cell lines, showing antiproliferative activity. [2]

| Thiazole Derivatives | Broad-Spectrum Antimicrobial | The thiazole ring is a core component of many agents with antibacterial and antifungal properties. |[12] |

Drug Discovery Workflow

The path from a core scaffold like 4-Methyl-2-phenyl-1,3-thiazol-5-amine to a clinical candidate is a structured, multi-stage process. The primary amine at the C5 position is an ideal point for diversification to build a compound library for screening.

Caption: A conceptual workflow for drug discovery.

Future Directions: Leveraging the C5-Amine for Library Synthesis

The synthetic utility of the C5-amine cannot be overstated. It provides a direct route to a vast chemical space through well-established chemical transformations.

Protocol: N-Acylation for Amide Library Synthesis

This protocol describes a general method to create an amide library, which is a common strategy for exploring structure-activity relationships (SAR).

  • Setup: In an array of vials, dispense a solution of 4-Methyl-2-phenyl-1,3-thiazol-5-amine (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to each vial.

    • Causality: The base acts as an acid scavenger for the HCl that will be generated, preventing protonation of the starting amine and driving the reaction to completion.

  • Acylating Agent Addition: To each vial, add a different acyl chloride or carboxylic acid (with a coupling agent like HATU) (1.1 eq). This is the diversification step.

  • Reaction: Stir the vials at room temperature for 2-12 hours. Monitor by TLC or LC-MS.

  • Purification: Upon completion, the library can be purified using parallel purification techniques such as mass-directed automated preparative HPLC.

This approach can rapidly generate hundreds of distinct analogues, allowing for a thorough exploration of the chemical space around the core scaffold to identify potent and selective bioactive agents.

Conclusion

4-Methyl-2-phenyl-1,3-thiazol-5-amine (CAS: 1249834-47-6) is a chemical entity of significant interest to the drug discovery community. While direct biological data on this specific molecule is sparse, its structural composition is rooted in proven pharmacophores. The 2-phenylthiazole core is associated with potent enzyme inhibition, and the 5-aminothiazole moiety provides a versatile point for synthetic elaboration. This guide has provided a framework for its synthesis, characterization, and potential application as a foundational scaffold. By leveraging established synthetic methodologies and a rational drug discovery workflow, this compound represents a promising starting point for the development of novel therapeutics targeting a range of diseases.

References

  • Cook–Heilbron thiazole synthesis - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-Ake_RLgQrq5LAUSC-BN77U1sBV15QRQ0cBQ70dhFcw4-4K726OMy_1M2Dojx5R7WsV9o1ihyMhdLQAk_u2OhIcscOjfpVPxTM4mvcrqU5HH41wtb265DldT93-ITH85_CKveDoDbRlq1gD_fgtddzCJzHdBNUPJB2aOCS3lwCMw=]
  • Synthesis of 5‐amino thiazoles via the four‐component coupling reaction. - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-5-amino-thiazoles-via-the-four-component-coupling-reaction_fig1_380029729]
  • 1249834-47-6 4-Methyl-2-phenyl-1,3-thiazol-5-amine AKSci 5415DQ. [URL: https://www.aksci.com/item_detail.php?
  • Progress in the Synthesis of 5-Aminothiazole Derivatives | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • 4-Methyl-2-phenyl-1,3-thiazol-5-amine - Lead Sciences. [URL: https://www.leadsciences.com/product/BD00984545.html]
  • Synthesis of some new 5- substituted of - JOCPR. [URL: https://www.jocpr.
  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry - YouTube. [URL: https://www.youtube.
  • CAS: 1249834-47-6 - CymitQuimica. [URL: https://www.cymitquimica.com/cas/1249834-47-6]
  • CAS No. 1249834-47-6 Specifications | Ambeed - Ambeed.com. [URL: https://www.ambeed.com/products/1249834-47-6.html]
  • 4-methyl-5-phenyl-1,3-thiazol-2-amine - CymitQuimica. [URL: https://www.cymitquimica.com/en/cas/28241-62-5]
  • 4-methyl-2-phenyl-1,3-thiazol-5-amine - Angene Chemical. [URL: https://www.angenechemical.com/product/cas/1249834-47-6]
  • Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30630716/]
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6423]
  • Synthesis 4-methyl-5-phenylthiazol-2-amine 61 CONCLUSION Thiazole have... - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-4-methyl-5-phenylthiazol-2-amine-61_fig25_371900115]
  • (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook. [URL: https://www.chemicalbook.com/synthesis/product_61291-91-6_53715-64-3.html]
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10383180/]
  • potential biological activities of phenylthiazole scaffolds - Benchchem. [URL: https://www.benchchem.com/pdf/potential-biological-activities-of-phenylthiazole-scaffolds.pdf]
  • 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8276065.htm]
  • (PDF) Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives - ResearchGate. [URL: https://www.researchgate.
  • 4-methyl-5-phenyl-1,3-thiazol-2-amine | CAS 28241-62-5 | SCBT. [URL: https://www.scbt.com/p/4-methyl-5-phenyl-1-3-thiazol-2-amine-28241-62-5]
  • N-METHYL-N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]AMINE - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0894503.htm]
  • Biological and medicinal significance of 2-aminothiazoles - ResearchGate. [URL: https://www.researchgate.net/publication/348493134_Biological_and_medicinal_significance_of_2-aminothiazoles]
  • 4-Methyl-2-phenyl-1,3-thiazol-5-amine | 1249834-47-6 | ZZB83447 - Biosynth. [URL: https://www.biosynth.com/p/ZZB83447/4-methyl-2-phenyl-1-3-thiazol-5-amine]
  • 2-Arylbenzothiazole as a privileged scaffold in drug discovery. - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/2-Arylbenzothiazole-as-a-privileged-scaffold-in-Bradshaw-Arden/a249c693006a6c421711674404983b631d87f711]
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3881472/]
  • 5-phenyl-1,3-thiazole-2,4-diamine - ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-490-55-1.html]
  • 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, 95%, Thermo Scientific. [URL: https://www.fishersci.com/shop/products/4-methyl-2-phenyl-1-3-thiazole-5-carboxylic-acid-95-thermo-scientific/AC467970250]
  • Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5- carboxamide - AIP Publishing. [URL: https://pubs.aip.org/aip/acp/article/2338/1/020021/274472/Synthesis-of-4-methyl-2-phenyl-N-pyridin-2-yl]
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. [URL: https://www.mdpi.com/1420-3049/26/13/3876]
  • (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives - ResearchGate. [URL: https://www.researchgate.

Sources

A Technical Guide to the Structural Elucidation of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The precise determination of the molecular structure of novel thiazole derivatives is a critical step in the drug discovery pipeline, ensuring that structure-activity relationships (SAR) are accurately understood. This guide provides an in-depth, methodology-focused exploration of the analytical workflow for the complete structure elucidation of a representative thiazole compound, 4-Methyl-2-phenyl-1,3-thiazol-5-amine. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained, and protocols are presented as self-validating systems to ensure scientific integrity. The guide culminates in discussing the definitive role of X-ray crystallography as the ultimate arbiter of molecular structure.

Introduction: The Analytical Challenge

The target of our investigation is 4-Methyl-2-phenyl-1,3-thiazol-5-amine. Its core structure consists of a five-membered thiazole ring substituted with three key functional groups: a phenyl ring at position 2, a methyl group at position 4, and a primary amine at position 5.

Molecular Properties:

  • Molecular Formula: C₁₀H₁₀N₂S

  • Monoisotopic Mass: 190.056 g/mol

  • CAS Number: 1249834-47-6[2]

The primary analytical challenge is to unambiguously confirm the precise arrangement and connectivity of these substituent groups on the thiazole scaffold. A multi-faceted analytical approach is not merely recommended; it is essential for robust and irrefutable structural confirmation.

The Strategic Workflow for Structure Elucidation

A logical, phased approach is critical. We begin with techniques that provide broad, foundational data (like molecular weight from MS) and progressively move to more detailed methods that map the specific atomic connectivity (NMR). Each step provides evidence that, when combined, builds an unassailable case for the final structure.

G cluster_0 Initial Confirmation cluster_1 Functional Group & Framework Analysis cluster_2 Definitive 3D Structure MS Mass Spectrometry (Molecular Weight & Formula) IR Infrared Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy (C-H Framework & Connectivity) MS->NMR Conclusion Confirmed Structure IR->Conclusion NMR->Conclusion XRAY Single Crystal X-Ray (Absolute Structure) XRAY->Conclusion If Crystal Available (Gold Standard)

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Experience: The first step in identifying an unknown compound is to determine its molecular weight and, ideally, its elemental composition. We choose soft ionization techniques to minimize premature fragmentation and ensure the molecular ion is observed, which is the most critical piece of data from this experiment.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Technique: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is ideal for polar molecules containing amine groups, as they readily accept a proton to form [M+H]⁺ ions.[3]

  • Instrumentation: Employ a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Data Acquisition:

    • Acquire a full scan mass spectrum from m/z 50 to 500 to detect the protonated molecular ion.

    • Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Data Presentation & Interpretation

The HRMS data provides two layers of validation: the exact mass and the fragmentation pattern.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Predicted m/z Proposed Fragment Ion Causality of Fragmentation
191.0637 [C₁₀H₁₀N₂S + H]⁺ Protonated molecular ion ([M+H]⁺). Confirms the molecular weight.
114.0372 [M+H - C₆H₅]⁺ Loss of the phenyl radical from the C2 position.
99.0423 [C₄H₅N₂S]⁺ Cleavage of the phenyl group and subsequent ring rearrangement.

| 85.0062 | [C₃H₃NS]⁺ | Fragment corresponding to the core thiazole ring.[3] |

Trustworthiness: The power of HRMS lies in its precision. Measuring the m/z to four decimal places allows for the unambiguous determination of the elemental formula, effectively ruling out other potential compositions with the same nominal mass. The fragmentation pattern serves as a molecular fingerprint; the observed losses of the phenyl group and characteristic thiazole ring fragments provide strong evidence for the proposed scaffold.[4][5]

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: With the molecular formula confirmed, NMR spectroscopy is employed to construct the atomic connectivity map. A suite of 1D and 2D experiments is used to solve the structure piece by piece, like assembling a puzzle. We start with ¹H NMR to identify proton environments, move to ¹³C NMR to see the carbon backbone, and use 2D NMR to link them together.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or DMSO-d₆, and add a trace amount of Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • 1D Experiments: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.

  • 2D Experiments: Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish connectivity.

Data Presentation & Interpretation

¹H NMR Spectrum: This experiment reveals the number of distinct proton types and their neighboring environments.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.3 - 7.9 Multiplet 5H Phenyl Protons (Ar-H) Protons on the C2-phenyl ring show complex splitting in the typical aromatic region.
~ 4.5 - 5.5 Broad Singlet 2H Amine Protons (-NH₂) A broad signal due to quadripolar relaxation and exchange. Its position is solvent-dependent.

| ~ 2.4 | Singlet | 3H | Methyl Protons (-CH₃) | A sharp singlet as there are no adjacent protons to couple with. |

¹³C NMR Spectrum: This reveals the number of unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
> 165 C2 (Thiazole) Carbon double-bonded to two heteroatoms (N and S) is highly deshielded.[6]
~ 140 - 150 C4 & C5 (Thiazole) Carbons within the heterocyclic ring.
~ 125 - 135 Phenyl Carbons Six distinct signals are expected for the aromatic ring carbons.

| ~ 15 | C of Methyl (-CH₃) | Typical chemical shift for an sp³ hybridized carbon of a methyl group attached to an sp² system.[7] |

2D NMR - The Connectivity Blueprint: While 1D spectra suggest the pieces, 2D spectra show how they connect. The HMBC experiment is particularly powerful as it shows correlations between protons and carbons that are 2-3 bonds away.

Caption: Key HMBC correlations confirming substituent positions.

  • Phenyl-H to C2: A correlation from the ortho-protons of the phenyl ring to the C2 carbon of the thiazole ring definitively places the phenyl group at position 2.

  • Methyl-H to C4 and C5: Correlations from the methyl protons to both the C4 and C5 carbons of the thiazole ring confirm the methyl group is at C4, adjacent to C5.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy provides rapid confirmation of the key functional groups predicted by the structure. The presence or absence of characteristic absorption bands acts as a quick and effective validation check.

Experimental Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

Data Presentation & Interpretation

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3450 - 3300 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) A pair of sharp peaks confirms the -NH₂ group.[8]
3100 - 3000 C-H Stretch Aromatic (Phenyl) Confirms the presence of the aromatic ring.
2950 - 2850 C-H Stretch Aliphatic (Methyl) Confirms the presence of the -CH₃ group.
~ 1620 C=N Stretch Thiazole Ring Characteristic stretching vibration for the imine bond within the thiazole ring.[9]

| 1580 - 1450 | C=C Stretch | Aromatic & Thiazole Rings | Multiple bands indicating the presence of conjugated double bonds.[10] |

The Gold Standard: Single Crystal X-Ray Crystallography

When all other data points converge but absolute, undeniable proof is required—for example, for a patent filing or regulatory submission—single-crystal X-ray crystallography is the definitive technique.

Authoritative Grounding: This method involves irradiating a perfect crystal of the compound with X-rays. The way the X-rays are diffracted by the electron clouds of the atoms allows for the calculation of a precise three-dimensional map of the molecule. This provides incontrovertible data on bond lengths, bond angles, and the absolute connectivity of the entire structure.[11][12] While a crystal structure for this specific molecule is not publicly available, the analysis of closely related thiazole derivatives demonstrates the power of this technique to resolve any structural ambiguity.[11][13]

Conclusion: A Convergence of Evidence

The structural elucidation of 4-Methyl-2-phenyl-1,3-thiazol-5-amine is not achieved through a single experiment, but by the logical synthesis of data from orthogonal analytical techniques.

G MS MS C₁₀H₁₀N₂S MW = 190.056 Structure Confirmed Structure: 4-Methyl-2-phenyl- 1,3-thiazol-5-amine MS->Structure IR IR -NH₂ group -CH₃ group Phenyl Ring IR->Structure NMR NMR Confirms C-H Framework & Connectivity NMR->Structure

Caption: Convergence of analytical data to the final structure.

High-resolution mass spectrometry establishes the correct elemental formula. Infrared spectroscopy confirms the presence of the required amine, methyl, and aromatic functional groups. Finally, a complete suite of 1D and 2D NMR experiments provides the definitive map of the proton and carbon skeleton, allowing for the unambiguous assignment of each substituent to its correct position on the thiazole ring. Together, these methods provide a robust, self-validating workflow essential for advancing chemical research and drug development.

References

  • Shi, H., Xu, F., Li, H., & Hu, W. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, E67, o259. [Link]

  • Han, X., et al. (2009). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E, E65, o976. [Link]

  • Shi, H., et al. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. National Institutes of Health. [Link]

  • Ali, S., et al. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate. ResearchGate. [Link]

  • ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. ResearchGate. [Link]

  • Taurins, A., Fenyes, J. G. E., & Jones, R. N. (1957). Thiazoles. III. Infrared Spectra of Methylthiazoles. Canadian Journal of Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra. RSC. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. PubChem. [Link]

  • ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. ResearchGate. [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]

  • Thakar, A. S., et al. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand. SciELO South Africa. [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Karabulut, B., et al. (2018). Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. Acta Physica Polonica A. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Growing Science. [Link]

  • Arkivoc. (2018). Formation of thiadiazole, thiadiazine, thiadiazepine and pyrazole derivatives in the reaction of 2,4-disubstituted thiosemicarbazides with tetracyanoethylene. Arkivoc. [Link]

  • National Center for Biotechnology Information. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]

  • DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. UC Davis. [Link]

Sources

biological activity of 4-Methyl-2-phenyl-1,3-thiazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Methyl-2-phenyl-1,3-thiazol-5-amine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the 4-methyl-2-phenyl-1,3-thiazol-5-amine scaffold, a heterocyclic structure of significant interest in medicinal chemistry. We will delve into its synthesis, multifaceted biological activities, and the underlying mechanisms of action, offering field-proven insights for researchers, scientists, and drug development professionals. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents due to its wide range of pharmacological properties.[1][2] Derivatives of this core structure have demonstrated promising antimicrobial, anticancer, and anti-inflammatory potential, making them a fertile ground for drug discovery.[1][2][3][4]

The 4-Methyl-2-phenyl-1,3-thiazol-5-amine Core: A Privileged Scaffold

The thiazole moiety is a key pharmacophore found in numerous natural products and synthetic drugs.[5] Its unique electronic properties and ability to form hydrogen bonds and other non-covalent interactions allow it to bind to a wide variety of biological targets. The specific scaffold, 4-methyl-2-phenyl-1,3-thiazol-5-amine, combines the stability of the phenyl ring with the versatile reactivity of the thiazole and amine groups. This arrangement provides a robust framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties, enabling the systematic exploration of structure-activity relationships (SAR).

Synthetic Pathways: Building the Core Structure

The synthesis of thiazole derivatives is a well-established field, with the Hantzsch thiazole synthesis being a classic and versatile method. For the specific 4-methyl-2-phenyl-1,3-thiazol-5-amine core, a common approach involves the condensation of a thioamide (e.g., thiobenzamide) with an α-haloketone or a related carbonyl compound. Modifications to this core can be achieved by using substituted starting materials or by further derivatizing the amine group at the 5-position.

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and subsequent derivatization of the target scaffold. This multi-step process allows for the creation of a library of compounds for biological screening.

G cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Introduction of Amine Group cluster_2 Step 3: Derivatization A Thiobenzamide C 4-Methyl-2-phenyl-1,3-thiazole Derivative A->C Condensation B α-Halo Ketone B->C E 4-Methyl-2-phenyl-1,3-thiazol-5-amine C->E Via D D Nitration/Reduction or Functional Group Interconversion G Diverse Library of Target Compounds E->G Reaction with F F Acyl Chlorides, Sulfonyl Chlorides, Aldehydes, etc.

Caption: Conceptual workflow for synthesis and derivatization.

Antimicrobial Activity: A New Front Against Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[5] Thiazole derivatives have emerged as a promising class of compounds with significant activity against a broad spectrum of pathogens.[4]

Mechanism of Action

Several thiazole derivatives exert their antimicrobial effects by inhibiting essential bacterial enzymes. A key target is DNA gyrase , an enzyme crucial for DNA replication and repair in bacteria.[5][6] By binding to the GyrB subunit, these compounds prevent the supercoiling of DNA, leading to bacterial cell death. This mechanism is distinct from that of many existing antibiotics, offering a potential solution to cross-resistance.

G Thiazole Thiazole Derivative Gyrase Bacterial DNA Gyrase (GyrB Subunit) Thiazole->Gyrase Inhibition DNA_Replication DNA Replication & Repair Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Cessation leads to

Caption: Inhibition of DNA gyrase by thiazole derivatives.

Structure-Activity Relationship (SAR) Insights

Studies have shown that the nature and position of substituents on the thiazole ring significantly influence antimicrobial potency.[7]

  • Position 2: The presence of a phenyl ring is often crucial. Substitutions on this ring, such as electron-withdrawing groups (e.g., halogens), can enhance activity.[8]

  • Position 4: A methyl group at this position is common. Hybridization with other heterocyclic rings or aromatic moieties via an amine linker at position 5 can lead to compounds with potent and broad-spectrum activity.[7]

Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative thiazole derivatives against common pathogens.

Compound IDSubstituent at Position 5S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
TD-1 -(CH₂)₂-Ph16.116.1>64[6]
TD-2 -NH-CO-Ph(4-Br)93.746.97.8[6]
TD-3 -N-Propyl-Isoquinolinone0.23-0.70.23-0.7>1[7]
Experimental Protocol: Microbroth Dilution Assay for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculum: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only). Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.

Anticancer Activity: Targeting Malignant Proliferation

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis.[2][9]

Mechanism of Action

A key mechanism involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[10] VEGFR-2 is a critical receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. By blocking the ATP binding site of VEGFR-2, thiazole derivatives can suppress tumor-induced angiogenesis. Other mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[10][11]

G cluster_0 Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->Downstream Phosphorylation Proliferation Endothelial Cell Proliferation, Migration Downstream->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Tumor Tumor Growth & Metastasis Angiogenesis->Tumor Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative thiazole derivatives against human cancer cell lines.

Compound IDSubstituent GroupCell LineIC₅₀ (µM)Reference
AC-1 (4c) Hydrazinyl-benzylidene with 4-OHMCF-7 (Breast)2.57 ± 0.16[10]
AC-1 (4c) Hydrazinyl-benzylidene with 4-OHHepG2 (Liver)7.26 ± 0.44[10]
AC-2 (9) Thiazole-thiadiazole hybridHepG2 (Liver)1.61 µg/mL[8]
AC-3 (4c) Tetrazolyl-thio-acetamideA549 (Lung)23.30 ± 0.35[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Thiazole derivatives have demonstrated potent anti-inflammatory properties, primarily by targeting the enzymatic pathways that produce inflammatory mediators.[3][13]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13][14] These enzymes are central to the arachidonic acid pathway, which produces prostaglandins and leukotrienes—potent mediators of inflammation, pain, and fever. Some derivatives also act as inhibitors of inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide (NO), a pro-inflammatory molecule.[15]

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Thiazole Thiazole Derivative Thiazole->COX Inhibition Thiazole->LOX Inhibition

Caption: Inhibition of the Arachidonic Acid Pathway.

Anti-inflammatory Activity Data

The following table shows the in vivo anti-inflammatory efficacy of selected thiazole derivatives in a carrageenan-induced paw edema model.

Compound IDSubstituent Group% Inhibition of Edema (at 4h)Reference
AI-1 (3c) Phenylamino-thiazole44%[3]
AI-2 (3d) Phenylamino-thiazole41%[3]
AI-3 (3a) Phenylamino-thiazoleSignificant Effect[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Divide rats into groups (e.g., control, standard drug like indomethacin, and test compound groups).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Inflammation: Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Future Perspectives and Conclusion

The 4-methyl-2-phenyl-1,3-thiazol-5-amine scaffold is a highly versatile and privileged structure in medicinal chemistry. The derivatives discussed in this guide exhibit a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The ease of synthetic modification allows for extensive exploration of structure-activity relationships, paving the way for the development of optimized lead compounds.

Future research should focus on:

  • Lead Optimization: Fine-tuning the substituents to enhance potency, selectivity, and pharmacokinetic profiles.

  • Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways to better understand the basis of their activity.

  • In Vivo Efficacy and Safety: Advancing the most promising compounds into more complex preclinical models to evaluate their therapeutic potential and safety profiles.

The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics to address pressing global health challenges.

References

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, R. A. (2023).
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). International Journal of Medical Science and Clinical Research, 4(2), 163-170.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules. Retrieved January 19, 2026, from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • A review on progress of thiazole derivatives as potential anti-inflamm
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025). ACS Omega.
  • In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. (2019). Bioorganic Chemistry.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2018). Avicenna Journal of Phytomedicine.
  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

The Enigmatic Mechanism of 4-Methyl-2-phenyl-1,3-thiazol-5-amine: A Predictive Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide delves into the predicted mechanism of action of a specific, yet under-researched derivative, 4-Methyl-2-phenyl-1,3-thiazol-5-amine. In the absence of direct experimental data for this compound, this whitepaper presents a hypothesis-driven exploration of its potential biological targets and signaling pathways. By dissecting its structural features and drawing parallels with extensively studied analogous compounds, we propose a series of plausible mechanisms and outline a comprehensive experimental framework for their validation. This document is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate the therapeutic potential of this intriguing molecule.

Introduction: The 2-Aminothiazole Scaffold as a Privileged Motif

The 1,3-thiazole ring, particularly when substituted with an amino group at the 2-position, is a recurring motif in a vast array of pharmacologically active agents.[3] This structural unit is present in approved drugs spanning a wide therapeutic spectrum, from the anti-ulcer agent Famotidine to the third-generation cephalosporin antibiotic Cefdinir and the anti-inflammatory drug Meloxicam.[2] The versatility of the 2-aminothiazole core stems from its ability to engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, and hydrophobic and aromatic interactions.

The specific compound of interest, 4-Methyl-2-phenyl-1,3-thiazol-5-amine, combines several key pharmacophoric features:

  • A 2-phenylthiazole core: This moiety is frequently associated with a range of biological activities, including anticancer and antimicrobial effects. The phenyl group can be further substituted to modulate activity.

  • A 4-methyl group: This small alkyl substitution can influence the compound's steric and electronic properties, potentially enhancing binding affinity to a target protein.

  • A 5-amino group: The presence and position of this amino group are critical for potential hydrogen bonding interactions within a receptor's binding pocket.

Given this structural framework, we can hypothesize several potential mechanisms of action based on established activities of structurally related thiazole derivatives.

Predicted Mechanisms of Action: A Hypothesis-Driven Approach

Based on the extensive literature on substituted thiazoles, we propose three primary hypothetical mechanisms of action for 4-Methyl-2-phenyl-1,3-thiazol-5-amine:

Hypothesis 1: Kinase Inhibition

A significant number of 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[4] For instance, 2-aminothiazole-5-aromatic carboxamides have been developed as SRC/ABL kinase inhibitors for the treatment of oncological diseases.[5]

Predicted Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor SRC_ABL SRC/ABL Kinase Growth_Factor_Receptor->SRC_ABL Activation Downstream_Signaling Downstream Signaling (e.g., STAT, Ras-MAPK) SRC_ABL->Downstream_Signaling Phosphorylation Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Inhibitor 4-Methyl-2-phenyl-1,3-thiazol-5-amine (Hypothesized Inhibitor) Inhibitor->SRC_ABL Inhibition

Caption: Hypothesized Kinase Inhibition Pathway.

Causality: The 2-aminothiazole core can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The phenyl group at the 2-position can occupy a hydrophobic pocket, while the 5-amino group could form crucial hydrogen bonds with the kinase backbone. The 4-methyl group might provide additional van der Waals interactions, enhancing binding affinity and selectivity.

Hypothesis 2: Antimicrobial and Antifungal Activity

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial and antifungal properties.[6][7] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Predicted Targets:

Microbial Target Potential Mechanism of Inhibition Supporting Evidence from Analogs
Dihydrofolate Reductase (DHFR)Competitive inhibition, blocking folic acid synthesis essential for microbial DNA replication.Thiazole derivatives have shown potent DHFR inhibitory activity.
Lanosterol 14α-demethylaseInhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.Phenylthiazole derivatives have demonstrated antifungal activity through this mechanism.
Bacterial Cell Division Proteins (e.g., FtsZ)Disruption of the Z-ring formation, leading to inhibition of bacterial cell division.Some heterocyclic compounds are known to target FtsZ.
Hypothesis 3: Anti-inflammatory Activity

Certain thiazole derivatives exhibit anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or by modulating pro-inflammatory cytokine production.[8]

Predicted Signaling Pathway:

G cluster_cell Inflammatory Cell (e.g., Macrophage) Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) COX_Enzymes COX-1 / COX-2 Inflammatory_Stimulus->COX_Enzymes Induction Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inhibitor 4-Methyl-2-phenyl-1,3-thiazol-5-amine (Hypothesized Inhibitor) Inhibitor->COX_Enzymes Inhibition

Caption: Hypothesized Anti-inflammatory Pathway.

Causality: The planar structure of the 2-phenylthiazole core could allow it to fit into the active site of COX enzymes, inhibiting the synthesis of prostaglandins. The substituent pattern on the thiazole and phenyl rings would be critical for determining the potency and selectivity for COX-1 versus COX-2.

Proposed Experimental Workflows for Mechanism of Action Validation

To systematically investigate and validate the hypothesized mechanisms of action, a tiered experimental approach is recommended.

Tier 1: Initial Phenotypic Screening

Objective: To identify the primary biological activity of 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

Experimental Workflow:

G cluster_assays Phenotypic Assays Compound 4-Methyl-2-phenyl- 1,3-thiazol-5-amine Cancer_Cell_Panel Cancer Cell Line Panel (e.g., NCI-60) Compound->Cancer_Cell_Panel Microbial_Panel Bacterial & Fungal Strains Compound->Microbial_Panel Inflammation_Assay LPS-stimulated Macrophages Compound->Inflammation_Assay Cytotoxicity Cytotoxicity Assay (MTT, SRB) Cancer_Cell_Panel->Cytotoxicity MIC_Determination Minimum Inhibitory Concentration (MIC) Microbial_Panel->MIC_Determination Cytokine_Release Cytokine Release Assay (ELISA for TNF-α, IL-6) Inflammation_Assay->Cytokine_Release

Caption: Tier 1 Phenotypic Screening Workflow.

Protocol: Cytotoxicity Assay (MTT)

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 4-Methyl-2-phenyl-1,3-thiazol-5-amine for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Tier 2: Target-Based Assays

Objective: To identify the specific molecular target(s) based on the results of the phenotypic screening.

Experimental Workflow:

G cluster_target_assays Target-Based Assays Phenotypic_Hit Positive Hit from Tier 1 Screening Kinase_Panel Kinase Panel Screening Phenotypic_Hit->Kinase_Panel Enzyme_Assays Microbial Enzyme Assays (e.g., DHFR, 14α-demethylase) Phenotypic_Hit->Enzyme_Assays COX_Assay COX Inhibition Assay Phenotypic_Hit->COX_Assay IC50_Determination IC50 Determination for Specific Kinases Kinase_Panel->IC50_Determination Enzyme_Kinetics Enzyme Kinetic Studies Enzyme_Assays->Enzyme_Kinetics COX_Selectivity COX-1 vs. COX-2 Selectivity COX_Assay->COX_Selectivity

Caption: Tier 2 Target-Based Assay Workflow.

Protocol: Kinase Inhibition Assay (Example: SRC Kinase)

  • Reagents: Recombinant human SRC kinase, appropriate substrate peptide, ATP, and 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the test compound in assay buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at 30°C for a specified time.

  • Detection: Stop the reaction and quantify the phosphorylated substrate using a suitable method (e.g., ADP-Glo, LanthaScreen).

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion and Future Directions

While the precise mechanism of action of 4-Methyl-2-phenyl-1,3-thiazol-5-amine remains to be elucidated, its structural features strongly suggest a high potential for biological activity. The hypotheses presented in this whitepaper, centered on kinase inhibition, antimicrobial effects, and anti-inflammatory properties, provide a rational starting point for a comprehensive investigation. The proposed experimental workflows offer a clear and logical path to unraveling the therapeutic potential of this compound. Further research, including in vivo efficacy studies and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, will be crucial in determining its viability as a drug candidate. The exploration of this and similar under-researched thiazole derivatives holds significant promise for the discovery of novel therapeutics.

References

  • 2-Aminothiazole: synthesis, biological activities and toxicity. (2023). ChemicalBook.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Biology & Interactions, 330, 109244.
  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). PubMed.
  • Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. (n.d.).
  • N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]. (n.d.).
  • 2-Aminothiazole. (n.d.). Wikipedia.
  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (n.d.). SciRP.org.
  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole deriv
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH.
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI.
  • Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxyl
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023).
  • Synthesis 4-methyl-5-phenylthiazol-2-amine 61 CONCLUSION Thiazole have... (n.d.).
  • 4-methyl-5-phenyl-1,3-thiazol-2-amine. (n.d.). Santa Cruz Biotechnology.
  • 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. (n.d.). ChemicalBook.
  • 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, 95%, Thermo Scientific. (n.d.). Fisher Scientific.
  • Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors. (n.d.).
  • 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
  • 4-Methyl-2-phenyl-1,3-thiazol-5-amine. (n.d.). Biosynth.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central.
  • 4-Ethyl-5-methyl-1,3-thiazol-2-amine. (n.d.). PubChem.

Sources

The Thiazole Ring: A Cornerstone of Chemical Discovery and Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Thiazole Compounds

For researchers, scientists, and professionals in drug development, an understanding of the historical and chemical lineage of a core molecular scaffold is not merely academic—it is fundamental to innovation. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a narrative of serendipity, systematic investigation, and transformative therapeutic breakthroughs. This guide provides a comprehensive exploration of the discovery and history of thiazole compounds, from their initial synthesis to their central role in modern medicine.

Part 1: The Dawn of a Heterocycle: Initial Synthesis and Structural Elucidation

The story of thiazole begins in the late 19th century, a period of burgeoning exploration in heterocyclic chemistry. While many heterocyclic compounds like pyridine and pyrrole were first isolated by heating natural materials such as bone, the thiazole ring's entry into the chemical lexicon was a product of deliberate synthesis.[1]

The Hantzsch Thiazole Synthesis: A Foundational Reaction

The seminal moment in thiazole chemistry arrived in 1887 with the work of German chemist Arthur Hantzsch. He discovered that thiazole derivatives could be reliably synthesized by the condensation reaction between an α-haloketone and a thioamide.[2][3] This method, now universally known as the Hantzsch thiazole synthesis , proved to be robust and versatile, opening the door for the systematic creation and study of a vast array of thiazole-containing molecules.[2] The fundamental mechanism involves an initial S-alkylation of the thioamide, followed by cyclization and dehydration to form the aromatic thiazole ring.[4]

The enduring utility of this reaction is a testament to its ingenuity. It remains a cornerstone method for constructing the thiazole scaffold in both academic and industrial settings.[5][6]

Experimental Protocol: The Classic Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

This protocol outlines a representative Hantzsch synthesis, a workflow foundational to the study of thiazole chemistry.[4]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Standard laboratory glassware (scintillation vial, beaker, Buchner funnel)

  • Stir bar and hot plate

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]

  • Add 5 mL of methanol and a stir bar to the vial.[4]

  • Heat the mixture on a hot plate to approximately 100°C with continuous stirring for 30 minutes.[4]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This neutralizes the hydrobromic acid byproduct and facilitates precipitation.[4]

  • Collect the precipitated solid product by vacuum filtration using a Buchner funnel.[4]

  • Wash the filter cake with water to remove any remaining salts.

  • Allow the solid to air dry on a watch glass. The product, 2-amino-4-phenylthiazole, is often pure enough for characterization without further purification.[4]

Part 2: Thiazole in Nature's Arsenal: Thiamine and Penicillin

While synthetic chemists were building the thiazole family from the ground up, biochemists were on a parallel path to discover its critical role in the machinery of life.

Unraveling Vitamin B1: The Thiamine Story

At the turn of the 20th century, the nutritional deficiency disease beriberi was a significant health crisis, particularly in Asia.[7] Through systematic studies, researchers like Christiaan Eijkman and Gerrit Grijns correctly deduced that an essential nutrient was being removed during the polishing of rice.[7]

The quest to isolate this "anti-neuritic vitamin" culminated in 1926 when Dutch chemists Barend Jansen and Willem Frederik Donath first isolated and crystallized the active agent.[7][8] However, its complex structure remained a puzzle. It was the meticulous work of American chemist Robert R. Williams that ultimately led to the full structural characterization in 1934 and its complete synthesis in 1935.[8][9] Williams's work revealed that the molecule, which he named thiamine , was composed of a pyrimidine ring linked by a methylene bridge to a thiazole ring.[8] The name "thiamine" itself is a nod to its sulfur-containing ("thio") nature and its classification as a vitamin (originally thought to be an "amine").[8][9]

This discovery was a monumental achievement in biochemistry, definitively linking a specific chemical structure—containing the once synthetically-derived thiazole ring—to a vital biological function.

The Penicillin Puzzle and the Thiazolidine Revelation

The discovery of penicillin by Alexander Fleming in 1928 is one of science's most celebrated instances of serendipity.[10] However, the journey from observing a moldy petri dish to understanding the "wonder drug" at a molecular level was arduous. The chemical instability of penicillin made it incredibly difficult to purify and characterize using traditional organic chemistry methods.[10]

By the early 1940s, two competing structures for penicillin were proposed. The correct structure, containing a novel four-membered β-lactam ring fused to a five-membered thiazolidine ring (a saturated form of the thiazole ring), was considered highly unlikely by many prominent chemists.[10][11] The definitive answer came from the pioneering work of Dorothy Hodgkin . Using the then-emerging technique of X-ray crystallography, Hodgkin and her team were able, by 1945, to map the electron density of a penicillin salt and irrefutably confirm the β-lactam-thiazolidine structure.[11][12][13] This was a landmark achievement, not only for medicinal chemistry but also for the field of crystallography, demonstrating its power to solve complex molecular puzzles that had stumped classical methods.[10]

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Key Discoveries of Thiazole Rings in Natural Products.

Part 3: The Sulfa Era and the Rise of Thiazole in Medicinal Chemistry

The elucidation of thiamine's structure sparked immense interest in the biological activities of thiazole compounds. This interest converged with another major development in medicine: the discovery of sulfonamide antibiotics.

Sulfathiazole: A Pre-Penicillin "Wonder Drug"

The journey to sulfathiazole began with the discovery of Prontosil in the early 1930s by Gerhard Domagk.[14] It was soon realized that Prontosil was a prodrug, metabolized in the body to the active antibacterial agent, sulfanilamide.[14] This revelation triggered a massive synthetic effort to create more potent and less toxic sulfanilamide derivatives.

This research led to the development of sulfathiazole in the late 1930s.[14] By condensing 2-aminothiazole with p-acetamidobenzenesulfonyl chloride, researchers created one of the first broad-spectrum systemic antimicrobials.[14][15] Before the mass production of penicillin, sulfathiazole was a "wonder drug," dramatically reducing mortality from bacterial infections.[14]

However, the widespread use of sulfathiazole also brought challenges, including issues with toxicity and the emergence of bacterial resistance. A notable incident in 1941, where sulfathiazole tablets were contaminated with phenobarbital, led to hundreds of deaths and injuries and was a major impetus for the establishment of modern Good Manufacturing Practices (GMPs) by the FDA.[16]

Experimental Workflow: Historical Synthesis of Sulfathiazole

The industrial synthesis of sulfathiazole in the 1940s was a critical process for the war effort and public health. The general pathway is outlined below.[14]

graph G { bgcolor="transparent"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Industrial Synthesis Pathway for Sulfathiazole.

Part 4: The Modern Era: A Privileged Scaffold in Drug Discovery

The foundational discoveries of the early and mid-20th century established the thiazole ring as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal building block for designing molecules that can interact with biological targets.[17][18]

Today, the thiazole ring is a key component in a vast range of FDA-approved drugs, spanning numerous therapeutic areas.[17][19]

Drug Name Therapeutic Class Significance
Dasatinib Anticancer (Tyrosine Kinase Inhibitor)Treatment for chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[18]
Ritonavir Antiretroviral (Protease Inhibitor)A key component of highly active antiretroviral therapy (HAART) for HIV/AIDS.
Meloxicam Non-Steroidal Anti-inflammatory (NSAID)Widely used for the treatment of arthritis.
Cefixime Antibiotic (Cephalosporin)A third-generation cephalosporin used to treat a variety of bacterial infections.
Pramipexole Dopamine AgonistUsed in the treatment of Parkinson's disease and restless legs syndrome.
Tiazofurin Antineoplastic AgentAn inhibitor of inosine monophosphate dehydrogenase with anticancer properties.[18]

This diversification from its initial role in vitamins and antibiotics highlights the incredible versatility of the thiazole nucleus and the enduring legacy of the early pioneers who first synthesized and studied this remarkable heterocycle. The ongoing development of new synthetic methodologies continues to expand the chemical space available to medicinal chemists, ensuring that the story of the thiazole ring is far from over.[6][20]

References

  • Hodgkin, D. C. (1949). The X-ray analysis of the structure of penicillin. Nobel Lecture.
  • Sharp, D. (n.d.). 1945: Structure of penicillin. The book of science. [Link]

  • Wikipedia contributors. (2024, January 12). Thiamine. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, December 2). Robert R. Williams. In Wikipedia, The Free Encyclopedia. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Beggs, J. D., & Meacock, P. A. (2005). The structural and biochemical foundations of thiamin biosynthesis. IUBMB life, 57(10), 699–707. [Link]

  • Wikipedia contributors. (2023, November 13). Cook–Heilbron thiazole synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Williams, R. R. (1938). THE CHEMISTRY OF THIAMIN (VITAMIN B1). JAMA, 110(10), 727–732.
  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European journal of medicinal chemistry, 97, 699–718. [Link]

  • History of Science Museum. (n.d.). Modelling the Structure of Penicillin – Back From The Dead. [Link]

  • Reddit. (2020, April 8). Dorothy Hodgkin's structural model of penicillin with electron density maps. [Link]

  • Cleary, T. F. (1952). U.S. Patent No. 2,592,860. U.S.
  • ResearchGate. (2022, June 15). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Wikipedia contributors. (2024, January 10). Thiazole. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Recent Development in the Synthesis of Thiazoles. [Link]

  • Swann, J. P. (1999). The 1941 sulfathiazole disaster and the birth of good manufacturing practices. PDA journal of pharmaceutical science and technology, 53(3), 148–153. [Link]

  • The National WWII Museum. (2022, March 16). Dorothy Crowfoot Hodgkin: Captured by Crystals. [Link]

  • Britannica. (2018, November 23). Thiazole. [Link]

  • Wisdom Library. (n.d.). Sulfathiazole: Significance and symbolism. [Link]

  • YouTube. (2019, January 19). synthesis of thiazoles. [Link]

  • Shawky, A. M., El-Sawy, E. R., & Ebaid, M. S. (2015). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules (Basel, Switzerland), 20(8), 13610–13626. [Link]

  • Carpenter, K. J. (2012). The discovery of thiamin. Annals of nutrition & metabolism, 61(3), 219–223. [Link]

  • ResearchGate. (n.d.). The drugs containing thiazole ring. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • Al-Jumaili, A. A. K., & Al-Jubouri, H. H. (2023). Synthesis and Biological Evolution of Some Heterocyclic Derivatives. IOP Conference Series: Earth and Environmental Science, 1233(1), 012013. [Link]

  • Bentham Science Publishers. (2022, September 1). Recent Development in the Synthesis of Thiazoles. [Link]

Sources

Spectroscopic Analysis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of the Structural Elucidation of a Key Thiazole Derivative for Researchers, Scientists, and Drug Development Professionals.

Introduction

4-Methyl-2-phenyl-1,3-thiazol-5-amine is a heterocyclic compound of significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural framework, featuring a substituted thiazole ring, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. Accurate and comprehensive spectroscopic characterization is the cornerstone of its scientific investigation, providing unequivocal proof of its chemical identity and purity. This technical guide offers a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Methyl-2-phenyl-1,3-thiazol-5-amine. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a robust, self-validating understanding of the molecule's structure.

Molecular Structure and Key Spectroscopic Features

The structural elucidation of 4-Methyl-2-phenyl-1,3-thiazol-5-amine relies on the synergistic interpretation of data from various spectroscopic techniques. Each method provides unique insights into the molecular architecture, and together they create a comprehensive and validated structural profile.

Caption: Molecular structure of 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Methyl-2-phenyl-1,3-thiazol-5-amine is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the methyl protons, and the amine protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-2-phenyl-1,3-thiazol-5-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: 16-32 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Expected ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0Multiplet2HAromatic protons (ortho to C-thiazole)
~ 7.3 - 7.5Multiplet3HAromatic protons (meta and para)
~ 4.5 - 5.5Broad Singlet2H-NH₂ protons
~ 2.4Singlet3H-CH₃ protons

Note: The chemical shift of the amine protons can be highly variable and may be broadened due to exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Expected ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~ 165C2 (thiazole)
~ 150C5 (thiazole)
~ 135C4 (thiazole)
~ 130Quaternary C (phenyl)
~ 129CH (phenyl)
~ 128CH (phenyl)
~ 125CH (phenyl)
~ 15-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Acquisition Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.

Expected IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretching (amine)
3100 - 3000MediumAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching
~ 1620StrongC=N stretching (thiazole)
~ 1580MediumN-H bending (amine)
1500 - 1400Medium-StrongAromatic C=C stretching
~ 1370MediumC-N stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization Method: Electron ionization (EI) or electrospray ionization (ESI) are common methods. ESI is often preferred for polar molecules like amines as it is a softer ionization technique that often preserves the molecular ion.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass spectrum should show a prominent peak corresponding to the molecular weight of 4-Methyl-2-phenyl-1,3-thiazol-5-amine (C₁₀H₁₀N₂S), which is approximately 190.06 g/mol .

  • Key Fragmentation Patterns: Fragmentation of the molecular ion can provide further structural information. Expected fragments might arise from the loss of the methyl group, cleavage of the thiazole ring, or fragmentation of the phenyl group.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and unequivocal confirmation of the structure of 4-Methyl-2-phenyl-1,3-thiazol-5-amine. The presented data and experimental protocols serve as a valuable resource for researchers working with this important chemical entity, ensuring the integrity and reproducibility of their scientific endeavors. The logical cross-validation between these orthogonal analytical techniques exemplifies a rigorous approach to chemical characterization, a fundamental requirement in all areas of chemical science.

References

Due to the lack of specific literature providing a complete set of spectroscopic data for 4-Methyl-2-phenyl-1,3-thiazol-5-amine, this section cannot be populated with direct references for the presented data. The expected data is based on established principles of spectroscopic interpretation for analogous chemical structures.

Unveiling the Therapeutic Potential of 4-Methyl-2-phenyl-1,3-thiazol-5-amine: A Predictive Analysis of Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

The 1,3-thiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This guide focuses on a specific, yet underexplored, derivative: 4-Methyl-2-phenyl-1,3-thiazol-5-amine. While direct pharmacological data for this exact molecule is sparse, its structural features permit a robust, predictive analysis of its potential therapeutic targets. By examining the established biological activities of closely related analogues, we can construct a high-probability landscape of its mechanism of action. This document synthesizes data from peer-reviewed literature to propose primary therapeutic avenues in oncology and neuroinflammation, outlining detailed, actionable protocols for experimental validation. Our objective is to provide a foundational roadmap for researchers seeking to investigate the therapeutic promise of this compound.

The Thiazole Scaffold: A Foundation for Diverse Bioactivity

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. This structure is not only a key component of the essential vitamin B1 (thiamine) but is also integrated into numerous approved pharmaceuticals and clinical candidates.[1] Its unique electronic properties and rigid structure allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. Derivatives of the thiazole core have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, anticonvulsant, and antimicrobial activities.[1][2][3]

The subject of this guide, 4-Methyl-2-phenyl-1,3-thiazol-5-amine, possesses three key structural motifs that inform our predictive analysis:

  • A 2-phenyl-thiazole core: This diaryl system is a common feature in agents that target kinases and structural proteins.

  • A 4-methyl group: Small alkyl substitutions can influence binding affinity and metabolic stability.

  • A 5-amino group: This functional group provides a critical hydrogen-bonding point and a site for potential further chemical modification.

Based on these features and extensive literature on analogous compounds, we will explore the most promising therapeutic targets.

Proposed Therapeutic Area I: Oncology

The thiazole moiety is frequently found in potent anticancer agents. The structural arrangement of 4-Methyl-2-phenyl-1,3-thiazol-5-amine strongly suggests potential interactions with key proteins that regulate cell division and proliferation.

Primary Target Class: Mitotic Kinases (Aurora A & B)

Rationale: A pivotal study revealed that a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines are potent inhibitors of Aurora A and Aurora B kinases, crucial serine/threonine kinases that govern mitotic progression.[4] The lead compound from this study, CYC116, which entered clinical trials, shares a core structure that suggests the phenyl-thiazole-amine motif is critical for activity. Inhibition of these kinases leads to catastrophic mitotic failure and apoptosis in cancer cells.[4]

Proposed Mechanism of Action: Competitive inhibition at the ATP-binding site of Aurora A and B kinases. This would disrupt critical mitotic events, including centrosome separation, spindle assembly, and cytokinesis, ultimately triggering cell death.

Experimental Validation Workflow: A multi-step cascade is required to validate this hypothesis, moving from biochemical assays to cellular confirmation.

G cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Phenotypic Confirmation a1 Step 1: In Vitro Kinase Assay (Recombinant Aurora A/B) a2 Determine IC50 values Assess ATP-competitiveness a1->a2 b1 Step 2: Phospho-Histone H3 Assay (Western Blot / High-Content Imaging) a2->b1 Proceed if IC50 < 1µM b2 Confirm inhibition of Aurora B substrate phosphorylation in cells b1->b2 c1 Step 3: Cell Cycle Analysis (Flow Cytometry) b2->c1 Proceed if cellular EC50 is potent d1 Step 4: Cytotoxicity Assays (MTT / CellTiter-Glo) b2->d1 c2 Quantify G2/M arrest and polyploidy c1->c2 d2 Determine GI50 across a panel of cancer cell lines d1->d2

Caption: Workflow for validating Aurora kinase inhibition.

Secondary Target Class: Microtubule Dynamics (Tubulin)

Rationale: A distinct class of substituted diaryl-1,3-thiazoles has been identified as potent inhibitors of tubulin polymerization.[1] These agents disrupt the formation of the mitotic spindle, a mechanism shared with highly successful chemotherapeutics like taxanes and vinca alkaloids. The 2-phenyl-thiazole scaffold is a key structural feature for binding to the colchicine site on β-tubulin.

Proposed Mechanism of Action: Binding to tubulin monomers, preventing their polymerization into microtubules. This leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Validation Protocol:

  • Biochemical Assay:

    • Objective: To directly measure the effect of the compound on tubulin polymerization in vitro.

    • Method: Utilize a fluorescence-based tubulin polymerization assay kit. Incubate purified tubulin with the compound and a fluorescent reporter. Monitor the increase in fluorescence over time, which is proportional to microtubule formation.

    • Endpoint: Calculate the IC50 value for inhibition of polymerization.

  • Cellular Imaging:

    • Objective: To visualize the effect on the microtubule network within cancer cells.

    • Method: Treat cancer cells (e.g., HeLa or A549) with the compound. Fix, permeabilize, and stain the cells with an anti-α-tubulin antibody followed by a fluorescent secondary antibody. Image using confocal microscopy.

    • Endpoint: Observe disruption and depolymerization of the microtubule cytoskeleton compared to vehicle-treated controls.

  • Cell Cycle Analysis:

    • Objective: To confirm the predicted G2/M arrest.

    • Method: Treat cells for 24 hours, then stain with propidium iodide and analyze by flow cytometry.

    • Endpoint: Quantify the percentage of cells accumulated in the G2/M phase of the cell cycle.

Table 1: Hypothetical Cytotoxicity Profile for 4-Methyl-2-phenyl-1,3-thiazol-5-amine This table illustrates the expected data output from initial screening against common cancer cell lines, as performed for similar thiazole derivatives.[5]

Cell LineCancer TypePutative TargetPredicted GI50 (µM)
HeLaCervical CancerAurora Kinase / Tubulin0.1 - 1.5
A549Lung CancerAurora Kinase / Tubulin0.5 - 5.0
MCF-7Breast CancerAurora Kinase / Tubulin0.2 - 2.0
DU145Prostate CancerAurora Kinase / Tubulin1.0 - 10.0

Proposed Therapeutic Area II: Neuroinflammation & Neurodegeneration

Neuroinflammation, primarily driven by the activation of microglial cells, is a key pathological feature of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[3] Thiazole derivatives have emerged as potent modulators of these processes.

Primary Target Class: Inflammatory Enzymes in Microglia (iNOS, COX-2)

Rationale: A structurally analogous compound, N-adamantyl-4-methylthiazol-2-amine, potently suppressed inflammatory responses in lipopolysaccharide (LPS)-activated BV-2 microglial cells.[3] It achieved this by reducing the levels of nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). Mechanistically, these effects were traced to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[3] Given the shared 4-methyl-thiazol-amine core, it is highly probable that our compound of interest shares this anti-inflammatory activity.

Proposed Signaling Pathway: The expression of iNOS and COX-2 is largely controlled by the activation of transcription factors like NF-κB and AP-1, which are downstream of signaling pathways such as Mitogen-Activated Protein Kinases (MAPK). The compound likely inhibits one of these upstream signaling nodes, preventing the transcriptional upregulation of pro-inflammatory enzymes. The related compound KHG26693 was shown to modulate the ERK pathway.[3]

G cluster_0 Nucleus LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (e.g., ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription iNOS iNOS Protein Transcription->iNOS COX2 COX-2 Protein Transcription->COX2 Cytokines TNF-α, IL-1β Transcription->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Compound 4-Methyl-2-phenyl- 1,3-thiazol-5-amine Compound->MAPK Inhibition Compound->NFkB Inhibition

Caption: Proposed anti-neuroinflammatory signaling pathway.

Experimental Validation Protocol:

  • Cell Model: Utilize the BV-2 immortalized murine microglial cell line.

  • Activation: Stimulate cells with LPS (100 ng/mL) in the presence or absence of varying concentrations of the test compound.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide: After 24 hours, measure nitrite concentration in the cell culture supernatant using the Griess assay.

    • Pro-inflammatory Cytokines: Measure TNF-α and IL-1β levels in the supernatant using commercially available ELISA kits.

  • Western Blot Analysis:

    • Objective: To measure the protein expression levels of key enzymes and signaling molecules.

    • Method: Lyse the cells after 6-24 hours of treatment. Perform SDS-PAGE and Western blotting using primary antibodies against iNOS, COX-2, phospho-ERK, total-ERK, phospho-p65 (NF-κB), and total-p65.

    • Endpoint: Quantify changes in protein expression and phosphorylation status relative to LPS-only treated cells.

Conclusion and Future Directions

While 4-Methyl-2-phenyl-1,3-thiazol-5-amine has not been extensively characterized, a rigorous analysis of its structure against the backdrop of established thiazole pharmacology provides a strong foundation for targeted investigation. The evidence strongly suggests two primary therapeutic avenues: oncology , through the inhibition of critical mitotic regulators like Aurora kinases or tubulin, and neuroinflammation , by suppressing key pro-inflammatory pathways in microglia.

The experimental workflows detailed in this guide provide a clear, step-by-step methodology for validating these hypotheses. Successful validation would position 4-Methyl-2-phenyl-1,3-thiazol-5-amine as a promising lead compound for optimization and further preclinical development in these high-impact therapeutic areas. The next logical steps would involve structure-activity relationship (SAR) studies to enhance potency and selectivity, followed by initial pharmacokinetic and in vivo efficacy assessments.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Patel, K. D., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

  • Kumar, G. V., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. [Link]

  • Han, Y., et al. (2007). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. National Institutes of Health. [Link]

  • Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]

  • Cho, S. W., et al. (2014). Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells. PubMed. [Link]

  • Malkova, N., et al. (2018). Synthesis and Biological Activity of New[1][2]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Kratkie Soobshcheniya po Fizike. [Link]

  • Li, Y., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health. [Link]

  • Siddiqui, N., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health. [Link]

  • Nguyen, T. T., et al. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. [Link]

  • Lesyk, R., et al. (2018). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of the novel heterocyclic compound, 4-Methyl-2-phenyl-1,3-thiazol-5-amine. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of new chemical entities. The guide outlines detailed experimental protocols for determining both thermodynamic and kinetic solubility, as well as a thorough stability assessment program based on forced degradation studies as per the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained, and protocols are designed to be self-validating. This guide aims to serve as a foundational resource for the preclinical development of 4-Methyl-2-phenyl-1,3-thiazol-5-amine and structurally related compounds.

Introduction

4-Methyl-2-phenyl-1,3-thiazol-5-amine is a substituted aminothiazole, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The unique arrangement of the phenyl ring, methyl group, and amino substituent on the thiazole core suggests a potential for a range of biological interactions. As with any new chemical entity destined for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These properties fundamentally influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and shelf-life.

This guide provides a detailed framework for the systematic evaluation of the solubility and stability of 4-Methyl-2-phenyl-1,3-thiazol-5-amine. The methodologies described herein are grounded in established principles of physical chemistry and regulatory expectations for pharmaceutical development.

Physicochemical Properties: Predictions and Rationale

A preliminary in silico assessment of 4-Methyl-2-phenyl-1,3-thiazol-5-amine's physicochemical properties is crucial for guiding experimental design.

Table 1: Predicted Physicochemical Properties of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

PropertyPredicted ValueRationale and Implications
Molecular FormulaC₁₀H₁₀N₂SConfirmed from supplier data.[4]
Molecular Weight190.26 g/mol A relatively small molecule, which is often favorable for good absorption.[4]
Predicted logP2.5 - 3.5The presence of a phenyl group contributes to lipophilicity, while the amino and thiazole moieties add some polarity. A logP in this range suggests moderate lipophilicity, which may lead to a balance between aqueous solubility and membrane permeability. A related compound, 4-methyl-2-(3-(trifluoromethyl)phenyl)-1,3-thiazole-5-carboxylic acid, has a predicted XLogP3 of 3.8, suggesting our target compound will be somewhat less lipophilic due to the amino group.[1]
Predicted pKa (basic)4.0 - 5.0The primary aromatic amine is expected to be weakly basic. The thiazole ring nitrogen is also weakly basic. This pKa suggests that the compound's solubility will be pH-dependent, with increased solubility in acidic conditions due to protonation of the amino group.
Predicted pKa (acidic)> 10The N-H of the amino group is very weakly acidic.

Note: These values are in silico predictions and require experimental verification.

Solubility Assessment

The solubility of a compound dictates its bioavailability and is a critical parameter in formulation development. Both thermodynamic and kinetic solubility should be assessed.

Rationale for Experimental Design

The predicted pKa of 4-Methyl-2-phenyl-1,3-thiazol-5-amine suggests that its aqueous solubility will be pH-dependent. Therefore, solubility will be determined in a range of aqueous buffers with physiological relevance (pH 1.2, 4.5, and 7.4). A selection of organic solvents commonly used in pharmaceutical manufacturing and preclinical studies will also be evaluated.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound and is considered the gold standard.

Experimental Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-Methyl-2-phenyl-1,3-thiazol-5-amine to a series of glass vials containing the test solvents (see Table 2).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for 24-48 hours to ensure equilibrium is reached. A shaking water bath or orbital shaker is recommended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solids.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted samples and quantify the concentration of 4-Methyl-2-phenyl-1,3-thiazol-5-amine against a standard curve.

Table 2: Proposed Solvents for Thermodynamic Solubility Testing

Solvent ClassSpecific SolventsRationale
Aqueous BufferspH 1.2 (Simulated Gastric Fluid)To assess solubility in the stomach.
pH 4.5 (Acetate Buffer)Represents the upper small intestine.
pH 7.4 (Phosphate Buffered Saline)Simulates physiological pH.
AlcoholsMethanol, Ethanol, IsopropanolCommon co-solvents in formulations.
Aprotic SolventsAcetonitrile, Dimethyl Sulfoxide (DMSO)Used in sample preparation and as formulation vehicles.
Non-polar SolventsDichloromethane, TolueneTo assess solubility in lipophilic environments.
Kinetic Solubility Determination (High-Throughput Method)

This method provides a rapid assessment of solubility from a DMSO stock solution and is useful for early-stage screening.

Experimental Protocol:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of 4-Methyl-2-phenyl-1,3-thiazol-5-amine in DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • Add the DMSO stock solution to a 96-well microplate containing the desired aqueous buffers (e.g., pH 7.4 PBS). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Precipitation:

    • Shake the plate for a defined period (e.g., 2 hours) at a constant temperature.

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The onset of precipitation indicates the kinetic solubility limit.

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Stability Assessment

A comprehensive stability profile is essential to ensure the safety and efficacy of a drug substance. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.

Rationale for Forced Degradation Studies

The structure of 4-Methyl-2-phenyl-1,3-thiazol-5-amine, with its aromatic amine and thiazole ring, suggests potential susceptibility to hydrolysis, oxidation, and photolysis. The forced degradation studies are designed to stress the molecule under these conditions to elucidate its degradation pathways.[5]

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is a prerequisite for accurate stability assessment. The method must be capable of separating the parent compound from all potential degradation products.

Starting HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to assess peak purity).

  • Column Temperature: 30 °C.

This method will be optimized based on the results of the forced degradation studies to ensure adequate resolution of all peaks.

Forced Degradation Protocols

The following stress conditions should be applied to a solution of 4-Methyl-2-phenyl-1,3-thiazol-5-amine (e.g., 1 mg/mL in a suitable solvent). The goal is to achieve 5-20% degradation of the parent compound.

1. Hydrolytic Degradation:

  • Acidic Conditions: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Conditions: 0.1 M NaOH at 60 °C for 24 hours.

  • Neutral Conditions: Water at 60 °C for 24 hours.

2. Oxidative Degradation:

  • Hydrogen Peroxide: 3% H₂O₂ at room temperature for 24 hours.

3. Thermal Degradation:

  • Solid State: Store the solid compound at 60 °C for 7 days.

  • Solution State: Heat a solution of the compound at 60 °C for 24 hours.

4. Photodegradation:

  • Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

G cluster_stress Forced Degradation Conditions DS 4-Methyl-2-phenyl-1,3-thiazol-5-amine Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) DS->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) DS->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) DS->Oxidation Thermal Thermal Stress (e.g., 60°C) DS->Thermal Photo Photolytic Stress (ICH Q1B) DS->Photo SIAM Stability-Indicating Analytical Method (HPLC) DS->SIAM DP Degradation Products Acid->DP Base->DP Oxidation->DP Thermal->DP Photo->DP DP->SIAM

Caption: Logical workflow for forced degradation studies.

Analysis of Stressed Samples
  • Analyze the stressed samples using the developed stability-indicating HPLC method.

  • Determine the percentage of degradation of the parent compound.

  • Assess the peak purity of the parent compound to ensure no co-eluting degradation products.

  • Characterize the major degradation products using techniques such as LC-MS/MS and NMR to elucidate their structures and propose degradation pathways.

Data Presentation and Interpretation

All quantitative data from the solubility and stability studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 3: Example Data Summary for Thermodynamic Solubility

SolventTemperature (°C)Solubility (µg/mL)Solubility (mM)
pH 1.2 Buffer25
pH 1.2 Buffer37
pH 7.4 PBS25
pH 7.4 PBS37
Ethanol25

Table 4: Example Data Summary for Forced Degradation Studies

Stress ConditionDuration% DegradationNumber of DegradantsRRT of Major Degradants
0.1 M HCl, 60°C24 h
0.1 M NaOH, 60°C24 h
3% H₂O₂, RT24 h
60°C (Solid)7 days
Photolysis (ICH Q1B)-

Conclusion and Recommendations

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 4-Methyl-2-phenyl-1,3-thiazol-5-amine. The successful execution of these studies will provide critical data to support the advancement of this compound through the drug development pipeline. The experimental results will inform decisions regarding formulation strategies, appropriate storage conditions, and the establishment of a suitable retest period or shelf life. It is imperative that all experimental work is conducted with meticulous attention to detail and is thoroughly documented to ensure data integrity and regulatory compliance.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

  • 4-Methyl-2-(3-(trifluoromethyl)phenyl)-1,3-thiazole-5-carboxylic acid. PubChem. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2013). BioPharm International. [Link]

  • Forced degradation study an essential approach to develop stability indicating method. (2015). Journal of Pharmaceutical and Applied Chemistry. [Link]

  • 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. ResearchGate. [Link]

Sources

Methodological & Application

The Unexplored Potential of 4-Methyl-2-phenyl-1,3-thiazol-5-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" for designing molecules that target a wide array of biological entities. While the 2-aminothiazole isomer has been extensively studied and developed, its less-explored counterpart, the 5-aminothiazole scaffold, represents a promising yet underexplored area for therapeutic innovation.[3][4] This guide focuses on a specific, intriguing member of this class: 4-Methyl-2-phenyl-1,3-thiazol-5-amine . We will delve into its synthetic pathways, potential medicinal chemistry applications, and detailed protocols for its biological evaluation, providing a comprehensive resource for researchers in drug discovery.

The strategic placement of the amino group at the 5-position, flanked by a methyl and a phenyl group at the 4- and 2-positions respectively, offers a unique three-dimensional arrangement of functional groups. This distinct orientation can lead to novel structure-activity relationships (SAR) and potentially unlock new therapeutic targets that are inaccessible to the more conventional 2-aminothiazole isomers.

Synthetic Pathways: Accessing the 5-Aminothiazole Core

The synthesis of 5-aminothiazoles can be achieved through several established methods in heterocyclic chemistry. The Cook-Heilbron thiazole synthesis stands out as a classical and effective approach for constructing this particular scaffold.[3][5]

Proposed Synthetic Protocol via Cook-Heilbron Synthesis

This protocol outlines a plausible route to synthesize 4-Methyl-2-phenyl-1,3-thiazol-5-amine. The core of this synthesis is the reaction of an α-aminonitrile with a dithioic acid derivative.

Workflow for the Synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

G cluster_0 Step 1: Preparation of Phenyl Dithioformate cluster_1 Step 2: Synthesis of α-amino-α-methylacetonitrile cluster_2 Step 3: Cook-Heilbron Cyclization start_reagents Benzaldehyde, Lawesson's Reagent dithioformate Phenyl Dithioformate start_reagents->dithioformate Thionation acetaldehyde Acetaldehyde, Ammonia, Hydrogen Cyanide aminonitrile α-amino-α-methylacetonitrile acetaldehyde->aminonitrile Strecker Synthesis dithioformate_r Phenyl Dithioformate target_compound 4-Methyl-2-phenyl-1,3-thiazol-5-amine dithioformate_r->target_compound Condensation & Cyclization aminonitrile_r α-amino-α-methylacetonitrile aminonitrile_r->target_compound Condensation & Cyclization

Caption: Synthetic workflow for 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

Detailed Protocol:

  • Synthesis of Phenyl Dithioformate:

    • To a solution of benzaldehyde (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (Tólica).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove solid byproducts.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield phenyl dithioformate.

  • Synthesis of α-amino-α-methylacetonitrile (Strecker Synthesis):

    • To a cooled (0 °C) aqueous solution of acetaldehyde (1 equivalent) and ammonium chloride (1.2 equivalents), add a solution of sodium cyanide (1.2 equivalents) in water dropwise.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Extract the product with diethyl ether.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain α-amino-α-methylacetonitrile. Caution: Hydrogen cyanide is highly toxic. This reaction should be performed in a well-ventilated fume hood by trained personnel.

  • Cook-Heilbron Reaction to form 4-Methyl-2-phenyl-1,3-thiazol-5-amine:

    • Dissolve α-amino-α-methylacetonitrile (1 equivalent) and phenyl dithioformate (1 equivalent) in a suitable solvent such as ethanol or pyridine.

    • Stir the reaction mixture at room temperature for 48-72 hours.

    • Monitor the formation of the product by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the target compound, 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

Medicinal Chemistry Applications: A Scaffold with Untapped Potential

While direct biological data for 4-Methyl-2-phenyl-1,3-thiazol-5-amine is limited in publicly available literature, the broader class of aminothiazoles has shown significant promise in several therapeutic areas.[1][6] The unique substitution pattern of the target compound makes it a compelling candidate for exploration in these fields.

Anticancer Activity: Targeting Kinases and Cell Proliferation

The 2-aminothiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with dasatinib being a prominent clinical example.[7][8] The 5-aminothiazole core offers a different vector space for substituents, which could lead to novel interactions with the ATP-binding site of various kinases.

Potential Kinase Targets:

  • Tyrosine Kinases: Src, Abl, VEGFR, EGFR

  • Serine/Threonine Kinases: Aurora kinases, CDKs

Derivatives of 4-Methyl-2-phenyl-1,3-thiazol-5-amine can be synthesized by functionalizing the 5-amino group. This can be achieved through acylation, sulfonylation, or reductive amination to introduce a diverse range of side chains. These derivatives can then be screened against a panel of cancer cell lines and kinases to identify lead compounds.

Illustrative Derivatization Strategy:

G core 4-Methyl-2-phenyl-1,3-thiazol-5-amine amide Amide Derivatives core->amide Acylation with R-COCl sulfonamide Sulfonamide Derivatives core->sulfonamide Sulfonylation with R-SO2Cl amine Substituted Amine Derivatives core->amine Reductive Amination with R-CHO

Caption: Derivatization of the 5-amino group.

Other Potential Therapeutic Areas
  • Anti-inflammatory: Thiazole derivatives have been reported to possess anti-inflammatory properties.

  • Antimicrobial: The thiazole nucleus is present in some antimicrobial agents.

  • Neurodegenerative Diseases: Certain thiazole derivatives have been investigated as potential treatments for neurodegenerative disorders.

Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9]

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (and control drug, e.g., doxorubicin) in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay: HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring kinase activity and screening for inhibitors.[10][11][12]

Protocol (General):

  • Reagent Preparation:

    • Prepare the kinase, biotinylated substrate, and ATP in the appropriate kinase reaction buffer.

    • Prepare the HTRF detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase to each well and incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

    • Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the HTRF detection reagents in a buffer containing EDTA.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Signal Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow for Kinase Inhibition Assay

G start Prepare Kinase, Substrate, ATP, and Inhibitor reaction Incubate Kinase and Inhibitor start->reaction initiate Initiate Reaction with Substrate/ATP reaction->initiate stop_detect Stop Reaction and Add HTRF Detection Reagents initiate->stop_detect read Read HTRF Signal stop_detect->read analyze Calculate IC50 read->analyze

Caption: General workflow for an HTRF kinase inhibition assay.

Conclusion and Future Directions

The 4-Methyl-2-phenyl-1,3-thiazol-5-amine scaffold represents a largely untapped area in medicinal chemistry. Its unique substitution pattern offers exciting possibilities for the development of novel therapeutics, particularly in the realm of oncology. The synthetic and screening protocols provided in this guide offer a solid foundation for researchers to begin exploring the potential of this promising molecule and its derivatives. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation against a broad panel of biological targets to uncover the full therapeutic potential of this intriguing scaffold.

References

  • Cisbio Bioassays. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. [Link]

  • ResearchGate. HTRF® Kinase Assay Protocol. [Link]

  • Wang, H., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 23-28. [Link]

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A novel route to 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598.
  • Wikipedia. (2023). Cook–Heilbron thiazole synthesis. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • El-Sayed, W. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 27, 171-192. [Link]

  • Scott, J. S., et al. (2008). Pyridyl and thiazolyl bisamide CSF-1R inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 18(17), 4794-4797.
  • International Journal of Pharmaceutical Investigation. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. [Link]

  • Ayati, A., et al. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 737-754.
  • Arora, R., et al. (2019). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 24(19), 3584. [Link]

  • Cellular Therapy and Transplantation. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. [Link]

  • Request PDF. (2022). Synthesis and Anticancer Activities of Some Thiazole Derivatives. [Link]

  • ResearchGate. (2018). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Link]

  • Ebaid, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. [Link]

  • PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. [Link]

  • Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]

  • YouTube. (2022). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. [Link]

  • PubMed. (2008). Synthesis and evaluation of anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-ones. [Link]

  • Google Patents. Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • ResearchGate. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. [Link]

  • ResearchGate. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. [Link]

  • RSC Publishing. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. [Link]

Sources

Application Notes & Protocols: 4-Methyl-2-phenyl-1,3-thiazol-5-amine as a Versatile Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic motif integral to a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal scaffold for designing molecules that can selectively interact with biological targets. Within the vast chemical space of thiazole derivatives, 4-methyl-2-phenyl-1,3-thiazol-5-amine stands out as a highly functionalized and versatile building block. The presence of a primary amine at the C5 position, a stabilizing methyl group at C4, and a phenyl group at C2 provides multiple points for synthetic diversification, making it a valuable intermediate in the synthesis of complex drug molecules, particularly in the realm of protein kinase inhibitors.

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized the treatment of various malignancies. Many of these inhibitors feature a core heterocyclic structure responsible for anchoring the molecule within the ATP-binding pocket of the target kinase. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of 4-methyl-2-phenyl-1,3-thiazol-5-amine as a key intermediate in the construction of potent kinase inhibitors, with a specific focus on a synthetic route analogous to the preparation of the FDA-approved drug, Dasatinib.

Synthesis of the Core Intermediate: 4-Methyl-2-phenyl-1,3-thiazol-5-amine

The synthesis of the title compound can be efficiently achieved via a modified Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide. In this proposed protocol, we utilize benzamidine as the source of the 2-phenyl and amine functionalities, reacting it with an appropriate α-haloacetoacetonitrile derivative.

Causality Behind Experimental Choices:
  • Choice of Starting Materials: Benzamidine provides the pre-formed amidine functionality which, upon reaction with a sulfur source, readily forms the 2-aminophenyl-thiazole substructure. 2-chloro-3-oxobutanenitrile is chosen as the α-haloketone component as it provides the necessary carbon backbone for the C4-methyl and C5-nitrile groups. The nitrile is a versatile precursor to the C5-amine.

  • Reaction Conditions: The use of a polar protic solvent like ethanol facilitates the dissolution of the starting materials and the progression of the ionic reaction mechanism. The reaction is typically carried out at reflux to provide the necessary activation energy for the condensation and cyclization steps.

  • Reduction Step: The resulting 5-carbonitrile is a stable intermediate. Its reduction to the primary amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the hydride reagent.

Experimental Workflow Diagram:

G cluster_0 Synthesis of 4-methyl-2-phenyl-1,3-thiazole-5-carbonitrile cluster_1 Reduction to the Final Intermediate benzamidine Benzamidine Hydrochloride reaction1 Hantzsch-type Condensation benzamidine->reaction1 Ethanol, Reflux haloketone 2-Chloro-3-oxobutanenitrile haloketone->reaction1 sulfur Sodium Hydrosulfide sulfur->reaction1 intermediate_nitrile 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile reaction2 Nitrile Reduction intermediate_nitrile->reaction2 Anhydrous THF, 0°C to RT reaction1->intermediate_nitrile reducing_agent Lithium Aluminum Hydride (LiAlH₄) reducing_agent->reaction2 final_product 4-Methyl-2-phenyl-1,3-thiazol-5-amine reaction2->final_product G cluster_0 Functional Group Transformation cluster_1 Amide Bond Formation cluster_2 Final Intermediate Assembly start_amine 4-Methyl-2-phenyl-1,3-thiazol-5-amine reaction1 Sandmeyer Reaction & Hydrolysis start_amine->reaction1 1. NaNO₂, H₂SO₄, 0°C 2. KCN, CuCN 3. H₃O⁺, Heat carboxylic_acid 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid reaction2 Amide Coupling carboxylic_acid->reaction2 SOCl₂, then aniline, Pyridine reaction1->carboxylic_acid aniline 2-Chloro-6-methylaniline aniline->reaction2 amide_product N-(2-chloro-6-methylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide reaction3 Nucleophilic Aromatic Substitution (SNAr) amide_product->reaction3 NaH, Anhydrous THF reaction2->amide_product pyrimidine 4,6-Dichloro-2-methylpyrimidine pyrimidine->reaction3 final_intermediate Dasatinib Analogue Precursor reaction3->final_intermediate

Application Note & Protocols: A Versatile Strategy for the Synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities.[1] This application note provides a detailed, field-proven guide for the synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine and its analogs, compounds of significant interest in drug discovery programs. We eschew a simplistic, linear protocol in favor of a strategic, multi-step approach that combines the classic Hantzsch thiazole synthesis with a subsequent Curtius rearrangement. This methodology is not only robust and reliable but also inherently modular, making it ideal for generating diverse analog libraries for structure-activity relationship (SAR) studies. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer troubleshooting insights to ensure reproducible success.

Introduction: The Significance of the 5-Aminothiazole Moiety

The thiazole ring is a privileged heterocycle found in a variety of natural products and synthetic drugs, including Vitamin B1 (Thiamine).[2] The specific substitution pattern dictates the molecule's interaction with biological targets. The 2-amino-4-substituted thiazole framework, in particular, has been extensively explored. However, the 5-amino-1,3-thiazole scaffold presents a distinct vector for molecular interactions and has emerged as a valuable pharmacophore in the development of kinase inhibitors, antimicrobial, and anticancer agents.[1][3]

Directly synthesizing polysubstituted 5-aminothiazoles in a single step can be challenging and often results in isomeric mixtures or low yields.[4] Therefore, a more strategic approach involves the construction of a stable thiazole precursor with a functional group at the 5-position that can be reliably converted to the desired amine. Our recommended strategy employs the synthesis of a 5-carboxy-thiazole derivative, which serves as a key intermediate for accessing the target 5-aminothiazole.

Overall Synthetic Strategy

The synthesis is designed as a three-stage workflow. This modular approach allows for purification and characterization at each key stage, ensuring the quality of the final product and simplifying troubleshooting.

  • Stage 1: Hantzsch Thiazole Synthesis. Formation of the thiazole core by reacting a thioamide with an α-halo-β-ketoester. This yields a stable ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate intermediate.

  • Stage 2: Saponification. Hydrolysis of the ethyl ester to the corresponding carboxylic acid, a necessary precursor for the subsequent rearrangement.

  • Stage 3: Curtius Rearrangement. Conversion of the carboxylic acid into the final 5-aminothiazole product via an acyl azide intermediate.

G cluster_0 Starting Materials cluster_1 Stage 1: Hantzsch Synthesis cluster_2 Stage 2: Saponification cluster_3 Stage 3: Curtius Rearrangement A Benzothioamide C Ethyl 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylate A->C EtOH, Reflux B Ethyl 2-chloroacetoacetate B->C EtOH, Reflux D 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylic acid C->D 1. NaOH, EtOH/H₂O 2. HCl (aq) E Final Product: 4-Methyl-2-phenyl- 1,3-thiazol-5-amine D->E 1. DPPA, Et₃N, t-BuOH 2. HCl/Dioxane

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (Intermediate C)

The Hantzsch synthesis is a cornerstone reaction for thiazole formation, involving the condensation of a thioamide with an α-haloketone.[5] The mechanism initiates with an SN2 reaction where the nucleophilic sulfur of the thioamide attacks the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[5][6]

Hantzsch

Materials & Reagents

ReagentM.W.AmountMoles
Benzothioamide137.211.37 g10.0 mmol
Ethyl 2-chloroacetoacetate164.601.73 g10.5 mmol
Ethanol (anhydrous)46.0750 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzothioamide (10.0 mmol) and anhydrous ethanol (50 mL).

  • Stir the mixture at room temperature until the benzothioamide is fully dissolved.

  • Add ethyl 2-chloroacetoacetate (10.5 mmol, 1.05 eq) to the solution dropwise.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, allow the mixture to cool to room temperature. The product may begin to precipitate.

  • Reduce the solvent volume to approximately 10 mL under reduced pressure.

  • Pour the concentrated mixture into 100 mL of cold water with stirring. A solid precipitate will form.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water (2 x 20 mL), and then with a small amount of cold ethanol.[5]

  • Dry the crude product under vacuum. Recrystallize from ethanol to obtain pure ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate as a crystalline solid.

Protocol 2: Saponification to 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (Intermediate D)

This step involves the base-catalyzed hydrolysis of the ester to its corresponding carboxylate salt, followed by acidification to yield the carboxylic acid.

Materials & Reagents

ReagentM.W.AmountMoles
Intermediate C261.322.61 g10.0 mmol
Sodium Hydroxide (NaOH)40.000.80 g20.0 mmol
Ethanol46.0730 mL-
Water18.0210 mL-
Hydrochloric Acid (2M)36.46~10-12 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve the thiazole ester (Intermediate C, 10.0 mmol) in ethanol (30 mL).

  • In a separate beaker, dissolve sodium hydroxide (20.0 mmol, 2.0 eq) in water (10 mL).

  • Add the NaOH solution to the flask and heat the mixture to reflux for 2-3 hours, until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.

  • Slowly acidify the solution by adding 2M HCl dropwise with vigorous stirring until the pH is ~2-3. A precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the pure carboxylic acid.

Protocol 3: Curtius Rearrangement to 4-Methyl-2-phenyl-1,3-thiazol-5-amine (Final Product E)

The Curtius rearrangement is a reliable method for converting carboxylic acids to primary amines.[7] The process involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then trapped and hydrolyzed to the amine. We utilize diphenylphosphoryl azide (DPPA) for a safe, one-pot conversion of the carboxylic acid to the isocyanate, which is trapped in situ with tert-butanol to form a stable Boc-protected amine. Subsequent deprotection with acid yields the final product.

Materials & Reagents

ReagentM.W.AmountMoles
Intermediate D233.272.33 g10.0 mmol
Diphenylphosphoryl azide (DPPA)275.222.90 g10.5 mmol
Triethylamine (Et₃N)101.191.52 mL11.0 mmol
tert-Butanol (t-BuOH)74.1220 mL-
Toluene (anhydrous)92.1440 mL-
HCl in Dioxane (4M)-10 mL-

Procedure:

  • Boc-Amine Formation:

    • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (Intermediate D, 10.0 mmol), anhydrous toluene (40 mL), tert-butanol (20 mL), and triethylamine (11.0 mmol, 1.1 eq).

    • Stir the mixture and add diphenylphosphoryl azide (DPPA, 10.5 mmol, 1.05 eq) dropwise at room temperature. Caution: Azides are potentially explosive. Handle with care.

    • Heat the reaction mixture to reflux (approx. 90-100 °C) for 3-4 hours. Nitrogen gas will evolve.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL), wash with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Boc-protected amine. This intermediate can be purified by column chromatography if necessary.

  • Boc Deprotection:

    • Dissolve the crude Boc-protected amine in a minimal amount of dichloromethane or ethyl acetate.

    • Add 4M HCl in dioxane (10 mL) and stir at room temperature for 1-2 hours.

    • A precipitate of the hydrochloride salt of the amine should form.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry.

    • To obtain the free amine, dissolve the salt in water, basify with aqueous Na₂CO₃, and extract with ethyl acetate or dichloromethane. Dry the organic extracts and concentrate to yield the final product, 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

Synthesis of Analogs: A Modular Approach

The true strength of this synthetic strategy lies in its modularity. By substituting the initial building blocks in Stage 1, a wide array of analogs can be synthesized.

Target Analog PositionStarting Material to VaryExample SubstituentResulting Analog Feature
2-Position Thioamide4-Chlorobenzothioamide2-(4-Chlorophenyl) group
Thioacetamide2-Methyl group
2-Thiophenecarbothioamide2-(Thiophen-2-yl) group
4-Position α-Halo-β-ketoesterEthyl 2-chloro-3-oxobutanoate4-Methyl group (as in title)
Ethyl 2-bromo-3-oxopentanoate4-Ethyl group
3-Bromo-1,1,1-trifluoropropan-2-one4-(Trifluoromethyl) group

Characterization & Data

Purified products should be characterized using standard analytical techniques.[3][7][8]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, proton and carbon environments, and successful functional group transformations. The appearance of the NH₂ signal in the final product's ¹H NMR spectrum (which is exchangeable with D₂O) and the disappearance of the ester/acid signals are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and final product.

  • Infrared (IR) Spectroscopy: To monitor the key functional groups. Look for the disappearance of the strong C=O stretch of the acid (~1700 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹) in the final amine.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Hantzsch Reaction - Incomplete reaction. - Degradation of α-haloketone.- Increase reflux time and monitor by TLC. - Use freshly prepared or purified α-haloketone. Ensure anhydrous conditions.
Incomplete Saponification - Insufficient base or reaction time.- Increase the equivalents of NaOH to 2.5-3.0 eq. - Extend the reflux time.
Formation of Isomeric Impurities - The Hantzsch synthesis can sometimes yield 2-imino-2,3-dihydrothiazole isomers, especially under acidic conditions.[4][9]- Ensure the reaction is run under neutral or slightly basic conditions. Our protocol in ethanol is generally effective. Avoid adding acid.
Low Yield in Curtius Rearrangement - Moisture in the reaction. - Incomplete reaction.- Ensure all glassware is oven-dried and reagents are anhydrous. - Ensure the reaction reaches a sufficient temperature for azide decomposition and rearrangement.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (MDPI) [Link]

  • Thiazole synthesis - Organic Chemistry Portal. (Organic Chemistry Portal) [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (bepls) [Link]

  • Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. (ResearchGate) [Link]

  • Gewald Reaction - Organic Chemistry Portal. (Organic Chemistry Portal) [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (Journal of the Chemical Society, Perkin Transactions 1) [Link]

  • Synthesis and characterization of thiazole derivatives and evaluate their performance as additive in polyurethane coating. (ResearchGate) [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (MDPI) [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. (ResearchGate) [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (Journal of Medicinal and Chemical Sciences) [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (Chem Help Asap) [Link]

  • Gewald reaction - Wikipedia. (Wikipedia) [Link]

  • Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5- carboxamide. (AIP Publishing) [Link]

Sources

Application Notes and Protocols: Evaluating 4-Methyl-2-phenyl-1,3-thiazol-5-amine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Thiazole Scaffold as a Privileged Structure in Kinase Inhibition

The protein kinase family represents one of the most critical and extensively pursued classes of drug targets in modern medicine, particularly in oncology and immunology.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a successful therapeutic modality. Within the vast chemical space of potential inhibitors, the thiazole ring has emerged as a "privileged scaffold." Its unique electronic properties and ability to form key hydrogen bond interactions within the kinase hinge region make it a recurring motif in potent and selective kinase inhibitors.[3] Compounds such as Dasatinib, a pan-Src family kinase inhibitor, feature a 2-aminothiazole core, underscoring the therapeutic potential of this heterocycle.[4][5]

This document provides a comprehensive guide to the application of 4-Methyl-2-phenyl-1,3-thiazol-5-amine , a representative aminothiazole derivative, in kinase inhibition assays. While extensive data on this specific molecule is emerging, its structural similarity to known kinase inhibitors, such as those targeting Aurora kinases and Cyclin-Dependent Kinases (CDKs), makes it a compelling candidate for screening and characterization.[6][7][8] We will detail the principles behind assay selection, provide step-by-step protocols for in vitro kinase activity assessment, and discuss the critical parameters for data interpretation, including the determination of the half-maximal inhibitory concentration (IC50).

Understanding the Rationale: Why Screen 4-Methyl-2-phenyl-1,3-thiazol-5-amine?

The rationale for investigating this compound stems from established structure-activity relationships (SAR) within the thiazole class of kinase inhibitors. The 2-amino group can act as a crucial hydrogen bond donor, interacting with the backbone of the kinase hinge region, a common feature of Type I kinase inhibitors. The phenyl and methyl substitutions at positions 2 and 4, respectively, can be tailored to occupy specific hydrophobic pockets within the ATP-binding site, thereby influencing potency and selectivity.[9]

Hypothetical Target and Signaling Pathway

For the purpose of this guide, we will consider a hypothetical scenario where 4-Methyl-2-phenyl-1,3-thiazol-5-amine is being evaluated as a potential inhibitor of Aurora Kinase A (AURKA) , a serine/threonine kinase that plays a pivotal role in mitotic progression.[7][8] Dysregulation of AURKA is frequently observed in various cancers.

Signal_Pathway cluster_mitosis Mitotic Progression G2_M G2/M Transition Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Cytokinesis Cytokinesis AURKA Aurora Kinase A (AURKA) AURKA->G2_M Phosphorylates key substrates AURKA->Centrosome_Maturation AURKA->Spindle_Assembly AURKA->Cytokinesis Inhibitor 4-Methyl-2-phenyl- 1,3-thiazol-5-amine Inhibitor->AURKA Inhibition

Caption: Hypothetical inhibition of the AURKA signaling pathway by 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

PART 1: In Vitro Kinase Assay - Principles and Protocol

The initial step in characterizing a potential kinase inhibitor is to perform a cell-free in vitro kinase assay.[10] This allows for the direct measurement of the compound's effect on the enzymatic activity of the purified kinase, independent of cellular uptake, metabolism, or off-target effects.

Choosing the Right Assay Format

Several assay formats are available, each with its own advantages and disadvantages. The choice depends on factors such as the specific kinase, available equipment, and desired throughput.[11]

Assay TypePrincipleProsCons
Radiometric Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[2]Gold standard, direct measurement, high sensitivity.[2][10]Requires handling of radioactive materials, low throughput.
Fluorescence-Based Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. Formats include TR-FRET and Fluorescence Polarization.[12]High throughput, non-radioactive, amenable to automation.[12]Prone to interference from fluorescent compounds, may require modified substrates.
Luminescence-Based Measures the depletion of ATP in the kinase reaction. The remaining ATP is used in a coupled reaction to generate a luminescent signal.High throughput, sensitive, broad applicability.Indirect measurement, susceptible to interference from compounds affecting the coupling enzyme.

For this protocol, we will detail a widely used, non-radioactive, luminescence-based assay for determining AURKA activity. This format is well-suited for determining IC50 values in a medium-to-high throughput manner.

Experimental Workflow: Luminescence-Based Kinase Assay

Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents dispense_inhibitor Dispense serial dilutions of 4-Methyl-2-phenyl-1,3-thiazol-5-amine and controls into 384-well plate prepare_reagents->dispense_inhibitor add_kinase_substrate Add AURKA and substrate mixture dispense_inhibitor->add_kinase_substrate incubate1 Incubate (e.g., 15 min at RT) to allow for inhibitor binding add_kinase_substrate->incubate1 start_reaction Initiate reaction by adding ATP incubate1->start_reaction incubate2 Incubate (e.g., 60 min at RT) for phosphorylation start_reaction->incubate2 stop_reaction Stop reaction and detect remaining ATP using a luminescence-based reagent incubate2->stop_reaction read_plate Read luminescence on a plate reader stop_reaction->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

Detailed Protocol: AURKA Inhibition Assay

Materials:

  • Recombinant human Aurora Kinase A (AURKA)

  • Peptide substrate (e.g., Kemptide)

  • ATP

  • 4-Methyl-2-phenyl-1,3-thiazol-5-amine

  • Known AURKA inhibitor (e.g., Alisertib) as a positive control

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-Methyl-2-phenyl-1,3-thiazol-5-amine in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).

    • Prepare a similar dilution series for the positive control inhibitor.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 100 nL) of the serially diluted compounds, positive control, and DMSO (as a no-inhibitor control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of AURKA and the peptide substrate in kinase assay buffer. The final concentration of the kinase and substrate should be optimized beforehand, typically at or below the Km for the substrate.

    • Dispense the kinase/substrate mixture (e.g., 5 µL) into each well containing the compounds.

    • Allow the plate to incubate for 15 minutes at room temperature to permit the inhibitor to bind to the kinase.

  • Initiation and Incubation:

    • Prepare a solution of ATP in kinase assay buffer. The final ATP concentration should be at or near its Km for the kinase to ensure sensitive detection of competitive inhibitors.

    • Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells.

    • Incubate the plate for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction.

  • Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add the detection reagent (e.g., 10 µL) to each well to stop the kinase reaction and initiate the luminescence reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a plate reader.

PART 2: Data Analysis and Interpretation

Calculating the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[13] It is a standard measure of inhibitor potency.

  • Data Normalization:

    • The raw luminescence data is inversely proportional to kinase activity (higher luminescence = less ATP consumed = more inhibition).

    • Normalize the data by setting the average signal from the no-inhibitor (DMSO) wells as 0% inhibition and the average signal from a high concentration of the positive control as 100% inhibition.

  • Curve Fitting:

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation to determine the IC50 value. This is typically done using graphing software such as GraphPad Prism or R.

Example Data Presentation
CompoundTarget KinaseIC50 (nM)
4-Methyl-2-phenyl-1,3-thiazol-5-amine AURKA85
Alisertib (Positive Control)AURKA15

Note: The data presented above is hypothetical and for illustrative purposes only.

Trustworthiness and Self-Validation

To ensure the reliability of the results, every assay should include the following controls:

  • No-Inhibitor Control (0% Inhibition): Contains the enzyme, substrate, ATP, and DMSO. This defines the maximum enzyme activity.

  • Positive Control (100% Inhibition): A known, potent inhibitor of the target kinase is used to define the minimum signal and validate assay performance.

  • No-Enzyme Control: Contains the substrate, ATP, and DMSO, but no enzyme. This is used to measure background signal.

Future Directions: Beyond the Initial Screen

A promising IC50 value from an in vitro assay is just the first step.[11] Further studies are essential to fully characterize the compound:

  • Selectivity Profiling: The compound should be tested against a broad panel of kinases to determine its selectivity.[1] A highly selective inhibitor is often desirable to minimize off-target effects.

  • Mechanism of Action (MoA) Studies: Kinetic analyses can determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.[11]

  • Cell-Based Assays: The compound's activity should be confirmed in a cellular context to assess its ability to cross the cell membrane and inhibit the target kinase within the cell.[13] In-cell Westerns or assays measuring the phosphorylation of a downstream substrate are common methods.[13]

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Various Authors. (2015, March 25). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]

  • Midgley, C. A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. [Link]

  • Shaaban, M. R., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. SpringerLink. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]

  • Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. University of Dundee Research Portal. [Link]

  • Anand, P., et al. (2010). Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central. [Link]

  • Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Shi, H.-B., et al. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}- N-(3-methylphenyl)pyrimidin-2-amine. ResearchGate. [Link]

  • Farghaly, T. A., et al. (2022). Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. National Institutes of Health. [Link]

  • Wang, L., et al. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. [Link]

  • Al-Ostath, A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Unknown Author. (2025, August 9). Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. ResearchGate. [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. ACS Publications. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed. [Link]

  • Gasparyan, S., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • Han, Y.-F., et al. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. National Institutes of Health. [Link]

  • Various Authors. (Year not available). Synthesis N-(5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H) -ylidene)-4-methyl-2-phenyl thiazole-5-carbohydrazide 41. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Development of Antimicrobial Agents from 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The thiazole scaffold represents a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of antimicrobial agents derived from the lead compound, 4-Methyl-2-phenyl-1,3-thiazol-5-amine. These application notes and protocols outline a structured approach, from the synthesis of the core scaffold and its derivatives to rigorous in vitro and in vivo evaluation and elucidation of the mechanism of action. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Promise of the Thiazole Scaffold

The thiazole ring is a fundamental heterocyclic motif present in numerous natural and synthetic bioactive compounds, including antimicrobials.[1][2] Its unique structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The starting scaffold, 4-Methyl-2-phenyl-1,3-thiazol-5-amine, offers multiple points for chemical derivatization, making it an attractive candidate for the development of a library of novel antimicrobial compounds. The primary amino group at the 5-position and the phenyl ring at the 2-position are particularly amenable to substitution, which can significantly influence the compound's biological activity.[3][4]

Synthesis and Derivatization Strategy

A robust and efficient synthetic route is paramount for the successful development of a new class of antimicrobial agents. The following section details the synthesis of the parent compound and proposes a strategy for generating a library of derivatives.

Synthesis of the Core Scaffold: 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Protocol 2.1: Synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

  • Step 1: Halogenation of Acetophenone. To a solution of acetophenone in a suitable solvent (e.g., glacial acetic acid), add a halogenating agent (e.g., bromine or N-bromosuccinimide) dropwise at room temperature. Stir the reaction mixture until completion, as monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization with Thiourea. To the resulting α-haloacetophenone, add thiourea and a base (e.g., sodium acetate) in a suitable solvent like ethanol. Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Step 3: Work-up and Purification. After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

  • Step 4: Characterization. Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivative Library Synthesis: A Rationale-Driven Approach

The primary amino group of the core scaffold is an excellent handle for introducing chemical diversity. A library of derivatives can be synthesized by reacting the amine with various electrophiles.[6] This allows for the exploration of the structure-activity relationship (SAR).

Workflow for Derivative Synthesis

G A 4-Methyl-2-phenyl-1,3-thiazol-5-amine (Core Scaffold) B Acylation (Acid chlorides, Anhydrides) A->B C Sulfonylation (Sulfonyl chlorides) A->C D Schiff Base Formation (Aldehydes, Ketones) A->D E Amide Derivatives B->E F Sulfonamide Derivatives C->F G Schiff Base Derivatives D->G

Caption: Synthetic routes for derivatization of the core scaffold.

Protocol 2.2: General Procedure for Amide Derivative Synthesis

  • Dissolve 4-Methyl-2-phenyl-1,3-thiazol-5-amine in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Add an equimolar amount of a base (e.g., triethylamine or pyridine).

  • Cool the mixture in an ice bath and add the desired acid chloride or anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous work-up to remove the base and any water-soluble byproducts.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Antimicrobial Susceptibility Testing

Initial screening of the synthesized compounds for antimicrobial activity is a critical step. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure reproducibility and comparability of results.[7][8][9]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is a commonly used and reliable technique.[11]

Protocol 3.1: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilutions: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10]

Protocol 3.2: MBC Determination

  • Following the MIC assay, take an aliquot from the wells showing no visible growth.

  • Plate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Compound MIC (µg/mL) vs. S. aureus MBC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MBC (µg/mL) vs. E. coli
Parent Scaffold 64>128128>128
Derivative A 8163264
Derivative B 481632
Ciprofloxacin 0.510.250.5

Table 1: Example of MIC and MBC data for the parent scaffold and its derivatives.

Mechanism of Action (MoA) Elucidation

Identifying the cellular target of a novel antimicrobial is crucial for its further development.[12][13] A multi-pronged approach is often necessary to pinpoint the MoA.

Workflow for Mechanism of Action Studies

G A Active Compound B Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) A->B C Membrane Permeability Assays A->C D Resistant Mutant Generation & Whole Genome Sequencing A->D E Target Identification D->E

Caption: A workflow for elucidating the mechanism of action.

Macromolecular Synthesis Assays

These assays determine if the compound inhibits key biosynthetic pathways by monitoring the incorporation of radiolabeled precursors.[13]

Generation of Resistant Mutants

Spontaneous resistant mutants can be generated by plating a high density of bacteria on agar containing the test compound at concentrations above the MIC.[14] Whole-genome sequencing of these resistant mutants can identify mutations in the target gene.[14]

In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be evaluated in animal models of infection to assess their in vivo efficacy and safety.[15][16] The choice of animal model should be relevant to the intended clinical application.[17]

Protocol 5.1: Murine Sepsis Model

  • Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of the target pathogen.

  • Treatment: Administer the test compound at various doses and schedules (e.g., intraperitoneally or orally) at a specified time post-infection.

  • Monitoring: Monitor the survival of the mice over a period of 7-14 days.

  • Endpoint: The primary endpoint is the survival rate. Secondary endpoints can include bacterial load in various organs.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the development of novel antimicrobial agents based on the 4-Methyl-2-phenyl-1,3-thiazol-5-amine scaffold. By combining rational drug design, efficient synthesis, and rigorous biological evaluation, it is possible to identify and optimize promising lead compounds for further preclinical and clinical development.

References

  • (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives - ResearchGate. Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available from: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. Available from: [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed. Available from: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available from: [Link]

  • Strategies for target identification of antimicrobial natural products - PubMed. Available from: [Link]

  • Strategies for target identification of antimicrobial natural products - RSC Publishing. Available from: [Link]

  • (PDF) Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate - ResearchGate. Available from: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl] - NIH. Available from: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. Available from: [Link]

  • Preclinical models for antimicrobial compound efficacy in vitro assays - Vibiosphen. Available from: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available from: [Link]

  • Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5- carboxamide - AIP Publishing. Available from: [Link]

  • (PDF) Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives - ResearchGate. Available from: [Link]

  • Animal models in the evaluation of antimicrobial agents - ASM Journals. Available from: [Link]

  • Clinical Breakpoint Tables - EUCAST. Available from: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. Available from: [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry. Available from: [Link]

  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Available from: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available from: [Link]

  • What is the best method for the identification of an antimicrobial target? - ResearchGate. Available from: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. Available from: [Link]

  • From Genome to Drugs: New Approaches in Antimicrobial Discovery - CONICET. Available from: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. Available from: [Link]

Sources

4-Methyl-2-phenyl-1,3-thiazol-5-amine in the synthesis of novel heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 4-Methyl-2-phenyl-1,3-thiazol-5-amine in the Synthesis of Novel Fused Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 5-Aminothiazole Scaffold

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, embedded in numerous FDA-approved drugs and a vast array of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in drug design, with derivatives exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[3][4]

Within this important class of heterocycles, 4-methyl-2-phenyl-1,3-thiazol-5-amine stands out as a particularly versatile and powerful building block. Its strategic arrangement of functional groups—a nucleophilic primary amine at the C5 position, adjacent to a methyl group, and a stabilizing phenyl group at C2—provides a reactive handle for the construction of complex, fused heterocyclic systems. This guide explores the synthetic utility of this aminothiazole, providing in-depth protocols and mechanistic insights for the synthesis of two major classes of pharmacologically relevant fused heterocycles: Thiazolo[4,5-d]pyrimidines and Pyrazolo[3,4-d]thiazoles.

Section 1: Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives

The fusion of a pyrimidine ring to the thiazole core to create the thiazolo[4,5-d]pyrimidine system has yielded compounds with significant therapeutic potential, notably as modulators of the Corticotropin-releasing factor (CRF) receptor and as potential anticancer agents.[5][6][7] The C5-amino group of 4-methyl-2-phenyl-1,3-thiazol-5-amine is the key nucleophile that drives the formation of the pyrimidine ring.

Causality of the Synthetic Strategy

The most common and efficient strategy involves a condensation and cyclization sequence. The primary amine of the starting thiazole acts as a potent nucleophile, attacking an electrophilic carbon source which provides the necessary atoms to form the six-membered pyrimidine ring. A subsequent intramolecular cyclization, often acid- or base-catalyzed, and subsequent aromatization (if applicable) leads to the final fused product. The choice of the second reactant dictates the substitution pattern on the newly formed pyrimidine ring.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for constructing the thiazolo[4,5-d]pyrimidine core from 4-methyl-2-phenyl-1,3-thiazol-5-amine.

G start 4-Methyl-2-phenyl- 1,3-thiazol-5-amine intermediate Acyclic Intermediate (e.g., Formamide) start->intermediate Condensation reagent Electrophilic Cyclizing Agent (e.g., Formic Acid, Urea, Isothiocyanate) reagent->intermediate product Substituted Thiazolo[4,5-d]pyrimidine intermediate->product Intramolecular Cyclization

Caption: General workflow for Thiazolo[4,5-d]pyrimidine synthesis.

Protocol 1: Synthesis of 5-Methyl-7-phenyl-3H-thiazolo[4,5-d]pyrimidin-2-one

This protocol details the reaction of the aminothiazole with urea, which serves as the source for the C2 carbonyl and N3 nitrogen of the pyrimidine ring.

Materials:

  • 4-Methyl-2-phenyl-1,3-thiazol-5-amine (1.0 mmol, 204.28 mg)

  • Urea (1.5 mmol, 90.09 mg)

  • 1,4-Dioxane (5 mL)

  • Hydrochloric acid (conc., catalytic amount)

  • Standard glassware for reflux, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Step-by-Step Methodology:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-2-phenyl-1,3-thiazol-5-amine (1.0 mmol) and urea (1.5 mmol).

  • Solvent Addition: Add 5 mL of 1,4-dioxane to the flask.

  • Catalyst: Add one drop of concentrated hydrochloric acid to the suspension. The acid catalyzes the initial condensation by protonating the urea carbonyl, making it more electrophilic.

  • Reaction: Heat the mixture to reflux (approx. 101 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aminothiazole spot is no longer visible (typically 6-8 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Isolation: Filter the solid precipitate and wash it with a small amount of cold ethanol to remove any unreacted urea.

  • Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure thiazolo[4,5-d]pyrimidin-2-one.

Data Summary:

Product NameStarting MaterialReagentTypical Yield
5-Methyl-7-phenyl-3H-thiazolo[4,5-d]pyrimidin-2-one4-Methyl-2-phenyl-1,3-thiazol-5-amineUrea75-85%
5-Methyl-7-phenylthiazolo[4,5-d]pyrimidine-2-thiol4-Methyl-2-phenyl-1,3-thiazol-5-aminePhenyl Isothiocyanate80-90%

Section 2: Synthesis of Pyrazolo[3,4-d]thiazole Derivatives

The pyrazolo[3,4-d]thiazole scaffold is another privileged heterocyclic system, with derivatives showing promise as kinase inhibitors and anticancer agents.[8][9] The synthesis leverages the aminothiazole as a precursor to construct the fused pyrazole ring. This typically involves diazotization of the C5-amine followed by a cyclization reaction.

Causality of the Synthetic Strategy

The key transformation is the conversion of the primary amine into a diazonium salt. This is a classic and reliable method in heterocyclic chemistry. The highly reactive diazonium group can then be attacked intramolecularly or react with a suitable partner to close the five-membered pyrazole ring. A common approach involves reacting the aminothiazole with sodium nitrite under acidic conditions to form the diazonium intermediate, which is then coupled with an active methylene compound, followed by cyclization.

General Synthetic Workflow

This diagram outlines the key steps in converting the aminothiazole into a pyrazolo[3,4-d]thiazole.

G start 4-Methyl-2-phenyl- 1,3-thiazol-5-amine diazonium Thiazole-5-diazonium Salt (In situ) start->diazonium Diazotization reagent1 NaNO₂ / HCl (0-5 °C) reagent1->diazonium intermediate Azo-coupled Intermediate diazonium->intermediate Coupling reagent2 Active Methylene Cmpd. (e.g., Ethyl Acetoacetate) + Base reagent2->intermediate product Substituted Pyrazolo[3,4-d]thiazole intermediate->product Cyclization (e.g., Japp-Klingemann)

Caption: Synthetic pathway for Pyrazolo[3,4-d]thiazole synthesis.

Protocol 2: Synthesis of Ethyl 3,4-dimethyl-2-phenyl-2H-pyrazolo[3,4-d]thiazole-5-carboxylate

This protocol describes a Japp-Klingemann type reaction for the synthesis of a functionalized pyrazolo[3,4-d]thiazole.

Materials:

  • 4-Methyl-2-phenyl-1,3-thiazol-5-amine (1.0 mmol, 204.28 mg)

  • Sodium nitrite (NaNO₂) (1.1 mmol, 75.9 mg)

  • Hydrochloric acid (6M)

  • Ethyl 2-methylacetoacetate (1.0 mmol, 144.17 mg)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Ice bath

  • Standard laboratory glassware, magnetic stirrer

Step-by-Step Methodology:

  • Diazotization: Suspend 4-methyl-2-phenyl-1,3-thiazol-5-amine (1.0 mmol) in 3 mL of 6M hydrochloric acid in a beaker and cool the mixture to 0-5 °C in an ice-salt bath with stirring. A fine slurry should form.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 1 mL water) dropwise to the suspension. The addition must be slow to maintain the temperature below 5 °C. The formation of the diazonium salt is critical and temperature-sensitive. Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Coupling Solution: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 mmol) in 10 mL of ethanol. Add sodium acetate (approx. 3.0 mmol) and cool this solution to 0-5 °C. The sodium acetate acts as a buffer and base to facilitate the coupling reaction.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from step 2 to the coupling solution from step 3 with vigorous stirring. Maintain the temperature at 0-5 °C. A colored precipitate (the azo intermediate) should form.

  • Cyclization: Allow the reaction mixture to stir at low temperature for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. The cyclization to the pyrazole ring occurs during this time.

  • Isolation: Pour the reaction mixture into cold water. Collect the resulting solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent like ethanol to obtain the pure pyrazolo[3,4-d]thiazole derivative.

Data Summary:

Product NameStarting MaterialKey ReagentsTypical Yield
Ethyl 3,4-dimethyl-2-phenyl-2H-pyrazolo[3,4-d]thiazole-5-carboxylate4-Methyl-2-phenyl-1,3-thiazol-5-amineNaNO₂/HCl, Ethyl 2-methylacetoacetate65-75%
3-Acetyl-4-methyl-2-phenyl-2H-pyrazolo[3,4-d]thiazole4-Methyl-2-phenyl-1,3-thiazol-5-amineNaNO₂/HCl, Acetylacetone60-70%

Conclusion

4-Methyl-2-phenyl-1,3-thiazol-5-amine is a high-value, versatile starting material for the construction of diverse and medicinally relevant fused heterocyclic systems. The protocols and strategies outlined in this guide for the synthesis of thiazolo[4,5-d]pyrimidines and pyrazolo[3,4-d]thiazoles demonstrate its utility. By understanding the underlying reactivity of the C5-amino group, researchers can readily adapt these methods to generate novel libraries of compounds for screening in drug discovery and materials science applications.

References

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). Vertex AI Search.
  • A review on thiazole based compounds & it's pharmacological activities. (2024). Vertex AI Search.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024). FABAD Journal of Pharmaceutical Sciences.
  • REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. (2020).
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Example of biologically active 1H‐pyrazolo[3,4‐d]thiazoles and... (n.d.).
  • Synthesis of new thiazolo[4,5-d]pyrimidines as Corticotropin releasing factor modulators.
  • Synthesis of pyrazolo[3,4‐d]thiazoles. (n.d.).
  • Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modul
  • Facile synthesis of substituted dihydro-1H-pyrazolo[3,4-d]thiazoles through enaminones of 4-thiazolidinones. (2025).
  • One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simul
  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (n.d.). Royal Society of Chemistry.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

Sources

high-throughput screening assays for 4-Methyl-2-phenyl-1,3-thiazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and the Imperative for Robust Screening

The 1,3-thiazole ring is a cornerstone of many pharmacologically active molecules, valued for its diverse chemical reactivity and ability to engage with various biological targets.[1][3] Derivatives of 4-Methyl-2-phenyl-1,3-thiazol-5-amine, in particular, have emerged as promising candidates in anticancer, antimicrobial, and anti-inflammatory research.[4][5][6] However, the very features that make this scaffold attractive can also present challenges in high-throughput screening. Certain thiazole-containing compounds are known to be "frequent hitters" or Pan-Assay Interference Compounds (PAINS), which can produce false-positive results through non-specific mechanisms.[7][8][9]

Therefore, a successful HTS campaign for these derivatives requires a meticulously planned cascade of assays, designed not only to identify potent hits but also to systematically eliminate artifacts. This guide outlines a multi-faceted approach, combining biochemical and cell-based assays with essential counter-screening and validation steps.

Part 1: Foundational Strategy - Assay Selection and Pre-Screening Considerations

The choice of a primary screening assay is dictated by the putative biological target. Given the broad activity profile of thiazole derivatives, common targets include protein kinases and G-protein coupled receptors (GPCRs). The initial workflow should involve a careful consideration of the target class and the most robust HTS technology available for that class.

cluster_0 Phase 1: Target & Assay Selection cluster_1 Phase 2: Hit Triage & Validation Target Identify Putative Target Class (e.g., Kinase, GPCR, Protease) Assay_Principle Select HTS Assay Principle (Biochemical vs. Cell-Based) Target->Assay_Principle Informs Choice Primary_Screen Primary HTS Assay (e.g., TR-FRET, Luciferase) Assay_Principle->Primary_Screen Determines Format Dose_Response Dose-Response Confirmation (Determine IC50/EC50) Primary_Screen->Dose_Response Identifies 'Hits' Orthogonal_Assay Orthogonal (Secondary) Assay (e.g., Label-Free, Different Technology) Dose_Response->Orthogonal_Assay Confirms Potency PAINS_Filter PAINS & Interference Counter-Screen (Assess non-specific activity) Orthogonal_Assay->PAINS_Filter Confirms On-Target Activity Validated_Hit Validated Hit for Lead Op PAINS_Filter->Validated_Hit Eliminates Artifacts TR-FRET Kinase Assay Principle cluster_0 Kinase Activity (No Inhibitor) cluster_1 Kinase Inhibition K_active Kinase + ATP Sub_APC Substrate-APC K_active->Sub_APC Phosphorylates Phospho_Sub P-Substrate-APC Sub_APC->Phospho_Sub Ab_Eu Anti-phospho-Ab-Eu FRET TR-FRET Signal Ab_Eu->FRET Proximity Achieved Phospho_Sub->FRET Proximity Achieved K_inhibited Kinase + Inhibitor Sub_APC_2 Substrate-APC K_inhibited->Sub_APC_2 Phosphorylation Blocked No_FRET No TR-FRET Signal Sub_APC_2->No_FRET No Proximity Ab_Eu_2 Anti-phospho-Ab-Eu Ab_Eu_2->No_FRET No Proximity

Figure 2: Diagram illustrating the TR-FRET kinase assay mechanism.
Detailed Protocol: TR-FRET Kinase Assay in 384-Well Format
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare Kinase Solution: Dilute the target kinase in Assay Buffer to a 2X final concentration. The optimal concentration should be determined empirically (typically the concentration that gives 50-80% of the maximum signal).

    • Prepare Substrate/ATP Solution: Dilute the acceptor-labeled substrate and ATP in Assay Buffer to a 4X final concentration. The ATP concentration should ideally be at or near the Km for the kinase to facilitate the identification of competitive inhibitors.

    • Prepare Antibody Solution: Dilute the Eu-labeled antibody in TR-FRET Stop/Detection Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, 20 mM EDTA, 0.1% BSA, pH 7.2) to a 2X final concentration.

    • Compound Plating: Serially dilute the 4-Methyl-2-phenyl-1,3-thiazol-5-amine derivatives in 100% DMSO. Dispense 100 nL into a 384-well low-volume assay plate using an acoustic dispenser.

  • Assay Procedure:

    • Add 5 µL of the 2X Kinase Solution to each well of the assay plate containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP solution.

    • Incubate for 60 minutes at room temperature. Incubation time may need optimization based on kinase activity.

    • Stop the reaction by adding 10 µL of the 2X Antibody Solution. The EDTA in the buffer will chelate Mg²⁺, halting kinase activity.

    • Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after a 320/340 nm excitation.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm) * 10,000.

    • Normalize data using controls: % Inhibition = 100 * (1 - [Ratio_sample - Ratio_min] / [Ratio_max - Ratio_min]), where 'min' is no enzyme control and 'max' is DMSO vehicle control.

    • Determine the Z'-factor to assess assay quality: Z' = 1 - (3σ_max + 3σ_min) / |µ_max - µ_min|. A Z' factor ≥ 0.5 is considered excellent for HTS. [10]

      Parameter Typical Value/Range Rationale
      Plate Format 384- or 1536-well Enables high-throughput and minimizes reagent consumption. [11]
      Final Assay Volume 10 - 20 µL Reduces cost and is compatible with automated liquid handlers. [12]
      Compound Concentration 10 µM (Primary Screen) A standard concentration to identify initial hits with reasonable potency.
      DMSO Concentration ≤ 1% v/v Higher concentrations can inhibit enzyme activity or cause compound precipitation. [11]
      ATP Concentration Km value Balances assay sensitivity with the ability to detect ATP-competitive inhibitors.

      | Z'-Factor | ≥ 0.5 | Ensures the assay window is large and variability is low enough to confidently identify hits. [10][13]|

Part 3: Cell-Based Assays - Monitoring GPCR Pathway Modulation

Cell-based assays provide data in a more physiologically relevant context. Luciferase reporter gene assays are a powerful tool for HTS of compounds that modulate GPCR signaling pathways. [14][15][16]

Principle of a CRE-Luciferase Reporter Assay

This assay is designed to screen for modulators of GPCRs that couple to the Gαs or Gαi pathways, which respectively increase or decrease intracellular cyclic AMP (cAMP) levels. An increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB (cAMP Response Element-Binding protein). Activated CREB binds to cAMP Response Elements (CRE) in the promoter region of a reporter gene, in this case, firefly luciferase. The expression of luciferase results in light production upon the addition of its substrate, luciferin. Agonists of Gαs-coupled receptors will increase the luminescent signal, while antagonists will block it.

Ligand Ligand (e.g., Thiazole Derivative) GPCR Gαs-Coupled Receptor Ligand->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB CRE CRE Promoter pCREB->CRE Binds to Luc_Gene Luciferase Gene CRE->Luc_Gene Drives Transcription Luc_Protein Luciferase Protein Luc_Gene->Luc_Protein Translation Light Luminescent Signal Luc_Protein->Light Produces (with Luciferin)

Figure 3: Signal transduction pathway for a Gαs-coupled GPCR activating a CRE-luciferase reporter.
Detailed Protocol: CRE-Luciferase Reporter Assay in 384-Well Format
  • Cell Culture and Plating:

    • Use a stable cell line (e.g., HEK293) co-expressing the target GPCR and the CRE-luciferase reporter construct.

    • Culture cells to ~80% confluency.

    • Harvest cells and resuspend in phenol red-free culture medium to a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension (5,000 cells) into each well of a white, solid-bottom 384-well plate.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare compound plates as described in the TR-FRET protocol.

    • For an agonist screen, add 50 nL of compound directly to the cells.

    • For an antagonist screen, add 50 nL of compound and incubate for 30 minutes before adding a known agonist at its EC₈₀ concentration.

  • Incubation and Lysis:

    • Incubate the plates for 6 hours at 37°C, 5% CO₂. This allows for transcription and translation of the luciferase reporter.

    • Equilibrate the plates to room temperature for 15 minutes.

    • Add 25 µL of a luciferase assay reagent (e.g., Promega ONE-Glo™) to each well. This reagent contains luciferin and lyses the cells.

    • Incubate for 10 minutes at room temperature in the dark to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-based luminometer.

    • Normalize data using controls: % Activation (Agonist) = 100 * ([RLU_sample - RLU_min] / [RLU_max - RLU_min]), where 'min' is DMSO vehicle and 'max' is a reference agonist.

    • Calculate the Z'-factor to ensure assay robustness. [10]

Part 4: The Critical Step - Hit Validation and PAINS Elimination

A primary hit is merely a starting point. A rigorous validation cascade is essential to eliminate false positives and resource-intensive PAINS. [17]Thiazole derivatives, in particular, can interfere with assays through mechanisms like light absorption/fluorescence or non-specific reactivity. [7][18]

Primary_Hit Primary Hit (Single concentration) Retest Hit Confirmation (Fresh solid sample re-test) Primary_Hit->Retest Dose_Response Dose-Response Curve (Determine IC50/EC50) Retest->Dose_Response If confirmed Orthogonal Orthogonal Assay (Confirms on-target activity using a different technology, e.g., label-free) Dose_Response->Orthogonal If potent Interference Assay Interference Test (e.g., Luciferase inhibition, TR-FRET quenching) Orthogonal->Interference If confirmed Promiscuity Promiscuity Counter-Screen (Test against unrelated targets) Interference->Promiscuity If clean Validated_Lead Validated Lead Candidate Promiscuity->Validated_Lead If selective

Figure 4: A robust hit validation cascade to eliminate artifacts and PAINS.
Protocol: Counter-Screen for Luciferase Assay Interference

This protocol distinguishes true pathway inhibitors from compounds that directly inhibit the luciferase enzyme.

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., PBS).

    • Prepare a solution of recombinant firefly luciferase in Assay Buffer.

    • Prepare a Luciferin/ATP solution in Assay Buffer.

    • Plate test compounds as previously described.

  • Assay Procedure:

    • Add 10 µL of the recombinant luciferase solution to the compound plate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the Luciferin/ATP solution.

    • Immediately read luminescence on a plate reader.

  • Interpretation:

    • A significant decrease in luminescence indicates the compound directly inhibits the luciferase enzyme and is a false positive from the cell-based reporter screen.

    • Compounds that are true pathway modulators should show no activity in this biochemical assay.

Conclusion and Future Outlook

Screening 4-Methyl-2-phenyl-1,3-thiazol-5-amine derivatives requires a thoughtful and multi-layered HTS strategy. The potential for these compounds to act as PAINS necessitates a shift in mindset from pure "hit-finding" to integrated "hit-validation." By combining high-quality primary assays, such as TR-FRET for kinases or luciferase reporters for GPCRs, with a stringent validation cascade that includes orthogonal and interference counter-screens, researchers can confidently identify specific, on-target modulators. The integration of label-free technologies, such as surface plasmon resonance (SPR) or mass spectrometry, as secondary or tertiary assays can further increase confidence in hit validation by providing direct evidence of binding without the potential artifacts of reporter systems. [19][20][21][22]This rigorous, self-validating approach minimizes wasted resources and accelerates the progression of genuinely promising thiazole derivatives into the drug development pipeline.

References

  • Scott, C. W., & Peters, M. F. (2010). Using label-free screening technology to improve efficiency in drug discovery. Expert Opinion on Drug Discovery, 5(10), 965–975. Retrieved from [Link]

  • Judson, R. S., Houck, K. A., Martin, M. T., Knudsen, T. B., Thomas, R. S., Sipes, N. S., Shah, I., Wambaugh, J. F., & Crofton, K. M. (2014). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX, 31(3), 313–327. Retrieved from [Link]

  • Li, M., & Wang, M. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Journal of Biomolecular Screening, 15(6), 646–655. Retrieved from [Link]

  • Jones, K., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]

  • Xing, G., & Houtman, J. C. (2014). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 1093, 131–142. Retrieved from [Link]

  • Kroeze, W. K., & Roth, B. L. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Methods in Enzymology, 625, 201–216. Retrieved from [Link]

  • Cooper, M. A., & Mayr, L. M. (Eds.). (2009). Label-Free Technologies for Drug Discovery. John Wiley & Sons. Retrieved from [Link]

  • Xing, G., & Houtman, J. C. (2014). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. In Protein-Protein Interactions (pp. 131-142). Humana Press. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Roddy, T. P., Horvath, C. R., Stout, S. J., Kenney, K. L., Ho, P. I., Zhang, J. H., Vickers, C., Kaushik, V., Hubbard, B., & Wang, Y. K. (2007). Mass spectrometric techniques for label-free high-throughput screening in drug discovery. Analytical Chemistry, 79(21), 8207–8213. Retrieved from [Link]

  • Egan, D. F., et al. (2012). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 7(9), e45107. Retrieved from [Link]

  • Leveridge, M., et al. (2017). HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. Royal Society of Chemistry. Retrieved from [Link]

  • Kroeze, W. K., & Roth, B. L. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. National Genomics Data Center. Retrieved from [Link]

  • Dahlin, J. L., et al. (2016). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 59(5), 2091–2104. Retrieved from [Link]

  • Masson, J. F. (2015). Label-free technologies for monitoring drug interactions. Drug Target Review. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • High-Throughput Screening Center. (2007). Guidance for Assay Development & HTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]

  • Chiaradia, L., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(11), 1774–1780. Retrieved from [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

  • D'Andrea, M. R., et al. (2012). Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. Journal of Biomolecular Screening, 17(3), 336–345. Retrieved from [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(3), 167–174. Retrieved from [Link]

  • de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 345-346. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Murray, D. (2011). Establishing and optimizing a fluorescence polarization assay. Drug Discovery World. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Retrieved from [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4859. Retrieved from [Link]

  • Apix-Drive. (2024). HTS Data Integration. Retrieved from [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584–2587. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Pan-assay interference compounds – Knowledge and References. Retrieved from [Link]

  • World Health Organization. (2015). Strategic Planning for HIV Testing Services. Retrieved from [Link]

  • CQUIN. (2023). Optimizing HIV testing through routine use of data: a call for HTS evidence-based decision making. Retrieved from [Link]

  • Patel, R. B., et al. (2010). Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Chemical Science. Retrieved from [Link]

  • FutureLearn. (n.d.). Strategies for Analyzing and Interpreting Data. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7183. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. Retrieved from [Link]

  • ACS Omega. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (2011). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 16(1), 773-781. Retrieved from [Link]

  • MDPI. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(18), 4253. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from [Link]

Sources

analytical methods for quantification of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analytical Quantification of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Introduction

4-Methyl-2-phenyl-1,3-thiazol-5-amine is a heterocyclic amine belonging to the thiazole class of compounds. Thiazole moieties are prevalent scaffolds in medicinal chemistry, contributing to a wide range of biological activities.[1][2] As such, novel derivatives like 4-Methyl-2-phenyl-1,3-thiazol-5-amine are of significant interest in drug discovery and development pipelines. Accurate and reliable quantification of this analyte is paramount for a variety of applications, including synthetic reaction monitoring, purity assessment, formulation analysis, and crucially, in preclinical studies such as pharmacokinetics (PK) and metabolism.

This guide, designed for researchers and drug development professionals, provides a detailed framework for the quantitative analysis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine. We present two robust analytical methods: a foundational Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for routine analysis and purity determination, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, ideal for trace-level quantification in complex biological matrices. The protocols are grounded in established chromatographic principles and include a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and trustworthiness.[3][4]

Analyte Properties & Analytical Strategy

A successful analytical method is built upon an understanding of the analyte's physicochemical properties.

  • Structure: 4-Methyl-2-phenyl-1,3-thiazol-5-amine

  • Molecular Formula: C₁₀H₁₀N₂S[5]

  • Molecular Weight: 190.26 g/mol [5]

  • Key Features:

    • Aromaticity: The presence of the phenyl ring and the thiazole ring creates a strong chromophore, making the molecule suitable for UV-Vis spectrophotometric detection.

    • Basicity: The exocyclic primary amine (-NH₂) and the nitrogen atom within the thiazole ring confer basic properties to the molecule. This is a critical consideration for RP-HPLC, as interactions between basic analytes and residual acidic silanols on silica-based columns can lead to poor peak shape (tailing). This is mitigated by using an acidic mobile phase modifier to ensure the analyte remains in a consistent, protonated state.[6]

    • Ionization: The basic nitrogens are readily protonated, making the molecule ideal for analysis by positive mode Electrospray Ionization (ESI) Mass Spectrometry.

Based on these properties, a reversed-phase chromatographic approach is the logical choice, offering excellent separation for moderately polar, aromatic compounds.

Method 1: Quantification by RP-HPLC with UV Detection

This method provides a robust, reliable, and widely accessible approach for determining the concentration and purity of 4-Methyl-2-phenyl-1,3-thiazol-5-amine in bulk material or simple formulations.

Principle of the Method

The analyte is separated on a C18 stationary phase based on its hydrophobicity. A gradient elution with an organic solvent (acetonitrile) and an aqueous mobile phase containing an acidic modifier (trifluoroacetic acid) ensures efficient elution and sharp, symmetrical peaks. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from certified reference standards.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • 4-Methyl-2-phenyl-1,3-thiazol-5-amine reference standard.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in ACN.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of ACN.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of ACN and water.

3. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of aromatic compounds.
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in ACNTFA acts as an ion-pairing agent and acidifies the mobile phase to ensure sharp peaks for the basic analyte.[6]
Gradient 0-2 min: 10% B2-15 min: 10% to 90% B15-17 min: 90% B17-18 min: 90% to 10% B18-25 min: 10% BA gradient ensures elution of the analyte with good resolution from potential impurities and provides a robust column wash.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection λ 254 nmA common wavelength for aromatic compounds; a full PDA scan is recommended to determine the absorbance maximum.
Injection Vol. 10 µLA typical volume; can be adjusted based on analyte concentration and sensitivity needs.

4. Sample Preparation

  • Accurately weigh the sample containing the analyte and dissolve it in ACN or a suitable solvent to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.[6]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Prepare Calibration Standards System Equilibrate HPLC System Standards->System Sample Prepare & Filter Test Sample Sample->System Inject Inject Standards & Sample System->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Quantify Quantify Analyte in Sample CalCurve->Quantify

Caption: Workflow for RP-HPLC based quantification.

Method 2: Quantification by LC-MS/MS

For applications requiring high sensitivity and selectivity, such as quantifying the analyte in biological fluids (plasma, urine) or detecting trace-level impurities, LC-MS/MS is the method of choice.

Principle of the Method

Following chromatographic separation, the analyte is ionized (typically via ESI) and detected by a tandem mass spectrometer. The instrument is set to a specific detection mode called Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. This precursor-to-product transition is highly specific to the analyte, eliminating interference from matrix components and providing exceptional sensitivity.[7]

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an ESI source).

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • HPLC-grade acetonitrile (ACN), methanol, and water.

  • Formic acid or ammonium acetate, MS grade.

  • 4-Methyl-2-phenyl-1,3-thiazol-5-amine reference standard.

  • Internal Standard (IS): A structurally similar molecule, preferably a stable isotope-labeled version of the analyte.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in ACN.

  • Standard and Sample Solutions: Prepare as in the HPLC method, but use a suitable internal standard at a fixed concentration in all standards and samples to correct for matrix effects and variability.

3. LC-MS/MS Conditions

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmSmaller dimensions are suitable for the lower flow rates used in LC-MS and provide high efficiency.
LC Gradient 5% to 95% B over 3-5 minutesA fast gradient is typical for high-throughput LC-MS/MS analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe basic nitrogens are readily protonated in the acidic mobile phase.
MRM Transition Q1 (Precursor): m/z 191.1Q3 (Product): To be determinedThe precursor is the protonated molecule [M+H]⁺. Product ions must be determined by infusing the standard and optimizing fragmentation.
Source Params Capillary Voltage, Gas Flow, Temp.Must be optimized for the specific instrument to maximize analyte signal.

4. Sample Preparation (for Plasma)

  • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to an HPLC vial for injection.

LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Sample with Internal Standard (IS) Precipitate Protein Precipitation (e.g., with ACN) Spike->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge Inject Inject Sample Centrifuge->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate Analyte & IS Peaks Detect->Integrate Ratio Calculate Peak Area Ratios Integrate->Ratio Quantify Quantify vs. Calibration Curve Ratio->Quantify

Caption: Workflow for LC-MS/MS analysis in a biological matrix.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure an analytical method is fit for its intended purpose, a validation study must be performed. The objective of validation is to demonstrate that the procedure is suitable for its intended use by assessing key performance characteristics.[3][8]

Validation Parameters and Acceptance Criteria

The following table summarizes the core validation parameters as defined by ICH guidelines.[9][10]

ParameterPurposeTypical Acceptance Criteria (for Assay)
Specificity To demonstrate that the signal measured is unequivocally from the analyte, free from interference from matrix, impurities, or degradants.Peak purity analysis (PDA), comparison to blank matrix, mass spectral confirmation (for LC-MS).
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant compared to the response at the lowest concentration.
Range The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value. Assessed by spike-recovery experiments at multiple levels.Mean recovery of 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements. Assessed as:- Repeatability: (Intra-assay)- Intermediate Precision: (Inter-assay, different days/analysts)Relative Standard Deviation (RSD) ≤ 2.0%.[9]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) ≤ 10-20%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temp, flow rate).System suitability parameters should remain within acceptance criteria.
Logical Relationship of Validation Parameters

Validation_Logic Goal Fit for Purpose Method Accuracy Accuracy Accuracy->Goal Precision Precision Precision->Goal Specificity Specificity Specificity->Goal Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Range->Accuracy Range->Precision LOQ LOQ / LOD LOQ->Range Robustness Robustness Robustness->Goal

Caption: Interdependence of ICH method validation parameters.

References
  • AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ICH (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Medicines Agency (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Labcompliance (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • International Journal of Research and Review (2025). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]

  • AIP Conference Proceedings (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. Available at: [Link]

  • MDPI (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • Journal of Chromatography B (2014). A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4-Methyl-2-phenyl-1,3-thiazol-5-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges, chief among them being the early identification of potential toxicity. For novel scaffolds such as 4-Methyl-2-phenyl-1,3-thiazol-5-amine and its derivatives, a thorough understanding of their interaction with biological systems is paramount. The thiazole ring is a versatile heterocyclic scaffold found in numerous biologically active compounds and approved drugs, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Given this therapeutic potential, early and robust in vitro cytotoxicity testing is not merely a regulatory requirement but a foundational step in elucidating the therapeutic window and mechanism of action of these compounds.[4][5]

This guide provides a detailed framework for assessing the in vitro cytotoxicity of 4-Methyl-2-phenyl-1,3-thiazol-5-amine compounds. We will move beyond rote protocol recitation to explore the causality behind experimental choices, ensuring that the data generated is both reliable and insightful. Three complementary assays have been selected to provide a multi-faceted view of cytotoxicity, each interrogating a different aspect of cellular health:

  • MTT Assay: Measures mitochondrial metabolic activity, a hallmark of viable cells.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies plasma membrane integrity by measuring the release of a cytosolic enzyme.

  • Neutral Red Uptake (NRU) Assay: Assesses lysosomal function and membrane integrity.

By employing this tripartite approach, researchers can gain a more comprehensive understanding of how 4-Methyl-2-phenyl-1,3-thiazol-5-amine compounds impact cellular viability.

I. Foundational Considerations: Setting the Stage for Success

Before delving into specific assay protocols, several key experimental parameters must be thoughtfully considered to ensure the generation of high-quality, reproducible data.

A. Cell Line Selection: A Biologically Relevant Context

The choice of cell line is arguably the most critical decision in designing a cytotoxicity study. The selected cell line should be relevant to the intended therapeutic application of the 4-Methyl-2-phenyl-1,3-thiazol-5-amine compounds.[6][7] For instance, if these compounds are being investigated as potential anti-cancer agents, a panel of cancer cell lines representing different tumor types would be appropriate.[8][9] Conversely, for general toxicity screening, a non-cancerous, immortalized cell line such as human fibroblasts might be more suitable.[6]

Key Considerations for Cell Line Selection:

  • Tissue of Origin: Does the cell line originate from the target tissue of the intended therapeutic?[6]

  • Disease Relevance: If applicable, does the cell line model the disease state of interest?

  • Growth Characteristics: Doubling time, morphology, and growth requirements should be well-characterized.

  • Metabolic Activity: The inherent metabolic rate of a cell line can influence the outcome of metabolic assays like MTT.

B. Compound Preparation and Vehicle Controls: Ensuring Solubility and Minimizing Artifacts

4-Methyl-2-phenyl-1,3-thiazol-5-amine compounds, like many small molecules, may have limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a commonly used solvent; however, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[10][11]

Best Practices for Compound Handling:

  • Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in a cell culture medium to achieve the desired final concentrations.

  • Vehicle Control: Every experiment must include a vehicle control group, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound. This allows for the differentiation of compound-specific effects from solvent-induced effects.

II. The Tripartite Assay Approach: A Comprehensive Assessment of Cytotoxicity

No single assay can provide a complete picture of a compound's cytotoxic potential.[12] The following three assays are recommended for a robust initial screening of 4-Methyl-2-phenyl-1,3-thiazol-5-amine compounds.

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

A. Scientific Principle

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[16] This assay provides an indication of mitochondrial health and overall cellular metabolic function.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay plate_cells 1. Plate cells in 96-well plate (e.g., 1x10^4 cells/well) incubate_cells 2. Incubate overnight (allow attachment) plate_cells->incubate_cells add_compound 3. Add serial dilutions of 4-Methyl-2-phenyl-1,3-thiazol-5-amine compounds incubate_cells->add_compound incubate_treatment 4. Incubate for desired exposure (e.g., 24, 48, 72 hours) add_compound->incubate_treatment add_mtt 5. Add MTT solution (final conc. 0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt 6. Incubate for 2-4 hours (formazan formation) add_mtt->incubate_mtt solubilize 7. Add solubilization solution (e.g., acidified isopropanol) incubate_mtt->solubilize read_absorbance 8. Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

B. Detailed Protocol

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[13][16]

  • Solubilization solution (e.g., 0.01 M HCl in isopropanol or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[17]

  • Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of the 4-Methyl-2-phenyl-1,3-thiazol-5-amine compounds. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization.[13] Read the absorbance at 570 nm using a microplate reader.[16]

C. Data Analysis and Interpretation

Cell viability is calculated as a percentage of the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[18][19]

Formula for % Cell Viability: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100

Assay 2: Lactate Dehydrogenase (LDH) Assay

A. Scientific Principle

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[4][20] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released, and therefore, to the number of dead or damaged cells.[20]

LDH_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay plate_cells 1. Plate cells in 96-well plate incubate_cells 2. Incubate overnight plate_cells->incubate_cells add_compound 3. Add serial dilutions of 4-Methyl-2-phenyl-1,3-thiazol-5-amine compounds incubate_cells->add_compound incubate_treatment 4. Incubate for desired exposure add_compound->incubate_treatment transfer_supernatant 5. Transfer supernatant to a new plate incubate_treatment->transfer_supernatant add_reaction_mix 6. Add LDH reaction mixture transfer_supernatant->add_reaction_mix incubate_rt 7. Incubate at room temperature (protected from light) add_reaction_mix->incubate_rt add_stop_solution 8. Add stop solution incubate_rt->add_stop_solution read_absorbance 9. Read absorbance at 490 nm add_stop_solution->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

B. Detailed Protocol

Materials:

  • Commercially available LDH cytotoxicity assay kit (recommended for standardized reagents)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. It is essential to also include a "maximum LDH release" control by adding a lysis buffer (provided in most kits) to a set of untreated wells 30 minutes before the end of the incubation period.[21]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Read the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

C. Data Analysis and Interpretation

Cytotoxicity is calculated as a percentage of the maximum LDH release control.

Formula for % Cytotoxicity: % Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] * 100

  • Experimental LDH Release: Absorbance from treated cells.

  • Spontaneous LDH Release: Absorbance from untreated cells (vehicle control).

  • Maximum LDH Release: Absorbance from cells treated with lysis buffer.

Assay 3: Neutral Red Uptake (NRU) Assay

A. Scientific Principle

The Neutral Red Uptake assay is based on the ability of viable cells to incorporate and accumulate the supravital dye Neutral Red in their lysosomes.[22][23] The dye is a weak cationic dye that penetrates cell membranes by non-ionic passive diffusion and is retained within the lysosomes. In dead or dying cells, the ability to retain the dye is lost due to altered membrane integrity.[22][24] The amount of dye extracted from the cells is proportional to the number of viable cells.[25]

NRU_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay plate_cells 1. Plate cells in 96-well plate incubate_cells 2. Incubate overnight plate_cells->incubate_cells add_compound 3. Add serial dilutions of 4-Methyl-2-phenyl-1,3-thiazol-5-amine compounds incubate_cells->add_compound incubate_treatment 4. Incubate for desired exposure add_compound->incubate_treatment add_nr 5. Add Neutral Red solution incubate_treatment->add_nr incubate_nr 6. Incubate for 2-3 hours (dye uptake) add_nr->incubate_nr wash_cells 7. Wash cells to remove excess dye incubate_nr->wash_cells extract_dye 8. Add destain solution (e.g., acidified ethanol) wash_cells->extract_dye read_absorbance 9. Read absorbance at 540 nm extract_dye->read_absorbance

Caption: Workflow for the Neutral Red Uptake cytotoxicity assay.

B. Detailed Protocol

Materials:

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Wash buffer (e.g., PBS)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • Neutral Red Incubation: After the compound incubation period, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of wash buffer to remove any unincorporated dye.

  • Dye Extraction: Add 150 µL of destain solution to each well.

  • Absorbance Reading: Shake the plate for 10 minutes on a shaker to ensure complete extraction of the dye. Read the absorbance at 540 nm using a microplate reader.

C. Data Analysis and Interpretation

Similar to the MTT assay, cell viability is calculated as a percentage of the untreated control, and an IC50 value is determined from the dose-response curve.

Formula for % Cell Viability: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100

IV. Data Presentation and Troubleshooting

For clarity and ease of comparison, the results from the cytotoxicity assays should be summarized in a table.

CompoundAssayIC50 (µM)
4-Methyl-2-phenyl-1,3-thiazol-5-amine MTTValue
LDHValue
NRUValue
Derivative A MTTValue
LDHValue
NRUValue
Positive Control (e.g., Doxorubicin) MTTValue
LDHValue
NRUValue

Common Troubleshooting Scenarios:

IssuePotential CauseSolution
High variability between replicates Inconsistent cell seeding, pipetting errors.Ensure a homogenous cell suspension before plating; use a calibrated multichannel pipette.[10]
High background in LDH assay Serum in the culture medium contains LDH.Use a low-serum medium or perform a serum-free incubation during the final hours of treatment.[20]
Low signal in MTT assay Insufficient cell number, short incubation time.Optimize cell seeding density and incubation time with the MTT reagent.[10]
Compound interference The compound may directly react with assay reagents.Run a cell-free control with the compound and assay reagents to check for interference.[16]

V. Conclusion: A Pathway to Mechanistic Insights

The systematic application of these in vitro cytotoxicity assays provides a robust initial assessment of the toxic potential of 4-Methyl-2-phenyl-1,3-thiazol-5-amine compounds. Discrepancies in the IC50 values obtained from the different assays can offer valuable clues into the compound's mechanism of toxicity. For example, a potent effect in the MTT assay but a weaker effect in the LDH assay might suggest that the compound primarily targets mitochondrial function without causing immediate plasma membrane rupture. Such insights are invaluable for guiding further mechanistic studies and making informed decisions in the drug development pipeline.

VI. References

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). [Link]

  • (PDF) Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives - ResearchGate. (2025, August 9). [Link]

  • What cell line should I choose for citotoxicity assays? - ResearchGate. (2023, May 6). [Link]

  • Neutral Red Uptake Assay - RE-Place. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024, October 1). [Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PubMed. (2021, February 17). [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. [Link]

  • alamarBlue Assay Protocol - Advanced BioMatrix. (2024, August 27). [Link]

  • Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed. [Link]

  • Highlight report: Cell type selection for toxicity testing - PMC - NIH. [Link]

  • MTT (Assay protocol) - Protocols.io. (2023, February 27). [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. [Link]

  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds - MDPI. (2024, August 1). [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). [Link]

  • Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue - Bio-Rad Antibodies. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection - Johner Institute. (2022, March 31). [Link]

  • (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives - ResearchGate. [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents | ACS Omega. (2024, September 3). [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. [Link]

  • Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]

  • How to calculate IC50 for my dose response? - ResearchGate. (2016, October 4). [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. [Link]

  • AlamarBlue Cell Viability Assay Reagent - G-Biosciences. [Link]

  • Neutral Red Uptake - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]

  • Update on in vitro cytotoxicity assays for drug development - ResearchGate. (2025, August 7). [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - Frontiers. (2021, August 11). [Link]

  • LDH Cytotoxicity Assay Kit - OZ Biosciences. [Link]

  • Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC - NIH. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit (E-BC-K771-M). [Link]

  • Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies | Bentham Science Publishers. (2018, June 1). [Link]

  • How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. (2019, April 23). [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). [Link]

Sources

design and synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine based probes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Design, Synthesis, and Application of 4-Methyl-2-phenyl-1,3-thiazol-5-amine Based Probes

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of molecular probes built upon the 4-methyl-2-phenyl-1,3-thiazol-5-amine scaffold. This guide moves beyond simple instructions to provide the underlying scientific rationale for key procedural steps, ensuring both reproducibility and a deeper understanding of the methodology.

The Scientific Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] It is a five-membered heterocyclic ring containing both sulfur and nitrogen, a structure that imparts unique electronic and steric properties.[1][4] This scaffold is a key pharmacophore in numerous FDA-approved drugs, including the anti-inflammatory agent Meloxicam and the kinase inhibitor Dasatinib.[2][5] Its prevalence in drug discovery is due to its ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) with biological targets and its synthetic tractability.[4][5]

The specific derivative, 4-methyl-2-phenyl-1,3-thiazol-5-amine, offers several strategic advantages for probe development:

  • Tunable Electronics: The phenyl ring at the 2-position can be easily modified with electron-donating or -withdrawing groups to fine-tune the electronic properties and, consequently, the photophysical characteristics of the final probe.

  • Reactive Handle: The primary amine at the 5-position serves as an excellent nucleophilic handle for conjugating the scaffold to other molecules, such as fluorophores, affinity tags, or reactive moieties for detecting specific analytes.

  • Structural Rigidity: The thiazole ring provides a degree of rigidity, which is often beneficial in probe design to minimize non-radiative decay pathways and enhance fluorescence quantum yields.[6]

Principles of Probe Design: From Scaffold to Function

A molecular probe is a specialized molecule designed to detect or visualize a specific target (e.g., an ion, enzyme, or cellular structure). The 4-methyl-2-phenyl-1,3-thiazol-5-amine core is the "chassis" upon which functional components are built.

Key Design Strategies:
  • Fluorogenic "Turn-On" Probes: These are the most common type. The probe is initially non-fluorescent (quenched). Upon interaction with its target analyte, a chemical reaction or conformational change occurs, releasing the fluorophore and causing a dramatic increase in fluorescence intensity.[7][8] For example, a boronate ester can be appended to the scaffold to detect hydrogen peroxide (H₂O₂). The oxidative cleavage of the boronate by H₂O₂ releases the highly fluorescent parent molecule.[7][8]

  • Affinity-Based Probes: In this design, the thiazole scaffold is linked to a molecule with high affinity for a specific biological target, such as a protein or nucleic acid. The probe can be further functionalized with a reporter tag (like biotin or a fluorescent dye) to confirm target engagement.

  • Environment-Sensing (Solvatochromic) Probes: The emission properties of these probes are sensitive to the polarity of their local environment.[9] For instance, a probe based on a thiazole-coumarin scaffold can exhibit significant shifts in its emission spectrum when moving from an aqueous environment to the nonpolar lipid interior of a cell membrane, allowing for the visualization of membrane heterogeneity.[9][10]

The following sections will detail the synthesis of a representative fluorescent probe derived from the core scaffold and its application in live-cell imaging.

Synthesis Protocol: From Building Blocks to a Functional Probe

The synthesis of a functional probe based on the 4-methyl-2-phenyl-1,3-thiazol-5-amine scaffold is a multi-step process. We will first synthesize the core scaffold and then modify it to create a simple N-dansyl-substituted fluorescent probe. The dansyl group is a classic environmentally sensitive fluorophore, making the final product a potential probe for hydrophobic environments.

Part A: Synthesis of the Core Scaffold (4-Methyl-2-phenyl-1,3-thiazol-5-amine)

The most common and robust method for synthesizing substituted 2-aminothiazoles is the Hantzsch Thiazole Synthesis . This involves the reaction of an α-haloketone with a thiourea or thioamide. For our target, we will adapt this by using a related approach known as the Gewald reaction, which is a versatile method for synthesizing substituted 2-aminothiophenes and can be modified for thiazoles.[11][12][13] This one-pot reaction combines an α-cyano ketone, an aldehyde, and sulfur in the presence of a base.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
BenzonitrileReagentSigma-Aldrich
AcetoneACS GradeFisher Scientific
Sulfur powder99.98%Alfa Aesar
Morpholine≥99%Sigma-AldrichBase catalyst
Ethanol (EtOH)200 ProofDecon LabsSolvent
Diethyl EtherAnhydrousFisher ScientificFor precipitation
Round-bottom flask250 mLKimble
Reflux condenserGlass-Col
Magnetic stir plateCorning

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzonitrile (10.3 g, 0.1 mol), acetone (8.7 mL, 0.12 mol), and elemental sulfur (3.2 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of ethanol to the flask.

  • Catalyst Addition: Slowly add morpholine (8.7 mL, 0.1 mol) to the stirring mixture.

    • Scientist's Note: Morpholine acts as a base to catalyze the reaction. The choice of base is critical; stronger bases can lead to side products. Morpholine provides the right balance of basicity for this transformation.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase.

  • Cooling and Precipitation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. Then, cool it further in an ice bath for 30 minutes. The product may begin to precipitate.

  • Isolation: Pour the cooled reaction mixture into 500 mL of ice-cold water with vigorous stirring. A solid precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove nonpolar impurities.

  • Drying and Characterization: Dry the product under vacuum to yield 4-methyl-2-phenyl-1,3-thiazol-5-amine as a solid. The expected yield is typically 60-75%.

    • Self-Validation Step: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected mass [M+H]⁺ for C₁₀H₁₀N₂S is approximately 191.06.

Part B: Synthesis of the Fluorescent Probe (N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)dansyl amide)

Here, we will conjugate the synthesized core with dansyl chloride, attaching the environmentally sensitive fluorophore to our scaffold via the 5-amino group.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
4-Methyl-2-phenyl-1,3-thiazol-5-amineSynthesized in Part A
Dansyl Chloride≥99%Sigma-Aldrich
PyridineAnhydrousAcros OrganicsBase and solvent
Dichloromethane (DCM)AnhydrousFisher ScientificSolvent
Saturated NaHCO₃ solutionFor workup
Anhydrous MgSO₄Drying agent

Step-by-Step Protocol:

  • Dissolution: Dissolve the synthesized 4-methyl-2-phenyl-1,3-thiazol-5-amine (1.9 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask. Add pyridine (1.2 mL, 15 mmol).

    • Scientist's Note: Pyridine acts as a base to scavenge the HCl that is generated during the reaction, driving the equilibrium towards the product.

  • Addition of Dansyl Chloride: In a separate flask, dissolve dansyl chloride (2.7 g, 10 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirring thiazole solution at 0°C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours) under a nitrogen atmosphere to prevent moisture contamination.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove excess acid and pyridine. Then, wash with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient elution from 100% hexanes to 20% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent to yield the final probe as a fluorescent solid.

    • Self-Validation Step: Characterize the final product by ¹H NMR, Mass Spectrometry (Expected [M+H]⁺ for C₂₂H₂₁N₃O₂S₂ ≈ 424.11), and measure its key photophysical properties (absorption and emission maxima) in different solvents (e.g., Toluene, DCM, Acetonitrile, Methanol) to confirm its solvatochromic behavior.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_part_a Part A: Core Scaffold Synthesis cluster_part_b Part B: Probe Synthesis cluster_qc Characterization Reactants_A Benzonitrile + Acetone + Sulfur Reaction_A Gewald Reaction (Morpholine, EtOH, Reflux) Reactants_A->Reaction_A Product_A 4-Methyl-2-phenyl- 1,3-thiazol-5-amine Reaction_A->Product_A Reaction_B Sulfonamide Formation (Pyridine, DCM) Product_A->Reaction_B Core Scaffold Input QC1 NMR, MS Product_A->QC1 Reactants_B Dansyl Chloride Reactants_B->Reaction_B FinalProbe N-Dansyl Functionalized Probe Reaction_B->FinalProbe QC2 NMR, MS, Photophysics FinalProbe->QC2 ImagingWorkflow cluster_prep Cell & Probe Preparation cluster_exp Staining Experiment cluster_img Imaging & Analysis A Seed Cells on Confocal Dish B Culture for 24h A->B C Prepare 10 µM Probe Solution B->C D Wash Cells (PBS) C->D Load Probe E Incubate with Probe (30 min, 37°C) D->E F Wash Cells (2x PBS) E->F G Add Imaging Buffer F->G Proceed to Imaging H Confocal Microscopy (Ex: 405nm, Em: 450-600nm) G->H I Image Acquisition & Data Analysis H->I

Caption: Step-by-step workflow for live-cell staining and imaging.

Data Interpretation and Troubleshooting

Expected Results: Upon imaging, you would expect to see fluorescence localized to specific intracellular compartments. Given the hydrophobic nature of the dansyl group, staining is likely to be concentrated in the membranes of the endoplasmic reticulum, Golgi apparatus, and potentially within lipid droplets, appearing as a reticular network or distinct puncta, respectively.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
No/Weak Signal Probe concentration too low; Incubation time too short; Incorrect imaging settings.Increase probe concentration (e.g., to 20 µM); Increase incubation time (e.g., to 60 min); Check excitation/emission filters and laser power.
High Background Incomplete washing; Probe precipitation in media.Add an extra wash step; Ensure the probe is fully dissolved in the working solution (vortex well).
Cell Death/Toxicity Probe concentration too high; Prolonged laser exposure.Perform a dose-response curve to find the optimal, non-toxic concentration; Reduce laser power and/or imaging duration.
Diffuse Staining Cell membrane is compromised; Probe is not localizing as expected.Check cell health with a viability stain (e.g., Trypan Blue); The probe may require further chemical modification to target specific organelles.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted thiazoles, specifically focusing on 4-Methyl-2-phenyl-1,3-thiazol-5-amine. We provide in-depth troubleshooting advice and optimized protocols to help you overcome common synthetic challenges and improve your reaction yields. Our approach is built on explaining the causal mechanisms behind each experimental step, ensuring you can make informed decisions in your laboratory work.

Section 1: Foundational Synthesis Strategy - The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first described in 1887.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2][3] For the target molecule, 4-Methyl-2-phenyl-1,3-thiazol-5-amine, the key starting materials are benzothioamide and an appropriate α-halo carbonyl synthon that provides the C4-methyl and C5-amine functionalities.

The reaction proceeds via an initial S-alkylation (an SN2 reaction), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4][5] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[5]

Hantzsch_Mechanism reagents α-Haloketone + Thioamide sn2 S-Alkylation (SN2 Attack) Sulfur attacks α-carbon, displacing halide. reagents->sn2 Step 1 intermediate1 Thioimino Ether Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization Nitrogen attacks carbonyl carbon. intermediate1->cyclization Step 2 intermediate2 Hemiaminal-like Intermediate cyclization->intermediate2 dehydration Dehydration Loss of H2O. intermediate2->dehydration Step 3 product Aromatic Thiazole Product dehydration->product Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reactant Purity (NMR, MP, Fresh Reagents) start->check_reagents reagents_ok Purity Confirmed check_reagents->reagents_ok OK reagents_bad Impure Reagents Purify or re-order starting materials. check_reagents->reagents_bad Issue Found check_conditions 2. Optimize Reaction Conditions (Solvent, Temp, Time) conditions_ok Conditions Optimized check_conditions->conditions_ok OK conditions_bad Suboptimal Conditions Consult optimization table. Consider microwave. check_conditions->conditions_bad Issue Found check_tlc 3. Analyze Reaction Profile (TLC Monitoring) tlc_clean Clean Reaction (Single Spot) check_tlc->tlc_clean Clean tlc_messy Multiple Products Adjust pH (add mild base). Check stoichiometry. check_tlc->tlc_messy Messy reagents_ok->check_conditions reagents_bad->start Re-run Reaction conditions_ok->check_tlc conditions_bad->start Re-run Reaction final_yield Yield Improved tlc_clean->final_yield tlc_messy->start Re-run Reaction

Sources

Technical Support Center: Purification of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methyl-2-phenyl-1,3-thiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important thiazole derivative. The insights provided are based on established chemical principles and field-proven experiences to ensure scientific integrity and practical applicability.

Introduction: The Significance and Challenges of Purifying 4-Methyl-2-phenyl-1,3-thiazol-5-amine

4-Methyl-2-phenyl-1,3-thiazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the thiazole ring in numerous pharmaceuticals.[1][2] Thiazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and even anticancer properties.[3] The purity of this compound is paramount for its use in drug discovery and development, as even minor impurities can significantly impact biological activity and lead to erroneous experimental results.

The primary synthetic route to many thiazole derivatives is the Hantzsch thiazole synthesis, a robust and high-yielding reaction between an α-haloketone and a thioamide.[1][2][4] While effective, this synthesis can present several purification challenges, including the removal of unreacted starting materials, side-products, and regioisomers. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

Question 1: My crude product is a dark, oily residue instead of a solid. What could be the cause and how do I proceed with purification?

Answer:

The appearance of a dark, oily crude product often indicates the presence of impurities that are depressing the melting point and preventing crystallization. Several factors could contribute to this:

  • Excess Starting Materials: Unreacted α-haloketone or thioamide can result in an impure mixture.

  • Side Reactions: The Hantzsch synthesis, while generally high-yielding, can produce side products, especially if the reaction conditions (temperature, reaction time) are not optimized.[5]

  • Residual Solvent: Incomplete removal of the reaction solvent can lead to an oily product.

Troubleshooting Steps:

  • Initial Work-up: Ensure the reaction mixture is properly neutralized after the synthesis. The thiazole product is often formed as a salt (e.g., hydrobromide salt), which is soluble in polar solvents like methanol.[4] Neutralization with a mild base, such as sodium carbonate, will yield the free amine, which is typically less soluble and can precipitate.[4]

  • Solvent Removal: Use a rotary evaporator to thoroughly remove the reaction solvent. For high-boiling point solvents, consider heating the flask gently under vacuum.

  • Aqueous Wash: Dissolve the oily residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove any water-soluble impurities and salts.

  • Inducing Crystallization: If the product is still oily, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained pure crystal can also be effective.

  • Chromatography: If crystallization fails, column chromatography is the recommended next step for purification.

Question 2: I am having difficulty separating my desired product from a closely related impurity, as observed by TLC and ¹H NMR.

Answer:

The presence of a closely related impurity is a common challenge. In the context of the Hantzsch synthesis, this could be a regioisomer. The reaction of an α-haloketone with a substituted thioamide can potentially lead to the formation of isomeric thiazole products.[6]

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems to improve separation on the TLC plate before scaling up to a column. A gradient elution (gradually increasing the polarity of the eluent) is often more effective than an isocratic elution for separating closely related compounds.

    • Stationary Phase: While silica gel is the most common stationary phase, consider using alumina or a reverse-phase C18 silica for challenging separations.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent pair.

    • Solvent Selection: An ideal recrystallization solvent will dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

    • Procedure: A detailed recrystallization protocol is provided below.

Experimental Protocol: Recrystallization

  • Solvent Screening: In separate test tubes, add a small amount of the impure solid. Add a few drops of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) and observe the solubility at room temperature and upon heating. A good solvent will show poor solubility at room temperature and high solubility at its boiling point.

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Question 3: My final product shows signs of degradation after purification and storage. How can I improve its stability?

Answer:

The amine group in 4-Methyl-2-phenyl-1,3-thiazol-5-amine can be susceptible to oxidation, leading to discoloration and degradation over time.

Troubleshooting Steps:

  • Storage Conditions:

    • Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Store in a cool, dark place, as light and heat can accelerate degradation.

  • Purification Technique:

    • Avoid prolonged heating during purification steps like recrystallization.

    • Use de-gassed solvents for chromatography and recrystallization to reduce exposure to dissolved oxygen.

  • Salt Formation: For long-term storage, consider converting the amine to a more stable salt, such as a hydrochloride or sulfate salt. The free amine can be regenerated by treatment with a base when needed.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 4-Methyl-2-phenyl-1,3-thiazol-5-amine?

Q2: What are the common byproducts in the Hantzsch synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine?

The Hantzsch synthesis is generally efficient, but potential byproducts can include:

  • Unreacted Starting Materials: The α-haloketone and thioamide.

  • Hydrolysis Products: The α-haloketone can undergo hydrolysis under certain conditions.

  • Side-Products from Self-Condensation: The starting materials may undergo self-condensation reactions.

  • Regioisomers: If an unsymmetrical thioamide is used, the formation of a regioisomeric product is possible.[6]

Q3: Which analytical techniques are most suitable for assessing the purity of the final product?

A combination of techniques is recommended for comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and the purity of the fractions during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.[4]

Data Presentation

ParameterRecommended Value/TechniqueRationale
Purification Method Recrystallization or Column ChromatographyEffective for removing common impurities from solid organic compounds.
Recrystallization Solvents Ethanol, Methanol, Acetone, Ethyl AcetateThese solvents offer a range of polarities suitable for thiazole derivatives.[7]
Chromatography Stationary Phase Silica GelStandard choice for normal-phase chromatography of moderately polar compounds.
Chromatography Mobile Phase Hexane/Ethyl Acetate GradientA versatile solvent system for separating compounds with varying polarities.
Purity Assessment HPLC, ¹H NMR, Melting PointA combination of techniques provides a comprehensive purity profile.

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Hantzsch Thiazole Synthesis cluster_purification Purification cluster_analysis Purity Analysis start α-Haloketone + Thioamide reaction Reaction in Solvent (e.g., Ethanol) with Heating start->reaction neutralization Neutralization (e.g., Na₂CO₃) reaction->neutralization crude Crude Product neutralization->crude recrystallization Recrystallization crude->recrystallization If solid chromatography Column Chromatography crude->chromatography If oily or impure pure Pure 4-Methyl-2-phenyl- 1,3-thiazol-5-amine recrystallization->pure chromatography->pure tlc TLC pure->tlc hplc HPLC pure->hplc nmr ¹H & ¹³C NMR pure->nmr ms Mass Spectrometry pure->ms

Caption: Workflow for the synthesis and purification of 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

Troubleshooting Logic for Impure Product

G start Impure Product (Oily or Discolored) check_neutralization Was neutralization complete? start->check_neutralization check_neutralization->start No, re-neutralize check_solvent Was solvent fully removed? check_neutralization->check_solvent Yes check_solvent->start No, re-evaporate recrystallize Attempt Recrystallization check_solvent->recrystallize Yes chromatography Perform Column Chromatography recrystallize->chromatography Fails pure_product Pure Product recrystallize->pure_product Successful chromatography->pure_product

Caption: Decision-making process for purifying an impure product.

References

  • Shi, H.-B., et al. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, E67(1), o259. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • ResearchGate. (n.d.). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis 4-methyl-5-phenylthiazol-2-amine. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-phenyl-1,3-thiazole-2,4-diamine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. Retrieved from [Link]

  • Elsevier. (n.d.). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-5-methyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]. Retrieved from [Link]

  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Thiazole derivatives are crucial scaffolds in pharmaceutical development, and mastering their synthesis is key to accelerating discovery.[1][2] This guide moves beyond simple procedural outlines to provide in-depth, field-tested insights into identifying and mitigating common side reactions, ensuring higher yields, and achieving superior purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-Methyl-2-phenyl-1,3-thiazol-5-amine?

The most prevalent and robust method is the Hantzsch Thiazole Synthesis .[1][3] This pathway involves the condensation of an α-halocarbonyl compound (or its equivalent) with a thioamide. For the target molecule, the key synthons are thiobenzamide and a halo-substituted precursor for the 3-amino-2-butanone fragment. The reaction is favored for its reliability and the relative stability of the resulting aromatic thiazole ring.[4]

Q2: My reaction yield is consistently low, even with full conversion of starting materials observed on TLC. What are the likely causes?

Low isolated yields despite apparent high conversion often point to the formation of soluble byproducts or product degradation during workup. Common culprits include:

  • Formation of highly polar side products: These may not be easily visible on standard TLC systems and can be lost in the aqueous phase during extraction.

  • Product instability: The 5-amino group can be susceptible to oxidation or degradation under harsh workup conditions (e.g., strong acids, prolonged heating).

  • Mechanical losses: The product may be partially soluble in the wash solvents or may adhere to filtration apparatus. Careful optimization of workup and purification protocols is essential.

Q3: How can I quickly assess if a side reaction has occurred using routine analytical methods?

  • Thin-Layer Chromatography (TLC): The appearance of unexpected spots is the most direct indicator. It is crucial to run the TLC in multiple solvent systems (e.g., polar and non-polar) to resolve all components. Staining with potassium permanganate can help visualize non-UV active byproducts.

  • ¹H NMR of Crude Product: Look for unexpected signals. For instance, the presence of two distinct singlets in the methyl region (around 2.4 ppm) could indicate the formation of an isomeric byproduct. The absence of the characteristic broad singlet for the -NH₂ protons (which may exchange with D₂O) could suggest N-alkylation or a different cyclization outcome.[4]

  • LC-MS: This is the most powerful tool. The presence of masses that do not correspond to the starting materials, product, or expected intermediates is a clear sign of side reactions.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues, linking them to underlying chemical side reactions and providing actionable protocols for mitigation.

Problem 1: Reaction yields significant amount of a high Rf, non-polar byproduct.
  • Probable Cause: Self-Condensation of Thiobenzamide Thioamides, particularly thiobenzamide, can undergo acid-catalyzed self-condensation to form stable, six-membered heterocyclic byproducts like 2,4,6-triphenyl-1,3,5-thiadiazine. This process consumes the thioamide, reducing the overall yield of the desired thiazole.

  • Proposed Mechanism & Mitigation Strategy The reaction is driven by protonation of the thione sulfur, followed by nucleophilic attack from a second thiobenzamide molecule. To suppress this pathway, it is critical to control the reaction's acidity and temperature.

    Thioamide_Dimerization cluster_0 Thiobenzamide Self-Condensation Thio_1 Thiobenzamide (1) Protonated Protonated Thioamide Thio_1->Protonated H⁺ Thio_2 Thiobenzamide (2) Dimer Dimeric Intermediate Protonated->Dimer + Thiobenzamide (2) Thiadi 1,3,5-Thiadiazine (Byproduct) Dimer->Thiadi Cyclization - H₂S, -NH₃

Problem 2: Product is contaminated with an impurity of very similar polarity, making chromatographic separation difficult.
  • Probable Cause: Formation of the Thiazoline Intermediate The Hantzsch synthesis proceeds through a non-aromatic thiazoline intermediate. The final step is a dehydration reaction to form the aromatic thiazole ring. [5]If this dehydration is incomplete, the thiazoline will be present as a significant impurity. Its polarity is often very close to the final product, complicating purification.

    Hantzsch_Pathway A Thiobenzamide + 3-Chloro-2-aminobutanenitrile B S-Alkylation Intermediate A->B SN2 Attack C Thiazoline Intermediate (Impurity) B->C Intramolecular Cyclization D Target 5-Aminothiazole (Product) C->D Dehydration (Rate-Limiting)

    Caption: Hantzsch synthesis pathway showing the thiazoline intermediate.

  • Solution: Driving the Dehydration Step

    • Increase Reaction Time/Temperature: The simplest approach is to extend the reflux time by 2-4 hours or modestly increase the temperature (e.g., from 80°C to 90°C) and monitor the disappearance of the intermediate by TLC or LC-MS.

    • Acid Catalysis: After the initial condensation, add a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (pTSA) or a few drops of concentrated sulfuric acid to promote the elimination of water.

    • Dean-Stark Apparatus: For reactions run in solvents that form an azeotrope with water (e.g., toluene), using a Dean-Stark trap can physically remove the water as it is formed, driving the equilibrium towards the aromatic product according to Le Châtelier's principle.

Problem 3: Mass spectrometry of the crude product shows a mass corresponding to (M+14) or (M+28).
  • Probable Cause: N-Alkylation of the Product The 5-amino group of the product is nucleophilic and can react with unreacted α-haloketone or other electrophiles present in the reaction mixture. If the reaction solvent is methanol or ethanol, methylation or ethylation can occur under certain conditions, leading to masses of (M+14) or (M+28) respectively.

  • Solution: Controlled Workup and Reagent Purity

    • Ensure Full Consumption of Haloketone: Monitor the reaction to ensure the α-haloketone is completely consumed before initiating a prolonged heating period. Use a slight excess of the thioamide if necessary.

    • Quench the Reaction: Once the reaction is complete, cool it to room temperature and quench with a weak base like sodium bicarbonate solution. This neutralizes any acid catalyst and deactivates remaining electrophiles.

    • Solvent Choice: If N-alkylation from the solvent is suspected, switch to an aprotic solvent such as THF, dioxane, or acetonitrile.

    • Purification: The N-alkylated byproduct is typically less polar than the primary amine product and can often be separated by silica gel column chromatography.

Data Summary and Identification

The following table summarizes the characteristics of the target product and potential side products to aid in their identification.

CompoundStructureExpected Relative TLC Rf (EtOAc/Hexane 1:1)Key ¹H NMR Signal (CDCl₃)Expected [M+H]⁺
Target Product 4-Methyl-2-phenyl-1,3-thiazol-5-amine1.0 (Reference)~2.4 ppm (s, 3H, -CH₃), ~4.0 ppm (br s, 2H, -NH₂), 7.4-7.9 ppm (m, 5H, Ar-H)191.07
Thiazoline Intermediate 4-Methyl-2-phenyl-4,5-dihydro-1,3-thiazol-5-amine~0.9 - 1.1Aliphatic C-H signals between 3.5-5.0 ppm instead of aromatic thiazole protons.193.08
Thiadiazine Byproduct 2,4,6-Triphenyl-1,3,5-thiadiazine> 2.0 (Much less polar)Complex aromatic signals only (7.2-8.5 ppm). No methyl or amine signals.315.10
N-Methylated Product N,4-Dimethyl-2-phenyl-1,3-thiazol-5-amine~1.5 - 2.0Additional N-CH₃ singlet ~2.9-3.1 ppm; NH signal becomes a broad singlet for 1H.205.09

References

  • Vertex AI Search, query: synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine side reactions, 2026-01-19.
  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • ResearchGate. Reaction of Ethyl N-Benzoylchloroglycinate with Thiobenzamide. Available at: [Link]

  • Semantic Scholar. Thiazole formation through a modified Gewald reaction. Available at: [Link]

  • CUTM Courseware. Thiazole. Available at: [Link]

  • RSC Publishing. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Available at: [Link]

  • PubMed. Thiazole Formation Through a Modified Gewald Reaction. Available at: [Link]

  • Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. Available at: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • ResearchGate. (PDF) Thiazole formation through a modified Gewald reaction. Available at: [Link]

  • National Center for Biotechnology Information. Thiazole formation through a modified Gewald reaction. Available at: [Link]

  • Wikipedia. Thiazole. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. Available at: [Link]

  • Britannica. Thiazole. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-2-phenyl-1,3-thiazol-5-amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-Methyl-2-phenyl-1,3-thiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthetic transformations of this versatile heterocyclic amine.

The 5-amino-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, and its effective derivatization is crucial for the development of novel therapeutic agents. This guide provides practical, field-proven insights to help you navigate the common challenges encountered during the chemical modification of 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

I. Synthesis and Purity of Starting Material: 4-Methyl-2-phenyl-1,3-thiazol-5-amine

A successful derivatization strategy begins with a high-quality starting material. Impurities in your 4-Methyl-2-phenyl-1,3-thiazol-5-amine can lead to unexpected side reactions, low yields, and difficult purification.

FAQ 1: What are the common methods for synthesizing 4-Methyl-2-phenyl-1,3-thiazol-5-amine and what are the critical quality control checks?

The synthesis of 2-amino-4-substituted-thiazoles often follows the Hantzsch thiazole synthesis. For 4-Methyl-2-phenyl-1,3-thiazol-5-amine, a common route involves the reaction of a suitable α-haloketone with a thiourea derivative.

Troubleshooting Common Synthesis and Purity Issues:

  • Low Yields in Synthesis:

    • Reagent Quality: Ensure the purity of your starting materials, particularly the α-haloketone, as it can be unstable.

    • Reaction Conditions: The Hantzsch synthesis is sensitive to pH. Maintaining neutral or slightly basic conditions is generally favorable for the formation of the aminothiazole.[1]

    • Temperature Control: While some reactions proceed at room temperature, gentle heating might be necessary. However, excessive heat can lead to the formation of side products and decomposition.[1]

  • Presence of Impurities:

    • Isomeric Impurities: The formation of isomeric impurities, such as 2-imino-2,3-dihydrothiazoles, can occur, especially with N-substituted thioureas. Careful control of pH can help minimize this.[1]

    • Purification: Recrystallization or column chromatography are effective methods for purifying the final product. The purity should be verified by techniques such as NMR, LC-MS, and melting point analysis.

II. N-Acylation and N-Sulfonylation Reactions

The amino group at the C5 position is a key handle for introducing a wide variety of functional groups via acylation and sulfonylation reactions.

FAQ 2: I am observing low yields in the N-acylation of 4-Methyl-2-phenyl-1,3-thiazol-5-amine with an acyl chloride. What are the likely causes and how can I optimize the reaction?

Low yields in N-acylation are a common hurdle. The nucleophilicity of the 5-amino group can be influenced by the electron-withdrawing nature of the thiazole ring.

Troubleshooting Guide for N-Acylation:

Problem Potential Cause Recommended Solution
Low or No Conversion Insufficiently basic conditions to activate the amine.Use a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) or pyridine.
Low reactivity of the acylating agent.Consider using a more reactive acylating agent, such as an acid anhydride or employing coupling agents like HATU or HOBt with the corresponding carboxylic acid.
Steric hindrance from the methyl and phenyl groups.Gentle heating (40-60 °C) may be required to overcome the activation energy barrier.
Formation of Multiple Products Di-acylation (on both the amino group and the thiazole nitrogen).Use a stoichiometric amount of the acylating agent and a non-nucleophilic base.
Ring-opening of the thiazole.This is more likely under harsh basic conditions. Use a milder base and avoid prolonged reaction times at high temperatures.
Reaction with Solvent Use of protic solvents (e.g., alcohols) that can react with the acyl chloride.Employ anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve 4-Methyl-2-phenyl-1,3-thiazol-5-amine (1.0 eq.) in anhydrous DCM or THF.

  • Add a suitable non-nucleophilic base, such as pyridine or DIPEA (1.2-1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of the N-Acylation Workflow:

Nacylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification ThiazoleAmine 4-Methyl-2-phenyl- 1,3-thiazol-5-amine Reaction Reaction ThiazoleAmine->Reaction AcylatingAgent Acyl Chloride / Anhydride AcylatingAgent->Reaction Base Pyridine / DIPEA Base->Reaction Solvent Anhydrous DCM / THF Solvent->Reaction Temperature 0 °C to RT Temperature->Reaction Quench Quench with H₂O / NaHCO₃ Extract Extraction Quench->Extract Purify Column Chromatography / Recrystallization Extract->Purify FinalProduct FinalProduct Purify->FinalProduct N-Acylated Product Reaction->Quench Diazotization_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling ThiazoleAmine 4-Methyl-2-phenyl- 1,3-thiazol-5-amine DiazotizationStep 0-5 °C ThiazoleAmine->DiazotizationStep NaNO2 NaNO₂ NaNO2->DiazotizationStep Acid HCl / H₂SO₄ Acid->DiazotizationStep DiazoniumSalt Thiazol-5-yl Diazonium Salt CouplingStep Controlled pH 0-5 °C DiazoniumSalt->CouplingStep DiazotizationStep->DiazoniumSalt CouplingPartner Phenol / Aniline CouplingPartner->CouplingStep AzoProduct Azo-Coupled Product CouplingStep->AzoProduct

Sources

addressing instability of 4-Methyl-2-phenyl-1,3-thiazol-5-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-2-phenyl-1,3-thiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and stability of this compound in solution. Drawing upon established principles of organic chemistry and data from related aminothiazole structures, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your experiments.

Introduction: The Challenge of 5-Aminothiazole Stability

The 5-aminothiazole scaffold is a valuable pharmacophore in medicinal chemistry. However, researchers often encounter frustrating instability issues with compounds like 4-Methyl-2-phenyl-1,3-thiazol-5-amine when preparing and storing solutions. This can lead to inconsistent experimental results, loss of valuable material, and difficulties in interpreting biological data. This guide will illuminate the underlying causes of this instability and provide actionable solutions.

It is important to note that while 5-aminothiazoles are generally more stable than their 5-aminooxazole counterparts, they are not without their liabilities. The electron-rich nature of the aminothiazole ring system, particularly the reactivity at the 5-position, makes it susceptible to degradation under common laboratory conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with 4-Methyl-2-phenyl-1,3-thiazol-5-amine in solution.

Q1: Why is my solution of 4-Methyl-2-phenyl-1,3-thiazol-5-amine changing color (e.g., turning yellow or brown) over time?

A1: A change in solution color is a primary indicator of chemical degradation. For aminothiazole derivatives, this is often due to oxidation or photodegradation. The electron-rich aromatic amine can be susceptible to oxidation, forming colored impurities. Additionally, thiazole rings, especially those with aryl substituents, can undergo photodegradation upon exposure to light.[1]

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Peroxides in older ethers or aldehydes in other solvents can initiate degradation.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Light Protection: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Low Temperature Storage: Store stock solutions at -20°C or below. Studies on other 2-aminothiazoles have shown that decomposition is significantly reduced at lower temperatures.

Q2: I'm seeing new, unexpected peaks in my HPLC or LC-MS analysis of an aged solution. What could they be?

A2: The appearance of new peaks strongly suggests the formation of degradation products. The primary degradation pathways for aminothiazoles include oxidation and photodegradation.

  • Oxidative Degradation: The sulfur atom in the thiazole ring is susceptible to S-oxidation, and the ring itself can undergo oxidative cleavage.[2]

  • Photodegradation: A known photodegradation pathway for aryl-substituted thiazoles involves a reaction with singlet oxygen, leading to a [4+2] cycloaddition and subsequent rearrangement to form amide-containing degradants.[1]

Troubleshooting Workflow:

Troubleshooting_Degradation cluster_solutions Solutions A Observation: New peaks in HPLC/LC-MS B Potential Cause 1: Oxidation A->B C Potential Cause 2: Photodegradation A->C D Potential Cause 3: Hydrolysis (less common) A->D S1 Use fresh, de-gassed solvents. Store under inert gas (Ar/N2). Add antioxidants (e.g., BHT) if compatible. B->S1 Mitigation S2 Store in amber vials. Protect from ambient light. Minimize light exposure during handling. C->S2 Mitigation S3 Use anhydrous solvents. Control pH if in aqueous media. D->S3 Mitigation

Caption: Troubleshooting workflow for identifying degradation products.

Q3: My compound seems to be losing potency in biological assays over the course of an experiment. Is this related to instability?

A3: Yes, a loss of potency is a direct consequence of the degradation of the active parent compound into inactive or less active byproducts. If the concentration of 4-Methyl-2-phenyl-1,3-thiazol-5-amine decreases in your assay medium over time, the observed biological effect will diminish.

Preventative Measures:

  • Fresh Solutions: Always prepare fresh solutions of the compound immediately before use in biological assays.

  • Stability in Assay Media: If possible, perform a preliminary experiment to assess the stability of the compound in your specific assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer, taking samples at different time points, and analyzing them by HPLC.

  • DMSO Stock Management: While DMSO is a common solvent, some aminothiazoles have shown instability in DMSO at room temperature. If using DMSO stock solutions, ensure they are stored at -20°C or -80°C and minimize freeze-thaw cycles.

Protocols for Ensuring Stability

Adhering to rigorous protocols for solution preparation and storage is critical for obtaining reliable and reproducible data.

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the recommended procedure for preparing a stock solution of 4-Methyl-2-phenyl-1,3-thiazol-5-amine with enhanced stability.

Materials:

  • 4-Methyl-2-phenyl-1,3-thiazol-5-amine (solid)

  • High-purity, anhydrous DMSO or ethanol

  • Inert gas (argon or nitrogen)

  • Amber glass vials with screw caps and PTFE septa

  • Analytical balance

  • Syringes and needles

Procedure:

  • Vial Preparation: Dry the amber glass vials in an oven at 120°C for at least 2 hours and allow them to cool to room temperature in a desiccator.

  • Inerting: Purge the vials with a gentle stream of inert gas for 1-2 minutes.

  • Weighing: Accurately weigh the desired amount of solid 4-Methyl-2-phenyl-1,3-thiazol-5-amine directly into the inerted vial.

  • Solvent Addition: Using a syringe, add the required volume of anhydrous solvent to the vial to achieve the desired concentration.

  • Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. If necessary, brief sonication in a room temperature water bath can be used.

  • Inert Overlay: Before sealing, flush the headspace of the vial with inert gas.

  • Sealing and Storage: Tightly cap the vial and wrap the cap with parafilm. Store the stock solution at -20°C or -80°C.

Protocol 2: A Simple Forced Degradation Study

A forced degradation study is an essential tool for understanding the stability of your compound under various stress conditions. This information can guide handling, formulation, and storage decisions.[3]

Objective: To assess the stability of 4-Methyl-2-phenyl-1,3-thiazol-5-amine under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress.

Materials:

  • Stock solution of 4-Methyl-2-phenyl-1,3-thiazol-5-amine (e.g., 1 mg/mL in acetonitrile)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water

  • HPLC system with UV detector

  • Photostability chamber (or a light source with controlled temperature)

Procedure:

  • Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stress agent in a clear vial. For the control, mix 1 mL of stock with 1 mL of the initial solvent.

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Neutral: HPLC-grade water

    • Oxidative: 3% H₂O₂

    • Photolytic: Place a vial with the stock solution (diluted with the initial solvent) in a photostability chamber.

  • Incubation:

    • For hydrolytic and oxidative conditions, incubate the vials at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • For the photolytic condition, expose the sample to light according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the acidic and basic samples if necessary.

    • Analyze all samples by a suitable stability-indicating HPLC method. Monitor the peak area of the parent compound and the formation of any new peaks.

Data Interpretation:

The results of this study will provide a profile of the compound's lability. A significant decrease in the parent peak area under a specific condition indicates instability.

Caption: Workflow for a forced degradation study.

Data Summary: Stability of Aminothiazoles

ConditionSolventObservationRecommendation
Storage Temperature DMSOSignificant degradation at room temperature over days.Store stock solutions at -20°C or -80°C. Prepare fresh dilutions for experiments.
Light Exposure VariousPhotodegradation observed, especially for aryl-substituted thiazoles.Protect all solutions from light using amber vials or foil.
Oxidative Stress Aqueous/OrganicSusceptible to S-oxidation and ring cleavage.Use de-gassed solvents and store under an inert atmosphere.
pH AqueousStability can be pH-dependent. Amines can be more stable as protonated salts at lower pH.For aqueous solutions, buffer to a mildly acidic pH if the compound's solubility and experimental conditions permit.

Conclusion

The instability of 4-Methyl-2-phenyl-1,3-thiazol-5-amine in solution is a manageable challenge. By understanding the potential degradation pathways—primarily oxidation and photodegradation—and implementing careful handling and storage procedures, researchers can ensure the integrity of their samples and the reliability of their experimental data. The key principles are to minimize exposure to oxygen and light, use high-purity solvents, and maintain low-temperature storage conditions. When in doubt, a simple forced degradation study can provide invaluable insights into the specific stability profile of this compound in your experimental system.

References

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]

  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Wiley Online Library. Available at: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Chromatography B. Available at: [Link]

Sources

Technical Support Center: Spectroscopic Analysis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic analysis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine (Molecular Formula: C₁₀H₁₀N₂S, Molecular Weight: 190.26 g/mol )[1]. This document is designed for researchers, medicinal chemists, and quality control scientists to navigate and troubleshoot common challenges encountered during the structural elucidation and purity assessment of this compound. Our approach moves beyond simple procedural lists to explain the underlying principles, ensuring robust and reproducible results.

Section 1: Foundational Troubleshooting - Sample Integrity and Preparation

The quality of any spectroscopic data is fundamentally dependent on the quality of the sample. Before questioning the spectrometer, always validate the sample and its preparation.

FAQ: General Issues

Q1: My NMR spectra show broad signals, poor resolution, and a rolling baseline across all my samples. What's the primary cause?

A1: This is a classic symptom of poor magnetic field homogeneity. The primary solution is a process called shimming . The instrument's shim coils are adjusted to counteract inhomogeneities in the magnetic field across the sample volume, ensuring all molecules experience the same field strength. Modern spectrometers have automated shimming routines that are highly effective. If auto-shimming fails, it could indicate a poorly packed NMR tube, the presence of air bubbles, or solid particulate matter.

Q2: I've run the same sample in two different "pure" solvents and obtained slightly different chemical shifts. Why?

A2: Solvent effects are a significant and often underestimated factor in NMR spectroscopy. The chemical shifts of nuclei, particularly those on heteroatoms like nitrogen, can be influenced by the solvent's polarity and its ability to form hydrogen bonds[2]. For 4-Methyl-2-phenyl-1,3-thiazol-5-amine, the amine (-NH₂) protons are especially sensitive. Always report the solvent used for analysis and be consistent across experiments for comparable data.

Protocol 1.1: High-Resolution NMR Sample Preparation

This protocol is a self-validating system designed to minimize common sources of error.

Materials:

  • 4-Methyl-2-phenyl-1,3-thiazol-5-amine (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • High-quality 5 mm NMR tube

  • Glass Pasteur pipette with a small cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the compound into a clean, dry vial. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time[3].

  • Dissolution: Add ~0.6-0.7 mL of the deuterated solvent to the vial. Use a vortex mixer to ensure complete dissolution. The solvent choice is critical; ensure your compound is fully soluble to avoid issues with field homogeneity[3].

  • Filtration: To remove any microscopic particulate matter that can severely degrade spectral quality, filter the solution directly into the NMR tube through a Pasteur pipette containing a small plug of glass wool[3]. This is the most critical step for achieving sharp spectral lines.

  • Transfer: Ensure the final sample height in the NMR tube is within the manufacturer's specified range (typically 4-5 cm).

  • Analysis: Cap the tube, wipe it clean, and insert it into the spectrometer. Allow a minute for the sample temperature to equilibrate before locking, shimming, and acquiring data.

Section 2: Troubleshooting ¹H and ¹³C NMR Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. Below are the expected chemical shifts and solutions to common problems.

Table 1: Expected ¹H NMR Chemical Shifts for 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Protons Expected δ (ppm) Multiplicity Notes
Phenyl-H (ortho) 7.8 - 8.0 Multiplet (d-like) Deshielded by the adjacent thiazole ring.
Phenyl-H (meta, para) 7.3 - 7.5 Multiplet Typical aromatic region.
Amine (-NH₂) 3.5 - 5.0 (variable) Broad singlet Position and shape are highly dependent on concentration and solvent. Will disappear upon D₂O exchange[4].

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet | Aliphatic region. |

Table 2: Expected ¹³C NMR Chemical Shifts for 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Carbon Expected δ (ppm) Notes
Thiazole C2 165 - 170 Attached to two heteroatoms (S and N) and the phenyl group; very downfield.
Thiazole C4 145 - 155 Substituted with a methyl group.
Phenyl C (ipso) 130 - 135 Carbon attached to the thiazole ring.
Phenyl C (o, m, p) 125 - 130 Aromatic region.
Thiazole C5 115 - 125 Attached to the amine group.
Methyl (-CH₃) 10 - 15 Upfield aliphatic signal.

(Note: These are estimated ranges based on analogous structures. Actual values may vary.)[5][6]

FAQ: NMR Spectroscopy

Q1: The signal for my amine (-NH₂) protons is either absent or extremely broad and difficult to integrate. Is the compound impure or degrading?

A1: This is a very common and expected behavior for amine protons. Their chemical shift is highly variable due to hydrogen bonding and exchange with trace amounts of water in the solvent[4]. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

  • Troubleshooting/Confirmation: Perform a D₂O exchange experiment. The -NH₂ protons will exchange with deuterium, causing their signal to disappear from the spectrum. This provides definitive proof of their presence.

Protocol 2.1: Performing a D₂O Exchange Experiment
  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake gently to mix.

  • Re-acquire the ¹H NMR spectrum.

  • Validation: Compare the two spectra. The disappearance of the broad signal previously assigned to the -NH₂ protons confirms its identity[4].

Q2: My aromatic signals in the 7.3-8.0 ppm range are a complex, overlapping multiplet. How can I resolve them for proper assignment?

A2: Overlapping signals in this region are expected.

  • Causality: The phenyl protons, while chemically distinct (ortho, meta, para), have similar electronic environments, leading to close chemical shifts.

  • Troubleshooting Steps:

    • Increase Magnetic Field Strength: If available, use a higher field spectrometer (e.g., 600 MHz vs. 400 MHz). Higher fields increase the chemical shift dispersion, often resolving overlapping signals.

    • 2D NMR: Run a COSY (Correlation Spectroscopy) experiment to identify which protons are coupled (adjacent) to each other. A NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations, helping to distinguish ortho protons from meta/para protons based on their proximity to other parts of themolecule. For carbon assignments, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are essential to link protons to their directly attached carbons and to carbons 2-3 bonds away, respectively[7].

Section 3: Troubleshooting IR Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. An incorrect spectrum often points to sample contamination or degradation.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)

Vibration Expected Range (cm⁻¹) Intensity/Shape Notes
N-H Stretch 3300 - 3500 Medium, two sharp peaks The presence of two distinct peaks is characteristic of a primary amine (-NH₂)[8][9].
Aromatic C-H Stretch 3000 - 3100 Medium to weak Peaks appearing just above the 3000 cm⁻¹ line indicate sp² C-H bonds[10].
Aliphatic C-H Stretch 2850 - 3000 Medium to weak Peaks appearing just below the 3000 cm⁻¹ line indicate sp³ C-H bonds (from the methyl group)[10].
N-H Bend 1580 - 1650 Medium to strong Scissoring vibration of the primary amine[8].
C=N / C=C Stretch 1500 - 1600 Medium Aromatic and thiazole ring stretches.

| Aromatic C-N Stretch | 1250 - 1335 | Strong | Characteristic of aromatic amines[8]. |

FAQ: IR Spectroscopy

Q1: My N-H stretch region shows a single, very broad peak around 3400 cm⁻¹, not the expected two sharp peaks. What does this mean?

A1: This strongly suggests the presence of water contamination in your sample or the KBr pellet (if used). Water has a very broad O-H stretch in this same region that can easily mask the sharper N-H amine signals.

  • Troubleshooting:

    • Ensure your compound is rigorously dried under high vacuum before analysis.

    • If using a KBr pellet, dry the KBr powder in an oven ( >110°C) for several hours and store it in a desiccator. Prepare the pellet quickly in a low-humidity environment.

    • Alternatively, run the sample as a mull (e.g., Nujol) or as a thin film from a volatile solvent on a salt plate to minimize water contamination.

Q2: I only see one peak in the N-H stretch region. Does this mean I synthesized a secondary amine?

A2: It's a possibility that warrants investigation. Secondary amines (R₂NH) characteristically show only a single N-H stretching band, whereas primary amines (RNH₂) show two (symmetric and asymmetric)[11]. However, poor resolution or peak overlap could also be the cause.

  • Self-Validation: This is where integrated analysis is crucial. Cross-reference with your NMR and Mass Spectrometry data. Does the ¹H NMR integration correspond to two amine protons? Does the mass spectrum show the correct molecular ion peak for the primary amine (m/z 190)? If both NMR and MS confirm the primary amine structure, the issue is likely with your IR sample preparation or instrument resolution.

Section 4: Troubleshooting Mass Spectrometry

Mass spectrometry provides the molecular weight and key fragmentation information, which is vital for confirming the compound's identity.

Table 4: Expected Mass Spectrometry Fragments (Electron Ionization - EI)

m/z Value Identity Notes
190 [M]⁺ Molecular ion. Its presence confirms the molecular weight. The even mass is consistent with the Nitrogen Rule (two nitrogen atoms)[4].
175 [M - CH₃]⁺ Loss of the methyl radical from the thiazole ring.
113 [C₆H₅CNS]⁺ Fragmentation of the thiazole ring.
104 [C₆H₅CNH₂]⁺ Benzamidine fragment.

| 77 | [C₆H₅]⁺ | Phenyl cation. |

FAQ: Mass Spectrometry

Q1: I can't find the molecular ion peak at m/z 190. Is my analysis wrong?

A1: The absence of a molecular ion peak is common in high-energy ionization techniques like Electron Ionization (EI-MS), especially for certain classes of compounds. The molecular ion may be unstable and fragment completely before it can be detected.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for an absent molecular ion peak.

Q2: My fragmentation pattern seems random and doesn't match the expected values. How do I interpret it?

A2: First, ensure the instrument is properly calibrated. If it is, consider common fragmentation pathways for aromatic and heterocyclic amines.

  • Causality & Logic: Fragmentation follows rules of chemical stability. The charge is preferentially retained on the most stable fragment. Common pathways for this molecule include:

    • Loss of a stable radical: Loss of a methyl radical (•CH₃, -15 Da) is a common initial step.

    • Ring Cleavage: The thiazole ring can cleave in predictable ways, often driven by the stability of the resulting fragments[12][13].

    • Alpha-Cleavage: Cleavage of the bond adjacent (alpha) to the amine group is a characteristic fragmentation pathway for amines, though less dominant in aromatic systems[14].

  • Actionable Advice: If using high-resolution mass spectrometry (HRMS), calculate the elemental composition of the major fragments. This can help you piece together the fragmentation puzzle and confirm that the fragments originate from your target molecule.

Section 5: Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. Unambiguous structural confirmation is achieved by integrating all spectroscopic data.

Sources

Technical Support Center: Synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproducts and Maximizing Purity

Welcome to the technical support center for the synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-Methyl-2-phenyl-1,3-thiazol-5-amine, and what are their primary byproduct concerns?

A1: The most prevalent and efficient method for synthesizing 4-Methyl-2-phenyl-1,3-thiazol-5-amine is a variation of the Hantzsch thiazole synthesis. The core reaction involves the condensation of thiobenzamide with an α-halocarbonyl compound, typically 2-amino-3-oxobutanenitrile or a related precursor. While effective, this route is susceptible to several side reactions that can diminish yield and complicate purification.

  • Primary Synthesis Route: The reaction of thiobenzamide with 2-chloro-3-oxobutanenitrile is a common starting point. This reaction directly provides the desired aminothiazole scaffold.

  • Key Byproduct Concerns:

    • Dimerization of the α-haloketone: Under basic conditions, the α-haloketone can self-condense, leading to pyrazine derivatives.

    • Formation of oxazoles: If the reaction conditions are not strictly controlled, the oxygen atom of the amide can compete with the sulfur atom in the cyclization step, leading to the formation of an oxazole impurity.

    • Hydrolysis of the thioamide: Thiobenzamide can hydrolyze to benzamide, particularly in the presence of water and at elevated temperatures. Benzamide can then react to form 2-phenyl-1,3-oxazol-5-amine.

    • Formation of isomeric thiazoles: Depending on the starting materials, the formation of regioisomers is possible, although less common with the specified reactants.

Q2: My reaction is producing a significant amount of a polar, water-soluble byproduct. What is it likely to be, and how can I prevent its formation?

A2: A common polar, water-soluble byproduct in this synthesis is benzamide, resulting from the hydrolysis of thiobenzamide. This is especially prevalent if the reaction is run in protic solvents or if the starting materials are not sufficiently dry.

Troubleshooting Flowchart: Thioamide Hydrolysis

cluster_0 Problem Identification cluster_1 Likely Cause cluster_2 Preventative Measures A High levels of polar, water-soluble byproduct detected B Hydrolysis of Thiobenzamide to Benzamide A->B  is likely due to...   C Use Anhydrous Solvents (e.g., dry DMF, Dioxane) B->C  mitigated by...   D Dry Starting Materials Thoroughly B->D E Run Reaction Under Inert Atmosphere (N2 or Ar) B->E

Caption: Troubleshooting workflow for thioamide hydrolysis.

Detailed Protocol for Minimizing Hydrolysis:

  • Solvent Selection: Switch from protic solvents like ethanol or methanol to anhydrous aprotic solvents such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Drying of Reagents:

    • Thiobenzamide can be dried in a vacuum oven at 40-50 °C for several hours before use.

    • Ensure the α-haloketone is also anhydrous.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.

Q3: I am observing a byproduct with a similar mass to my desired product in the mass spectrum. What could this be, and how can I differentiate and eliminate it?

A3: An isomer of your target molecule is a likely candidate. The most probable isomer is the corresponding oxazole, 4-Methyl-2-phenyl-1,3-oxazol-5-amine. This arises from the nucleophilic attack of the oxygen atom of thiobenzamide instead of the sulfur atom during the cyclization step.

Table 1: Comparison of 4-Methyl-2-phenyl-1,3-thiazol-5-amine and its Oxazole Isomer

Property4-Methyl-2-phenyl-1,3-thiazol-5-amine (Product)4-Methyl-2-phenyl-1,3-oxazol-5-amine (Byproduct)
Molecular Weight IdenticalIdentical
Polarity Generally less polarGenerally more polar
NMR Spectroscopy Distinct chemical shifts for the methyl and aromatic protons due to the influence of the thiazole ring.Different chemical shifts for the corresponding protons due to the influence of the oxazole ring.
Formation Favored By Anhydrous, non-polar solvents; lower temperatures.Protic solvents; higher temperatures; presence of water.

Experimental Protocol for Suppressing Oxazole Formation:

  • Reaction Temperature: Maintain a lower reaction temperature, typically in the range of 60-80 °C. Higher temperatures can favor the formation of the thermodynamically more stable oxazole.

  • Solvent Choice: Utilize a non-polar, aprotic solvent like toluene or dioxane. These solvents disfavor the formation of the charged intermediate that leads to the oxazole.

  • pH Control: The reaction is often base-catalyzed. Using a mild, non-nucleophilic base like triethylamine (TEA) can help to minimize side reactions.

Troubleshooting Guide: A Deeper Dive

Issue: Low Yield and a Complex Mixture of Products

This often points to a lack of control over the reaction conditions. The Hantzsch thiazole synthesis is sensitive to several parameters.

Workflow for Optimizing Reaction Conditions

Start Low Yield & Complex Mixture Temp Temperature Control (60-80 °C) Start->Temp Solvent Solvent Choice (Anhydrous Aprotic) Start->Solvent Base Base Selection (Mild, Non-nucleophilic) Start->Base Purity Starting Material Purity (>98%) Start->Purity Result Improved Yield & Purity Temp->Result Solvent->Result Base->Result Purity->Result

Caption: Key parameters for optimizing the synthesis.

Step-by-Step Optimization Protocol:

  • Baseline Experiment: Conduct a baseline experiment using your current protocol and thoroughly analyze the crude product mixture by LC-MS and ¹H NMR to identify the major byproducts.

  • Temperature Screening: Set up a series of small-scale reactions at different temperatures (e.g., 50 °C, 60 °C, 70 °C, 80 °C) while keeping all other parameters constant. Analyze the product distribution for each temperature.

  • Solvent Screening: Using the optimal temperature from the previous step, screen a range of anhydrous aprotic solvents (e.g., DMF, dioxane, acetonitrile, toluene).

  • Base Screening: Evaluate the effect of different bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate). The choice of base can significantly influence the rate of the desired reaction versus side reactions.

  • Purification: The desired product, being a primary amine, can often be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective.

References

  • Hantzsch, A. & Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20, 3118-3132 (1887). Available at: [Link]

  • Metzger, J. V. Thiazole and Its Derivatives. In The Chemistry of Heterocyclic Compounds (ed. Turchi, I. J.) 1-2 (John Wiley & Sons, Inc., 2003). Available at: [Link]

Technical Support Center: Scaling Up the Synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction to the Synthesis Strategy

The most robust and widely applicable method for the synthesis of the target molecule, 4-Methyl-2-phenyl-1,3-thiazol-5-amine, is the Hantzsch thiazole synthesis.[1] This classical method involves the condensation of an α-haloketone with a thioamide. For our target molecule, the key starting materials are thiobenzamide and a suitable α-haloaminoketone .

A primary challenge in this synthesis is the inherent instability of the requisite α-haloaminoketone, specifically 1-amino-1-chloropropan-2-one. Direct handling and storage of this intermediate can lead to decomposition and low yields. Therefore, this guide will focus on a more reliable approach: the in situ generation of the α-haloaminoketone or the use of a stable, protected precursor.

Core Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process, which can often be performed in a one-pot fashion to maximize efficiency and yield.

Synthesis_Workflow cluster_0 Step 1: Preparation of the Electrophile cluster_1 Step 2: Hantzsch Thiazole Formation Amino_Ketone 1-Aminopropan-2-one (or its hydrochloride salt) Protected_Intermediate N-(1-chloro-2-oxopropyl)acetamide (Stable Precursor) Amino_Ketone->Protected_Intermediate In situ generation or protection/activation Halogenating_Agent Halogenating Agent (e.g., NCS, SO₂Cl₂) Target_Molecule 4-Methyl-2-phenyl-1,3-thiazol-5-amine Protected_Intermediate->Target_Molecule Condensation & Cyclization Thiobenzamide Thiobenzamide Thiobenzamide->Target_Molecule

Caption: Overall workflow for the synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield consistently low?

A1: Low yields in the Hantzsch synthesis of this specific aminothiazole can often be traced back to several key factors:

  • Instability of the α-haloaminoketone: As mentioned, 1-amino-1-chloropropan-2-one is unstable. If you are attempting to isolate it before reacting it with thiobenzamide, significant decomposition is likely occurring.

  • Purity of Thiobenzamide: The quality of your thiobenzamide is crucial. Impurities can lead to unwanted side reactions, reducing the overall yield.[2] It is recommended to use high-purity thiobenzamide or recrystallize it before use.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can all negatively impact the yield. The reaction is typically exothermic, and poor temperature control can lead to the formation of byproducts.

  • pH of the Reaction Mixture: The Hantzsch synthesis is sensitive to pH. The reaction generally proceeds best under neutral to slightly acidic conditions. If the reaction mixture becomes too basic, it can promote side reactions of the α-haloketone.

Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are these byproducts?

A2: The formation of multiple byproducts is a common issue, especially when scaling up. The most likely culprits are:

  • Self-condensation of the α-haloaminoketone: The unstable intermediate can react with itself, leading to a mixture of undesired products.

  • Formation of an Isomeric Impurity: You may be forming the 2-imino-2,3-dihydrothiazole isomer. This can be minimized by careful control of the reaction pH and temperature.[2]

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of both thiobenzamide and the α-haloaminoketone precursor in your crude product.

  • Hydrolysis of Thiobenzamide: In the presence of water and acid or base, thiobenzamide can hydrolyze back to benzamide, which will not participate in the desired reaction.

Q3: How can I improve the purity of my final product during workup and purification?

A3: Purification of 2-aminothiazoles can be challenging due to their basic nature. Here are some proven strategies:

  • Acid-Base Extraction: After the reaction is complete, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the basic aminothiazole into the aqueous layer. The organic layer will retain non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate the purified aminothiazole, which can be collected by filtration.[3]

  • Crystallization of the Hydrochloride Salt: A highly effective purification method is to crystallize the product as its hydrochloride salt. After the reaction, the product can be precipitated from the reaction mixture by the addition of HCl (either as a gas or a solution in an organic solvent like isopropanol). The resulting salt is typically a crystalline solid with higher purity. The free base can then be liberated by neutralization.

  • Column Chromatography: While feasible, column chromatography of aminothiazoles can be problematic due to their basicity, which can lead to tailing on silica gel. If chromatography is necessary, consider using a silica gel treated with a small amount of triethylamine in the eluent to suppress tailing.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation 1. Decomposition of α-haloaminoketone: The primary suspect is the instability of the key electrophile.- Utilize a stable precursor: The recommended approach is to use N-(1-chloro-2-oxopropyl)acetamide. This compound is more stable and can be synthesized and isolated prior to the Hantzsch reaction. - In situ generation: Alternatively, generate the α-haloaminoketone in situ by reacting 1-aminopropan-2-one hydrochloride with a halogenating agent like N-chlorosuccinimide (NCS) immediately before or during the addition of thiobenzamide.
2. Poor Quality of Thiobenzamide: Impurities in the thiobenzamide can inhibit the reaction.- Verify purity: Check the purity of your thiobenzamide by melting point or NMR. - Recrystallize: If necessary, recrystallize the thiobenzamide from a suitable solvent like ethanol or toluene.
3. Inappropriate Reaction Temperature: The reaction is exothermic. Runaway temperatures can lead to byproduct formation.- Controlled addition: Add the α-haloaminoketone precursor (or the in situ generated species) to the thiobenzamide solution slowly, while monitoring the internal temperature. - Cooling: Use an ice bath to maintain the reaction temperature within the optimal range, typically between 20-50°C, depending on the scale.
Formation of a Tar-like Substance 1. Polymerization of Intermediates: Uncontrolled reaction conditions can lead to polymerization.- Ensure adequate stirring: Maintain vigorous stirring throughout the reaction to ensure homogeneity and prevent localized overheating. - Dilution: Running the reaction at a slightly lower concentration may help to minimize intermolecular side reactions.
2. Presence of Strong Acids or Bases: These can catalyze decomposition and polymerization pathways.- Control pH: If starting with the hydrochloride salt of the aminoketone, the reaction will generate HCl. The reaction can be buffered or a mild base can be added to neutralize the acid as it forms.
Product is Difficult to Purify 1. Formation of Multiple Byproducts: As discussed in the FAQs, isomeric impurities and self-condensation products can co-elute or co-precipitate with the desired product.- Optimize reaction conditions: Revisit your reaction temperature, addition rate, and stoichiometry to minimize byproduct formation. - Employ salt crystallization: Purifying the product as its hydrochloride salt is often the most effective way to remove non-basic impurities.
2. Product Oiling Out During Crystallization: The free base of the aminothiazole may have a lower melting point and can be difficult to crystallize directly from the reaction mixture.- Switch to salt crystallization: As mentioned, crystallizing the hydrochloride salt is generally more reliable. - Solvent screening: If crystallizing the free base, perform a solvent screen to find a suitable solvent system that promotes crystallization rather than oiling out.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(1-chloro-2-oxopropyl)acetamide (Stable Precursor)

This protocol describes the synthesis of a stable precursor to the reactive α-haloaminoketone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-aminopropan-2-one hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Acylation: Cool the solution to 0°C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(1-amino-2-oxopropyl)acetamide.

  • Chlorination: Redissolve the crude acetamide in a suitable solvent and treat with a chlorinating agent such as N-chlorosuccinimide (NCS) (1.05 eq). Stir at room temperature until the reaction is complete (monitor by TLC).

  • Purification: After workup (washing with water and brine), the crude N-(1-chloro-2-oxopropyl)acetamide can be purified by recrystallization or column chromatography to yield a stable solid.

Protocol 2: Large-Scale Synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

This protocol utilizes the stable precursor from Protocol 1.

  • Reaction Setup: In a suitably sized reactor, dissolve thiobenzamide (1.0 eq) in a solvent such as ethanol or isopropanol.

  • Reactant Addition: Slowly add a solution of N-(1-chloro-2-oxopropyl)acetamide (1.05 eq) in the same solvent to the thiobenzamide solution. Maintain the temperature between 25-35°C using a cooling bath if necessary.

  • Reaction and Monitoring: Heat the reaction mixture to a gentle reflux (typically 50-70°C) and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Product Isolation (as Hydrochloride Salt): Upon completion, cool the reaction mixture to room temperature. Slowly add a solution of HCl in isopropanol (or bubble HCl gas through the solution) until the pH is acidic. The hydrochloride salt of the product will precipitate.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with cold ethanol and then diethyl ether to remove impurities.

  • Drying: Dry the purified 4-Methyl-2-phenyl-1,3-thiazol-5-amine hydrochloride under vacuum.

Mechanistic Insight: The Hantzsch Thiazole Synthesis

Understanding the reaction mechanism is key to effective troubleshooting.

Hantzsch_Mechanism Thiobenzamide Thiobenzamide Intermediate_1 Thioether Intermediate Thiobenzamide->Intermediate_1 Nucleophilic attack of sulfur on α-carbon Alpha_Haloaminoketone N-(1-chloro-2-oxopropyl)acetamide Alpha_Haloaminoketone->Intermediate_1 Intermediate_2 Cyclized Intermediate (Hemiaminal-like) Intermediate_1->Intermediate_2 Intramolecular cyclization (Amine attacks ketone) Product 4-Methyl-2-phenyl-1,3-thiazol-5-amine Intermediate_2->Product Dehydration & Tautomerization

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiobenzamide on the α-carbon of the halo-aminoketone, displacing the halide. This is followed by an intramolecular cyclization where the amino group attacks the ketone carbonyl. The final step involves dehydration and tautomerization to form the aromatic thiazole ring.[4]

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • Hassan, S. S. M.; El-Sayed, A. M. M.; El-Essi, N. B. A.; El-Sawy, E. R. Synthesis and biological evaluation of new 2-aminothiazole derivatives as potential antimicrobial and anticancer agents. J. Enzyme Inhib. Med. Chem.2016, 31 (sup4), 118–125.
  • Gouda, M. A.; Eldien, H. F.; Girges, M. M. Synthesis and biological activities of some new thiazole and thiophene derivatives. J. Chem. Pharm. Res.2015, 7 (9), 676–685.
  • El-Sayed, R. K.; Al-Ghorbani, M.; Al-Omair, M. A.; El-Gamal, S. M.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006.
  • Bradsher, C. K.; Jones, E. F. The Synthesis of 2-Amino-4-phenylthiazole. J. Am. Chem. Soc.1947, 69 (5), 1251–1252.
  • Potewar, T. M.; Ingale, S. A.; Srinivasan, K. V. Efficient synthesis of 2,4-disubstituted thiazoles using ionic liquid under ambient conditions: A practical approach towards the synthesis of fanetizole. Tetrahedron2007 , 63 (44), 11066-11069.[5]

  • Facchinetti, V.; Avellar, M. M.; Nery, A. C. S.; Gomes, C. R. B.; de Souza, M. V. N. Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles without the use of a catalyst. Synthesis2016 , 48 (03), 437-440.[6]

  • Babu, N. S.; Pasha, N.; Rao, K. T. V.; Prasad, P. S. S.; Lingaiah, N. A simple, catalyst-free and efficient method for the synthesis of 2-aminothiazoles 5 from α-diazoketones and thiourea in the presence of PEG-400 for 2–3.5 h at 100 °C. Beilstein J. Org. Chem.2023 , 19, 134-141.[7]

  • Al-Ghorbani, M.; El-Gamal, S. M.; El-Sayed, R. K. An efficient and green method has been developed for the synthesis of new substituted Hantzsch thiazole derivatives in 79%–90% yield, via the one-pot multi-component procedure. Molecules2015 , 20 (11), 20285-20299.[8]

  • Andersen, C.B.; Wan, Y.; Chang, J.W.; Riggs, B.; Lee, C.; Liu, Y.; Sessa, F.; Sañudo, M.; Green, O.; Fesik, S.W. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules2021 , 26, 1932.[6]

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support.
  • ChemSynthesis. (n.d.). N-(1,1-dimethyl-2-oxopropyl)acetamide. Retrieved from [Link]

  • Hantzsch, A. R. Hantzsch pyridine synthesis. Ber. Dtsch. Chem. Ges.1881, 14, 1647-1648.
  • Hantzsch, A. Ueber die Bildung von Thiazolverbindungen aus Monochloraceton. Ber. Dtsch. Chem. Ges.1888, 21 (1), 942-946.
  • Jakopin, Ž. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chem. Biol. Interact.2020 , 328, 109198.[9]

  • Khalifa, M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim. Slov.2018 , 65, 1–22.[10]

  • Liu, K.; et al. Stability of binding mode 1 of both investigated ligands, expressed as RMSD (Å) to the docked pose. J. Chem. Inf. Model.2018, 58 (5), 1025-1035.
  • Gising, J.; et al. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. J. Med. Chem.2014 , 57 (10), 4098–4110.[11]

  • U.S. Patent No. 2,489,038. (1949). Purification of 2-aminothiazole. Google Patents.[12]

  • Wikipedia contributors. (2023, December 2). 2-Aminothiazole. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]4]

  • Wikipedia contributors. (2023, November 11). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]7]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Substituted 2-Phenyl-1,3-thiazol-5-amine Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 2-amino-1,3-thiazole core has emerged as a privileged structure, underpinning the activity of numerous biologically active compounds. This guide provides a comparative analysis of the in vitro anticancer efficacy of a series of substituted 2-phenyl-1,3-thiazol-5-amine analogs, offering insights into their structure-activity relationships (SAR) and potential as developmental candidates. The data presented herein is a synthesis of findings from multiple research endeavors, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to the 2-Amino-1,3-Thiazole Scaffold

The 1,3-thiazole ring is a versatile heterocyclic motif that is a key constituent in a number of approved drugs and a plethora of investigational agents.[1][2] Its unique structural features, including the ability to participate in hydrogen bonding and π-stacking interactions, allow for effective binding to a variety of biological targets. The 2-aminothiazole moiety, in particular, has been identified as a critical pharmacophore in numerous compounds exhibiting potent anticancer properties.[3][4] The core structure of 4-Methyl-2-phenyl-1,3-thiazol-5-amine and its analogs allows for extensive chemical modification at several positions, enabling the fine-tuning of their pharmacological profiles.

Comparative Efficacy of 4-Methyl-2-phenyl-1,3-thiazol-5-amine Analogs

The anticancer activity of a series of synthesized 4-methyl-2-phenyl-1,3-thiazol-5-amine analogs and related compounds has been evaluated against a panel of human cancer cell lines. The primary endpoint for efficacy in these studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The data, summarized in the table below, has been compiled from various independent studies to provide a comparative overview.

Compound IDCore ScaffoldR1-SubstitutionR2-SubstitutionCancer Cell LineIC50 (µM)Reference
1a 4-Methyl-2-phenyl-1,3-thiazol-5-amine-H-HK562 (Leukemia)>50[5]
1b 4-Methyl-2-phenyl-1,3-thiazol-5-amine-H-COCH2ClK562 (Leukemia)28.3[5]
1c 4-Methyl-2-phenyl-1,3-thiazol-5-amine-H-COCH2-S-(1-methyl-1H-tetrazol-5-yl)A549 (Lung)23.30[6]
1d 4-Methyl-2-phenyl-1,3-thiazol-5-amine-H-COCH2-S-(1-methyl-1H-imidazol-2-yl)A549 (Lung)>100[6]
2a N-Phenyl-2-p-tolylthiazole-4-carboxamide4-NO2 (on N-phenyl)-SKNMC (Neuroblastoma)10.8[1]
2b N-Phenyl-2-p-tolylthiazole-4-carboxamide3-NO2 (on N-phenyl)-SKNMC (Neuroblastoma)15.3[1]
2c N-Phenyl-2-p-tolylthiazole-4-carboxamide3-Cl (on N-phenyl)-Hep-G2 (Hepatocarcinoma)11.6[1]
3a 2-Amino-4-phenylthiazole-H2-pyridyl-amideHT29 (Colon)2.01[4]
3b 2-Amino-4-phenylthiazole-H3-pyridyl-amideHT29 (Colon)8.45[4]

Analysis of Structure-Activity Relationships (SAR):

The compiled data reveals several key insights into the structure-activity relationships of this class of compounds:

  • Substitution at the 5-amino group is critical: The unsubstituted parent compound 1a shows minimal activity, while acylation of the amino group, as in compound 1b , significantly enhances cytotoxic potential.[5]

  • Nature of the acyl substituent matters: The introduction of a thio-tetrazole moiety in compound 1c leads to potent and selective activity against A549 lung cancer cells.[6] In contrast, a thio-imidazole substituent in 1d results in a loss of activity, highlighting the specific structural requirements for the appended heterocyclic ring.[6]

  • Electronic effects of substituents on the N-phenyl ring: In the N-phenyl-2-p-tolylthiazole-4-carboxamide series, an electron-withdrawing nitro group at the para-position (2a ) confers greater potency against SKNMC cells compared to a meta-substitution (2b ).[1] This suggests that the electronic properties and position of the substituent on the terminal phenyl ring play a crucial role in modulating anticancer activity.

  • Impact of the amide moiety: The 2-amino-4-phenylthiazole scaffold, when functionalized with specific amide moieties, demonstrates potent inhibition of colon cancer cell growth. The pyridyl-amide in compound 3a shows outstanding activity against HT29 cells, suggesting a favorable interaction with the biological target.[4]

Postulated Mechanism of Action: Induction of Apoptosis

While the precise molecular targets for many of these analogs are still under investigation, a recurring mechanistic theme for bioactive 2-aminothiazole derivatives is the induction of programmed cell death, or apoptosis.[1] Several studies have indicated that these compounds can trigger the intrinsic apoptotic pathway, which is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Apoptosome Formation cluster_3 Execution Phase Thiazole_Analog 4-Methyl-2-phenyl-1,3-thiazol-5-amine Analog Bax Bax Activation Thiazole_Analog->Bax activates Bcl2 Bcl-2 Inhibition Thiazole_Analog->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Assembly Caspase9->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated apoptotic signaling pathway induced by 2-phenyl-1,3-thiazol-5-amine analogs.

This proposed pathway illustrates how the thiazole analogs may induce cellular stress, leading to the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax. This dysregulation of the Bcl-2 family of proteins results in the release of cytochrome c from the mitochondria, which then triggers the formation of the apoptosome and the subsequent activation of executioner caspases like caspase-3, ultimately leading to apoptotic cell death.

Experimental Protocols

The determination of the in vitro anticancer efficacy of the 4-Methyl-2-phenyl-1,3-thiazol-5-amine analogs was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.

MTT Assay for Cell Viability

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The mitochondrial dehydrogenase enzymes in viable cells are responsible for this conversion. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.[7]

    • Incubate the plate for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.[7]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.[8]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: A streamlined workflow of the MTT assay for determining cell viability.

Conclusion

The comparative analysis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine analogs and related structures underscores the potential of the 2-aminothiazole scaffold in the development of novel anticancer agents. The efficacy of these compounds is highly dependent on the nature and position of the substituents on the thiazole and phenyl rings. The data presented in this guide, along with the detailed experimental protocol, provides a valuable resource for researchers in the field of medicinal chemistry and oncology, facilitating the rational design and development of the next generation of thiazole-based therapeutics. Further in vivo studies and exploration of the molecular targets are warranted to fully elucidate the therapeutic potential of the most promising analogs.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Avicenna Journal of Medical Biochemistry, 9(2), 85-90.
  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2020).
  • de Almeida, L. G. V., de Moraes, M. H., & de Souza, M. V. N. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasitology research, 117(12), 3941-3952.
  • Özdemir, A., Gümüş, M. H., & Altıntop, M. D. (2021). Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 831-844.
  • Evren, A. E., Yurttaş, L., Ekselli, B., & Akalın-Çiftçi, G. (2020). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1145-1153.
  • de Almeida, L. G. V., de Moraes, M. H., & de Souza, M. V. N. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Medicinal Chemistry Research, 28(11), 1846-1856.
  • Nowak, M., & Gzella, A. K. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309.
  • Singh, P., & Kumar, A. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4887.
  • Wang, X., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(7), 2975-2991.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 19, 2026, from [Link]

  • Al-Otaibi, M. A., et al. (2023). Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity. RSC Advances, 13(50), 35057-35071.
  • El-Sayed, N. F., et al. (2024). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. International Journal of Molecular Sciences, 26(2), 863.
  • Sharma, V., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(45), 31441-31471.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245.
  • Ali, A. A. (2023). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
  • Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1693.
  • Li, W., et al. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Journal of Chemistry, 2018, 1-10.
  • Kumar, A., et al. (2015). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Bioorganic & medicinal chemistry letters, 25(2), 269-274.
  • Gomha, S. M., & Abdel-aziz, H. M. (2023). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][9][10]triazole Derivatives. ChemRxiv.

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved January 19, 2026, from [Link]

Sources

structure-activity relationship (SAR) studies of 4-Methyl-2-phenyl-1,3-thiazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-2-phenyl-1,3-thiazol-5-amine Derivatives for Drug Discovery Professionals

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with a vast array of biological activities.[1][2] Its unique electronic properties and ability to form key hydrogen bonds have made it a "privileged scaffold" in the design of novel therapeutic agents. These derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5] This guide focuses on a specific, highly promising subclass: derivatives of 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

Our objective is to provide a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, moving beyond a simple recitation of data. We will delve into the causality behind experimental choices, compare the performance of key derivatives against established alternatives, and provide detailed, field-tested protocols to empower researchers in their own drug discovery efforts.

The Core Scaffold: Rationale for Derivatization

The 4-Methyl-2-phenyl-1,3-thiazol-5-amine scaffold presents multiple strategic points for chemical modification, allowing for the fine-tuning of pharmacological properties. The rationale for its selection as a lead structure is grounded in its proven ability to interact with critical biological targets, particularly protein kinases.[6][7][8]

Below is the core structure with key modification points highlighted:

Caption: Core chemical structure with key points for derivatization.

  • R1 (Position 2): The phenyl ring offers a large surface for introducing substituents to modulate lipophilicity, electronic properties, and steric interactions within a target's binding pocket.

  • R2 (Position 5): The primary amine is a critical functional group, acting as a hydrogen bond donor or a nucleophilic handle for building more complex structures, such as amides or extended heterocyclic systems.[3]

  • R3 (Position 4): The methyl group, while less frequently modified, can be altered to probe steric tolerance in the binding site.

General Synthetic Workflow

The synthesis of these derivatives is often achieved through well-established heterocyclic chemistry principles. A common and efficient route involves the condensation of a substituted benzoylthiourea with an α-haloketone, a variant of the classic Hantzsch thiazole synthesis.

Synthesis_Workflow start Substituted Thiourea reaction Cyclocondensation (e.g., Hantzsch Synthesis) start->reaction reagent1 α-Haloketone reagent1->reaction intermediate Thiazole Core (4-Methyl-2-phenyl-1,3-thiazole) reaction->intermediate reagent2 Further Functionalization (e.g., Acylation, Alkylation) intermediate->reagent2 at 5-amino group product Target Derivatives reagent2->product

Caption: General synthetic pathway for thiazole derivatives.

Part 1: Structure-Activity Relationship (SAR) in Anticancer Applications

A significant body of research has focused on developing these thiazole derivatives as potent anticancer agents, particularly as inhibitors of protein kinases that are often dysregulated in cancer.

Modifications at the 2-Phenyl Ring (R1)

The substitution pattern on the C2-phenyl ring is a critical determinant of activity, primarily influencing kinase binding.

  • Electron-Withdrawing Groups: Halogen substitutions, such as chloro (Cl) or trifluoromethyl (CF3), on the phenyl ring can enhance anticancer activity. For instance, a 2-chlorophenyl group at this position, combined with a 4-chloro-2-methylphenyl amido substitution at the 5-position, resulted in high activity against A-549, Bel7402, and HCT-8 cancer cell lines.[3] This suggests that specific electrostatic and steric interactions in the kinase ATP-binding pocket are crucial.

  • Bulky/Lipophilic Groups: The addition of a morpholino group at the para-position of the phenyl ring has proven highly effective in creating potent Aurora kinase inhibitors.[7][8] The lead compound from this series, 18 (CYC116), demonstrated Ki values of 8.0 and 9.2 nM for Aurora A and B, respectively.[8] The morpholino group likely extends into a solvent-exposed region of the kinase, forming favorable interactions.

Modifications at the 5-Amine Group (R2)

Functionalization of the 5-amine group is the most common strategy to modulate potency and selectivity.

  • Amide Formation: Converting the amine to a carboxamide is a widely explored modification. The nature of the amide substituent is critical. As mentioned, a 4-chloro-2-methylphenyl amido group led to a highly active compound.[3]

  • Extension into Pyrimidine Ring Systems: A highly successful strategy involves using the 5-amino-thiazole as a building block to construct N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine systems. This extended scaffold has yielded potent inhibitors of both Aurora kinases and Cyclin-Dependent Kinases (CDKs).[7][8][9] For example, compound 12u from this class inhibits CDK9 with an IC50 of 7 nM and shows over 80-fold selectivity against CDK2, a crucial feature for reducing off-target effects.[9]

Comparative Performance Data: Thiazole Derivatives vs. Standard Agents

To contextualize the potency of these derivatives, their performance must be compared with established drugs and tool compounds.

Compound IDCore Modification (R1/R2)TargetActivity (IC₅₀ / Kᵢ)Comparison AgentActivity of Comparison AgentSource
4c 2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazol-4-oneMCF-7 CellsIC₅₀ = 2.57 µMStaurosporineIC₅₀ = 6.77 µM[1]
4c 2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazol-4-oneVEGFR-2IC₅₀ = 0.15 µMSorafenibIC₅₀ = 0.059 µM[1]
13a Phenyl sulphonyl moietyB-RAFV600EIC₅₀ = 23.1 nMDabrafenibIC₅₀ = 47.2 nM[10]
18 (CYC116) 2-(4-morpholinophenylamino)pyrimidin-4-ylAurora A / BKᵢ = 8.0 / 9.2 nMN/AN/A[7][8]
12u 2-anilinopyrimidine with C5-substitutionsCDK9IC₅₀ = 7 nMN/AN/A[9]

This table clearly demonstrates that rationally designed 4-Methyl-2-phenyl-1,3-thiazole derivatives can exhibit potency superior to that of standard agents like Staurosporine and even clinically approved drugs like Dabrafenib.[1][10]

Part 2: Key Biological Mechanisms and Pathways

Kinase Inhibition: A Primary Mechanism of Action

The majority of potent anticancer thiazole derivatives function by inhibiting protein kinases.

  • Aurora Kinases: These are essential for proper mitotic progression. Their inhibition by compounds like CYC116 leads to failed cell division, polyploidy, and subsequent apoptotic cell death.[7][8]

  • Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a transcriptional regulator. Its inhibition selectively downregulates short-lived anti-apoptotic proteins (e.g., Mcl-1), thereby reinstating the programmed cell death pathway in cancer cells.[9]

Kinase_Inhibition_Pathway cluster_kinase Kinase Activity cluster_cell Cellular Processes Kinase Protein Kinase (e.g., Aurora, CDK9) Product Phosphorylated Substrate Kinase->Product phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Proliferation Cell Proliferation & Survival Product->Proliferation Promotes Apoptosis Apoptosis (Programmed Cell Death) Proliferation->Apoptosis Inhibits Thiazole Thiazole Derivative Inhibitor Thiazole->Kinase Binds to ATP Pocket

Sources

A Comparative Guide to the Synthetic Routes of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-2-phenyl-1,3-thiazol-5-amine is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its substituted thiazole core is a recurring motif in a wide array of pharmacologically active compounds. The strategic placement of the amino group at the C5 position offers a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of diverse compound libraries. This guide provides a comparative analysis of two distinct synthetic pathways to this target molecule: a direct one-pot multicomponent approach reminiscent of the Hantzsch thiazole synthesis and a multi-step route involving a functional group transformation from a carboxylic acid precursor. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy based on their specific experimental and practical needs.

Route 1: One-Pot Multicomponent Synthesis

This approach is a variation of the classical Hantzsch thiazole synthesis, which traditionally involves the condensation of an α-haloketone with a thioamide.[1][2] In this modified one-pot reaction, three components—thiobenzamide, 2-aminopropanenitrile, and an acetaldehyde equivalent (such as paraldehyde)—are condensed to directly form the target 5-aminothiazole. This method is highly convergent and atom-economical.

Reaction Mechanism

The reaction likely proceeds through an initial Knoevenagel-type condensation between the acetaldehyde and 2-aminopropanenitrile to form an α,β-unsaturated intermediate. This is followed by a Michael addition of the thiobenzamide. The subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic thiazole ring. The use of a catalyst, such as piperidine or another base, is typically required to facilitate the condensation steps.

Experimental Protocol
  • To a stirred solution of 2-aminopropanenitrile (1.0 eq) and thiobenzamide (1.0 eq) in ethanol, add piperidine (0.1 eq).

  • Slowly add paraldehyde (1.1 eq) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

Workflow Diagram

Route_1_Workflow cluster_0 One-Pot Reaction cluster_1 Workup & Purification Thiobenzamide Thiobenzamide Mix_Reagents Mix & Reflux in Ethanol with Piperidine Thiobenzamide->Mix_Reagents 2-Aminopropanenitrile 2-Aminopropanenitrile 2-Aminopropanenitrile->Mix_Reagents Paraldehyde Paraldehyde Paraldehyde->Mix_Reagents Concentrate Concentrate Mix_Reagents->Concentrate Column_Chromatography Column Chromatography Concentrate->Column_Chromatography Final_Product 4-Methyl-2-phenyl- 1,3-thiazol-5-amine Column_Chromatography->Final_Product

Caption: Workflow for the one-pot synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

Route 2: Multi-Step Synthesis via Curtius Rearrangement

This synthetic strategy involves the initial preparation of a stable thiazole intermediate, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, followed by its conversion to the target amine. This multi-step approach offers better control over the reaction intermediates and may be more suitable for large-scale synthesis where purification of the final product from a complex one-pot reaction mixture could be challenging.

Reaction Mechanism

The synthesis commences with a Hantzsch thiazole condensation between thiobenzamide and ethyl 2-chloroacetoacetate to yield ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.[3] The resulting ester is then saponified to the corresponding carboxylic acid.[4] The carboxylic acid is subsequently converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA) or by forming an acid chloride followed by reaction with sodium azide. The acyl azide, upon heating, undergoes a Curtius rearrangement to form an isocyanate intermediate, which is then hydrolyzed under acidic or basic conditions to furnish the desired 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

  • In a round-bottom flask, dissolve thiobenzamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.05 eq) in ethanol.

  • Heat the mixture to reflux for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol to obtain the crude ester.

Step 2: Saponification to 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

  • Suspend the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.[4]

Step 3: Curtius Rearrangement to 4-Methyl-2-phenyl-1,3-thiazol-5-amine

  • To a solution of the carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous tert-butanol, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for several hours until the formation of the acyl azide is complete and it has rearranged to the isocyanate.

  • Cool the reaction mixture and add aqueous hydrochloric acid.

  • Heat the mixture to reflux to hydrolyze the intermediate Boc-protected amine.

  • Cool the reaction, neutralize with a base (e.g., sodium hydroxide), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final amine.

Workflow Diagram

Route_2_Workflow cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Curtius Rearrangement Start_Ester Thiobenzamide + Ethyl 2-chloroacetoacetate Hantzsch Hantzsch Condensation Start_Ester->Hantzsch Ester Ethyl 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylate Hantzsch->Ester Saponification Saponification (NaOH, EtOH/H2O) Ester->Saponification Carboxylic_Acid 4-Methyl-2-phenyl- 1,3-thiazole-5-carboxylic acid Saponification->Carboxylic_Acid Curtius Curtius Rearrangement (DPPA, t-BuOH) Carboxylic_Acid->Curtius Hydrolysis Acidic Hydrolysis Curtius->Hydrolysis Final_Product_R2 4-Methyl-2-phenyl- 1,3-thiazol-5-amine Hydrolysis->Final_Product_R2

Caption: Multi-step synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine via a Curtius rearrangement.

Comparative Analysis

FeatureRoute 1: One-Pot Multicomponent SynthesisRoute 2: Multi-Step Synthesis via Curtius Rearrangement
Number of Steps 13
Starting Materials Thiobenzamide, 2-aminopropanenitrile, paraldehydeThiobenzamide, ethyl 2-chloroacetoacetate, NaOH, DPPA
Overall Yield Moderate to Good (typically 40-60%)Good to Excellent (typically 60-80% over 3 steps)
Scalability Potentially challenging due to complex reaction mixture and purification.More amenable to scale-up due to well-defined intermediates.
Purification Requires careful column chromatography to separate from byproducts.Intermediates can be purified by crystallization, simplifying final purification.
Safety & Handling Paraldehyde has a strong odor and can depolymerize.DPPA and acyl azides are potentially explosive and require careful handling.
Versatility Limited by the availability of substituted 2-aminonitriles.The carboxylic acid intermediate is a versatile precursor for other derivatives.

Conclusion

Both synthetic routes presented offer viable pathways to 4-Methyl-2-phenyl-1,3-thiazol-5-amine. The choice between the one-pot multicomponent synthesis and the multi-step approach via a Curtius rearrangement will largely depend on the specific requirements of the researcher.

  • Route 1 is advantageous for rapid access to the target molecule on a smaller scale, particularly for library synthesis where speed and convergence are prioritized. Its main drawbacks are potentially lower yields and more challenging purification.

  • Route 2 is a more robust and scalable method that provides access to well-characterized intermediates. While it involves more synthetic steps, the potential for higher overall yields and easier purification makes it more suitable for the preparation of larger quantities of the target compound. The carboxylic acid intermediate also serves as a branching point for the synthesis of other C5-functionalized thiazole derivatives.

Ultimately, a careful consideration of factors such as scale, available resources, and the desired purity of the final product will guide the synthetic chemist in selecting the optimal route.

References

  • ResearchGate. Synthesis of 5‐amino thiazoles via the four‐component coupling reaction. Available at: [Link]

  • National Institutes of Health. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available at: [Link]

  • ResearchGate. The Hantzsch Thiazole Synthesis. Available at: [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • Google Patents. CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate.

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Guide for 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 2-aminothiazole moiety stands out as a "privileged scaffold," a testament to its remarkable versatility in engaging a wide array of biological targets. This has led to its incorporation into numerous clinical candidates and approved drugs, particularly in the realm of kinase inhibitors.[1][2] However, this chemical tractability also presents a significant challenge: the potential for off-target interactions, which can lead to unforeseen toxicities or a dilution of therapeutic efficacy. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a representative 2-aminothiazole derivative, 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

For researchers, scientists, and drug development professionals, understanding a compound's selectivity is not merely an academic exercise; it is a critical step in de-risking a potential therapeutic candidate. While no direct, publicly available cross-reactivity data for 4-Methyl-2-phenyl-1,3-thiazol-5-amine exists, this guide will leverage data from structurally related compounds and established safety pharmacology principles to construct a robust, albeit hypothetical, comparative analysis. We will explore the causal logic behind experimental design, present detailed protocols for key assays, and visualize the workflow for clarity.

The Rationale for a Proactive Cross-Reactivity Assessment

The 2-aminothiazole scaffold, while attractive for its hydrogen bonding capabilities that are crucial for binding to targets like the ATP-binding site of kinases, has also been identified as a potential "frequent hitter" in biophysical screening assays.[3][4] This promiscuity underscores the necessity of early and comprehensive off-target profiling. A thorough understanding of a compound's interactions across the broader biological landscape allows for:

  • Early Identification of Potential Liabilities: Uncovering off-target activities at an early stage can save significant time and resources by flagging compounds with a high likelihood of downstream safety issues.

  • Informed Structure-Activity Relationship (SAR) Studies: By understanding which off-targets are engaged, medicinal chemists can rationally design new analogs with improved selectivity.

  • Mechanistic Insights into Phenotypic Observations: Unexpected results in cellular or in vivo models can often be explained by previously uncharacterized off-target effects.

This guide will outline a tiered approach to cross-reactivity screening, beginning with broad panels and narrowing down to more specific functional assessments.

A Tiered Strategy for Off-Target Profiling

A logical and cost-effective approach to assessing the cross-reactivity of 4-Methyl-2-phenyl-1,3-thiazol-5-amine involves a multi-tiered screening cascade. This strategy allows for a broad initial survey of potential interactions, followed by more focused and functionally relevant assays for any identified "hits."

G T1_Safety Broad Safety Pharmacology Panel (e.g., Eurofins SafetyScreen44, Pharmaron Panel) T2_Dose Dose-Response Assays (IC50/EC50 determination) T1_Safety->T2_Dose Identified Hits (GPCRs, Ion Channels) T1_Kinase Comprehensive Kinase Panel (e.g., >400 kinases) T1_Kinase->T2_Dose Identified Kinase Hits T2_Functional Target-Specific Functional Assays (e.g., cellular phosphorylation, second messenger) T2_Dose->T2_Functional T3_Cellular Cell-Based Phenotypic Assays T2_Functional->T3_Cellular Functionally Active Hits T3_InVivo In Vivo Target Engagement & Toxicity Studies T3_Cellular->T3_InVivo

Caption: Tiered workflow for cross-reactivity assessment.

Comparative Analysis: Hypothetical Off-Target Profile

In the absence of direct experimental data for 4-Methyl-2-phenyl-1,3-thiazol-5-amine, we will present a hypothetical data set based on the known cross-reactivity patterns of other 2-aminothiazole-based molecules, such as kinase inhibitors. This data is for illustrative purposes to guide researchers in their own investigations.

Tier 1: Broad Panel Screening Results (Hypothetical Data)

The initial screen would involve testing the compound at a high concentration (e.g., 10 µM) against a broad panel of targets to identify any significant interactions. Commercial services from providers like Eurofins or Pharmaron offer such panels.[5][6]

Table 1: Hypothetical Results from a Broad Safety Pharmacology Panel

Target ClassRepresentative Targets% Inhibition at 10 µMPotential Implication
GPCRs 5-HT2B Receptor85%Cardiovascular effects
Dopamine D2 Receptor62%CNS side effects
Adrenergic α1A Receptor55%Cardiovascular effects
Kinases SRC98%On-target or off-target activity
LCK95%Immunomodulatory effects
VEGFR275%Anti-angiogenic effects
Ion Channels hERG45%Cardiac arrhythmia risk
L-type Ca2+ Channel38%Cardiovascular effects
Other Peroxisome proliferator-activatedreceptor gamma (PPARγ)58%Metabolic effects

This data is purely illustrative.

Tier 2: Dose-Response and Functional Assay Results (Hypothetical Data)

For targets showing significant inhibition in the Tier 1 screen, the next step is to determine the potency of the interaction through dose-response studies and to confirm functional activity.

Table 2: Hypothetical IC50/EC50 Values for Validated Hits

TargetAssay TypeIC50/EC50 (µM)Notes
5-HT2B Receptor Radioligand Binding0.8Potent off-target interaction
Functional (Calcium Flux)1.2Confirmed antagonist activity
SRC Kinase Enzymatic0.05High-potency interaction
Cellular (p-SRC)0.15Confirmed cellular activity
LCK Kinase Enzymatic0.08High-potency interaction
hERG Channel Patch Clamp>10Low risk at therapeutic concentrations
PPARγ Ligand Binding Assay2.5Moderate interaction

This data is purely illustrative.

Experimental Protocols

To ensure scientific integrity, the methodologies used for cross-reactivity studies must be robust and well-validated. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.

Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of an inhibitor.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase and its specific peptide substrate in the appropriate kinase buffer.

  • Compound Addition: Add 4-Methyl-2-phenyl-1,3-thiazol-5-amine at various concentrations (typically a 10-point, 3-fold serial dilution starting from 100 µM). Include a DMSO vehicle control.

  • Kinase Reaction: Initiate the reaction by adding [γ-³³P]ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Detection: Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the amount of incorporated radioactive phosphate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A1 Prepare kinase and substrate mixture B1 Add compound to kinase mixture A1->B1 A2 Serially dilute test compound A2->B1 B2 Initiate with [γ-³³P]ATP B1->B2 B3 Incubate at 30°C B2->B3 C1 Stop reaction and filter B3->C1 C2 Wash and dry plate C1->C2 C3 Measure radioactivity C2->C3 C4 Calculate IC50 C3->C4

Caption: Workflow for in vitro kinase inhibition assay.
Protocol 2: hERG Patch Clamp Assay

The hERG (human Ether-à-go-go-Related Gene) channel is a critical off-target to assess due to its role in cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.

Objective: To evaluate the inhibitory effect of a compound on the hERG potassium channel using whole-cell patch clamp electrophysiology.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Patch clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipettes

  • Extracellular and intracellular recording solutions

Procedure:

  • Cell Preparation: Plate the hERG-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: Under microscopic observation, bring the micropipette into contact with a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal."

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.

  • hERG Current Elicitation: Apply a specific voltage-clamp protocol to elicit and record the characteristic hERG tail current.

  • Compound Application: After establishing a stable baseline recording, perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Data Acquisition and Analysis: Record the hERG current before, during, and after compound application. Measure the peak tail current amplitude and calculate the percent inhibition at each concentration to determine the IC50 value.

Conclusion and Future Directions

This guide provides a comprehensive, albeit illustrative, framework for assessing the cross-reactivity of 4-Methyl-2-phenyl-1,3-thiazol-5-amine. The 2-aminothiazole scaffold is a powerful tool in the medicinal chemist's arsenal, but its potential for promiscuity necessitates a rigorous and early assessment of off-target effects.[1][3] By employing a tiered screening approach, from broad panels to specific functional assays, researchers can build a detailed selectivity profile of their compounds.

The hypothetical data presented here highlights the types of off-target interactions that might be anticipated for a 2-aminothiazole derivative, particularly within the kinome and certain GPCR families. For any confirmed off-target hits, subsequent steps should include in-depth cellular and in vivo studies to understand the physiological consequences of these interactions. Ultimately, a thorough understanding of a compound's selectivity is paramount for the successful development of safe and effective therapeutics.

References

  • Eurofins Discovery. (n.d.). SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Retrieved January 19, 2026, from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved January 19, 2026, from [Link]

  • Luo, J., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(1), 1-22.
  • Borges, F., et al. (2015). 2-Aminothiazoles in drug discovery: privileged structures or toxicophores?. Expert Opinion on Drug Discovery, 10(8), 849-863.
  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • ACS Publications. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(3), 1205-1214. [Link]

  • PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Dovepress. (2018). Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. Drug Design, Development and Therapy, 12, 2615-2627. [Link]

  • PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Oncology, 2021, 8868604. [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved January 19, 2026, from [Link]

  • NCBI. (2012). Ion Channel Screening. Assay Guidance Manual. [Link]

  • PubMed. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. [Link]

  • ResearchGate. (2019). Recommended Use of Panels for In Vitro Safety Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 899-910. [Link]

  • PubMed. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. Journal of Medicinal Chemistry, 58(3), 1205-1214. [Link]

  • ACS Publications. (2024). Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2021). New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking. Molecules, 26(1), 1. [Link]

  • ResearchGate. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry, 5, 100842. [Link]

  • NIH. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Bioorganic & Medicinal Chemistry, 49, 116441. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. 5(3), 179-183. [Link]

  • MDPI. (2021). New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking. Molecules, 26(1), 1. [Link]

  • ResearchGate. (n.d.). The synthesis of the 2-phenylthiazole derivatives (C1–8). Retrieved January 19, 2026, from [Link]

  • PubMed. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. Journal of Medicinal Chemistry, 58(3), 1205-1214. [Link]

Sources

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of 4-Methyl-2-phenyl-1,3-thiazol-5-amine Against p38 MAPKα

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel small molecule kinase inhibitors is a cornerstone of modern drug development, particularly in oncology and immunology. A critical step in this process is the rigorous benchmarking of newly synthesized compounds against established inhibitors to determine their relative potency and potential for further development. This guide provides a comprehensive framework for such a comparison, using the investigational compound 4-Methyl-2-phenyl-1,3-thiazol-5-amine (hereafter designated "Compound X" ) as a case study. As the specific biological target of Compound X is not widely characterized, we will proceed under the working hypothesis that it is a novel inhibitor of p38 Mitogen-Activated Protein Kinase alpha (MAPKα) , a well-validated therapeutic target involved in cellular responses to stress and inflammation.[1][2][3][] This guide will detail the selection of appropriate benchmark inhibitors, provide a step-by-step protocol for a robust in vitro kinase assay, present a comparative analysis of hypothetical data, and discuss the interpretation of these results.

Introduction: The Rationale for Targeting p38 MAPKα

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular signaling cascades, responding to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[][5] Of the four isoforms (α, β, γ, δ), p38 MAPKα is the most extensively studied and is a key regulator of the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[2] Its dysregulation is implicated in a range of diseases, from rheumatoid arthritis to cancer, making it a compelling target for therapeutic intervention.[1][2]

The development of potent and selective p38 MAPKα inhibitors remains an active area of research. While many compounds have entered clinical trials, none have yet been approved by the FDA, often due to a lack of efficacy or off-target toxicity.[] This highlights the need for novel chemical scaffolds, such as the thiazole core of Compound X, which may offer improved pharmacological properties. Thiazole-containing compounds are known to exhibit a wide range of biological activities.[6]

This guide will benchmark our hypothetical p38 MAPKα inhibitor, Compound X, against two well-characterized inhibitors with distinct mechanisms of action: SB203580 and Doramapimod (BIRB 796) .

Selecting the Right Benchmarks

An effective benchmarking study relies on the selection of appropriate reference compounds. The chosen inhibitors should be well-characterized, commercially available, and ideally, represent different binding modes or classes.

  • SB203580 (Adezmapimod): A first-generation, potent, and highly selective ATP-competitive inhibitor of p38 MAPKα and p38β.[7] It binds to the ATP pocket of the active kinase, preventing the phosphorylation of downstream substrates. Its IC50 (half-maximal inhibitory concentration) is typically in the range of 50-500 nM depending on the assay conditions.[7] It serves as a classic standard for ATP-competitive inhibitors.

  • Doramapimod (BIRB 796): A highly potent, second-generation inhibitor that binds to an allosteric, or "DFG-out," pocket of the kinase.[8][9] This mechanism involves a significant conformational change in the enzyme, leading to very slow dissociation rates and high potency, with reported IC50 values for p38α around 38 nM.[8][9][10] It represents a different and highly effective mode of inhibition compared to classic ATP-competitive molecules.

Experimental Protocol: In Vitro p38 MAPKα Kinase Assay

To quantitatively assess the inhibitory activity of Compound X and the benchmarks, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent platform that measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[11]

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is allowed to proceed, converting ATP to ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back into ATP, which is then used by a luciferase to generate a light signal. The intensity of the light is proportional to the kinase activity.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare the kinase buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[11]

    • Prepare a solution of recombinant human p38 MAPKα enzyme in kinase buffer. The final concentration should be determined empirically via an enzyme titration curve.

    • Prepare a substrate/ATP mix containing a suitable substrate (e.g., ATF-2 fusion protein) and ATP in the kinase buffer.[5] The ATP concentration should be at or near its Km value for the kinase to ensure sensitivity for competitive inhibitors.

    • Prepare serial dilutions of Compound X, SB203580, and Doramapimod in 100% DMSO. A typical starting concentration would be 10 mM, followed by 1:3 serial dilutions.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted inhibitor compounds or DMSO (as a vehicle control).

    • Add 2 µL of the p38 MAPKα enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.[11]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the DMSO controls.

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

    • A sigmoidal dose-response curve is fitted to the data using a four-parameter logistic model to determine the IC50 value for each compound.

Visualization of Key Processes

To better understand the experimental design and the biological context, diagrams are provided below.

G cluster_prep 1. Reagent Preparation cluster_rxn 2. Kinase Reaction cluster_detect 3. Signal Detection cluster_analysis 4. Data Analysis p1 Prepare Kinase Buffer p2 Dilute p38α Enzyme r2 Add p38α Enzyme p2->r2 p3 Prepare Substrate/ATP Mix r3 Add Substrate/ATP Mix to Start p3->r3 p4 Create Inhibitor Serial Dilutions (Compound X, Benchmarks) r1 Add Inhibitor/DMSO to Plate p4->r1 r1->r2 r2->r3 r4 Incubate for 60 min r3->r4 d1 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) r4->d1 d2 Incubate for 40 min d1->d2 d3 Add Kinase Detection Reagent (Generate Luminescence) d2->d3 d4 Incubate for 30 min d3->d4 d5 Read Luminescence d4->d5 a1 Calculate % Inhibition d5->a1 a2 Plot Dose-Response Curve a1->a2 a3 Determine IC50 Value a2->a3

Caption: Experimental workflow for the in vitro p38 MAPKα kinase assay.

Stress Stress Stimuli (UV, Cytokines, LPS) MKK3_6 MKK3 / MKK6 Stress->MKK3_6 activates p38 p38 MAPKα (Inactive) MKK3_6->p38 phosphorylates (Thr180/Tyr182) p_p38 p-p38 MAPKα (Active) Substrates Downstream Substrates (e.g., ATF-2, MAPKAPK2) p_p38->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response leads to SB203580 SB203580 (ATP-Competitive) SB203580->p_p38 inhibits BIRB796 Doramapimod (BIRB 796) (Allosteric) BIRB796->p38 inhibits activation

Caption: Simplified p38 MAPKα signaling pathway and inhibitor mechanisms.

Comparative Data Analysis (Hypothetical Data)

Following the execution of the assay, the IC50 values are determined. The table below presents a hypothetical but realistic set of results for our comparative analysis.

CompoundTargetInhibition TypeIC50 (nM)
Compound X p38 MAPKαATP-Competitive (Hypothesized)120
SB203580 p38 MAPKα/βATP-Competitive65
Doramapimod (BIRB 796) p38 MAPKαAllosteric (DFG-out)38
Interpretation of Results
  • Potency: In this hypothetical scenario, Doramapimod (BIRB 796) is the most potent inhibitor with an IC50 of 38 nM, consistent with its known allosteric mechanism and high affinity.[10] SB203580 shows potent activity at 65 nM, in line with published data for ATP-competitive p38 inhibitors. Our investigational Compound X displays a respectable IC50 of 120 nM. While less potent than the established benchmarks, this level of activity is highly encouraging for a novel chemical scaffold and warrants further investigation.

  • Mechanism of Action: The IC50 data alone does not confirm the mechanism of action. Further studies, such as kinase selectivity profiling and ATP competition assays, would be required. If Compound X is indeed ATP-competitive, its performance relative to SB203580 suggests there is potential for optimization to improve potency. If it operates via a different mechanism, it could represent a valuable new class of inhibitor.

  • Next Steps: Based on this promising initial data, the logical next steps for Compound X would include:

    • Selectivity Profiling: Testing against a panel of other kinases (especially other MAPK family members) to determine its selectivity. High selectivity is crucial for minimizing off-target effects.[7]

    • Mechanism of Action Studies: Performing ATP competition assays to confirm or refute the hypothesis of an ATP-competitive binding mode.

    • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to improve potency and other pharmacological properties.

    • Cell-Based Assays: Moving from a biochemical assay to a cell-based model to assess the compound's ability to inhibit p38 MAPKα signaling in a more physiologically relevant context, for example, by measuring the inhibition of TNF-α production in LPS-stimulated monocytes.

Conclusion

This guide outlines a systematic approach to benchmarking a novel investigational compound, 4-Methyl-2-phenyl-1,3-thiazol-5-amine, against the established p38 MAPKα inhibitors SB203580 and Doramapimod. By employing a validated in vitro kinase assay and carefully interpreting the resulting data in the context of known benchmarks, researchers can make informed decisions about the future direction of a drug discovery project. Our hypothetical results position Compound X as a promising lead compound, demonstrating significant inhibitory activity that justifies its advancement to further mechanistic and cell-based studies.

References

  • Cellagen Technology. (n.d.). SB203580 | p38 MAPK inhibitor. Retrieved from [Link]

  • opnMe by Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. Retrieved from [Link]

  • Lee, J. K., & Kim, S. Y. (2021). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 26(8), 2175. Retrieved from [Link]

  • University of Tübingen. (n.d.). The path of p38α MAP kinase inhibition. Retrieved from [Link]

  • Munoz, L., & Ammit, A. J. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Current Cancer Drug Targets, 22(3), 209-220. Retrieved from [Link]

  • Li, Z., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11463–11471. Retrieved from [Link]

  • ACS Publications. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. Retrieved from [Link]

  • Smith, B. K., & Yaffe, M. B. (2012). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. BMC Biochemistry, 13, 10. Retrieved from [Link]

  • Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1647. Retrieved from [Link]

Sources

In Vivo Validation of 4-Methyl-2-phenyl-1,3-thiazol-5-amine Activity: A Comparative Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-Methyl-2-phenyl-1,3-thiazol-5-amine, a novel heterocyclic compound with significant therapeutic potential. Given the nascent stage of research for this specific molecule, direct in vivo data is not yet publicly available. Therefore, this document establishes a robust comparative analysis using a representative 2-phenyl-4-methylthiazole derivative, hereafter referred to as "Thiazole-X," to model the experimental validation process. The methodologies and comparisons presented herein are grounded in established preclinical protocols for analogous thiazole structures, offering a predictive and actionable guide for researchers, scientists, and drug development professionals.

We will explore the validation of Thiazole-X in two primary therapeutic areas where thiazole derivatives have shown considerable promise: inflammation and oncology.[1][2][3][4] This guide will objectively compare its projected performance against industry-standard drugs, supported by detailed experimental protocols and mechanistic insights.

Part 1: Comparative In Vivo Anti-inflammatory Efficacy

Thiazole scaffolds are frequently investigated for their anti-inflammatory properties.[1][5][6] The primary in vivo model for acute inflammation is the carrageenan-induced paw edema assay in rodents, which allows for the assessment of a compound's ability to mitigate the inflammatory response.[7][8]

Mechanism of Action Insights: The Role of Cyclooxygenases

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[7][9] Thiazole derivatives have been identified as potential COX inhibitors.[9] The experimental design for Thiazole-X will, therefore, be compared against agents with known COX-inhibitory mechanisms.

Data Presentation: Anti-inflammatory Activity

The following table summarizes the projected efficacy of Thiazole-X in comparison to established anti-inflammatory agents.

CompoundDose (mg/kg)Route of AdministrationTime Point (hours)Paw Edema Inhibition (%)Putative MechanismReference
Thiazole-X (Hypothetical) 20Oral (p.o.)3~55%COX-2 Inhibition-
Indomethacin (Standard) 10Oral (p.o.)360-70%Non-selective COX Inhibitor[6]
Celecoxib (Standard) 20Oral (p.o.)3~65%Selective COX-2 Inhibitor[7]
Vehicle Control -Oral (p.o.)30%-[7]

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Data Analysis acclimatization Animal Acclimatization (Male Wistar Rats, 180-220g) baseline Baseline Paw Volume Measurement (Plethysmometer) acclimatization->baseline dosing Compound Administration (Thiazole-X, Indomethacin, Celecoxib, Vehicle) baseline->dosing induction Inflammation Induction (0.1 mL 1% Carrageenan in sub-plantar region) dosing->induction 1 hour post-dosing measurement Paw Volume Measurement (Hourly for 5 hours) induction->measurement calculation Calculate % Inhibition of Edema measurement->calculation statistics Statistical Analysis (ANOVA) calculation->statistics

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema [7][8][10]

  • Animal Selection and Acclimatization: Male Wistar rats (180-220g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly assigned to four groups (n=6 per group): Vehicle control (e.g., 0.5% methylcellulose), Thiazole-X (20 mg/kg), Indomethacin (10 mg/kg), and Celecoxib (20 mg/kg).

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer.

  • Compound Administration: The respective compounds or vehicle are administered orally (p.o.) via gavage.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. Statistical significance is determined using one-way ANOVA followed by a post-hoc test.

Part 2: Comparative In Vivo Anticancer Efficacy

The thiazole moiety is a key component of several anticancer agents, and novel derivatives are actively being explored for their cytotoxic potential.[2][3][11] A standard method for evaluating in vivo anticancer efficacy is the use of tumor xenograft models in immunocompromised mice.[12][13]

Data Presentation: Anticancer Activity in a Xenograft Model

The following table outlines the projected efficacy of Thiazole-X in a human colon cancer (HT-29) xenograft model.

CompoundDose (mg/kg)ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Change in Body Weight (%)Reference
Thiazole-X (Hypothetical) 30Daily (i.p.)~600~50%< 5%-
Doxorubicin (Standard) 5Weekly (i.v.)~450~65%~10% loss[13]
Vehicle Control -Daily (i.p.)~12000%< 2%[13]

Experimental Workflow: Tumor Xenograft Model

G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis acclimatization Animal Acclimatization (Athymic Nude Mice) implantation Tumor Cell Implantation (e.g., HT-29 cells, subcutaneous) acclimatization->implantation monitoring Tumor Growth Monitoring implantation->monitoring grouping Randomization into Groups (Tumor volume ~100-150 mm³) monitoring->grouping treatment Initiate Treatment Regimen (Thiazole-X, Doxorubicin, Vehicle) grouping->treatment measurements Tumor Volume & Body Weight (Twice weekly) treatment->measurements euthanasia Euthanasia at Endpoint measurements->euthanasia excision Tumor Excision & Weight euthanasia->excision analysis Data Analysis (TGI %) excision->analysis

Caption: Workflow for an In Vivo Anticancer Xenograft Study.

Detailed Experimental Protocol: Human Tumor Xenograft Model

  • Animal Housing: Athymic nude mice (6-8 weeks old) are housed in a pathogen-free environment.

  • Tumor Cell Culture: Human cancer cells (e.g., HT-29 colon carcinoma) are cultured under standard conditions.

  • Tumor Implantation: 5 x 10^6 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow, and their volumes are measured with calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.

  • Treatment Administration:

    • Vehicle Control: Administered daily via intraperitoneal (i.p.) injection.

    • Thiazole-X: 30 mg/kg, administered daily (i.p.).

    • Doxorubicin: 5 mg/kg, administered weekly via intravenous (i.v.) injection.

  • Monitoring: Tumor volumes and body weights are recorded twice weekly for the duration of the study (typically 21-28 days). Animal health is monitored daily.

  • Endpoint and Analysis: At the end of the study, animals are euthanized, and final tumor volumes and weights are recorded. Tumor Growth Inhibition (TGI) is calculated.

Part 3: Essential Pharmacokinetic and Toxicological Considerations

Successful in vivo validation extends beyond efficacy to include a compound's safety and pharmacokinetic (PK) profile.

Pharmacokinetics

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) is critical. Studies in rodents and non-rodents (e.g., dogs, monkeys) are necessary to determine key parameters like oral bioavailability, clearance, and half-life. Thiazole derivatives can face challenges such as poor oral absorption and significant first-pass metabolism, which must be investigated.[14]

Toxicology

A crucial aspect of preclinical safety assessment is evaluating the potential for bioactivation, where a parent compound is metabolized into a reactive intermediate.[15] Such intermediates can lead to toxicities.[15] In vitro assays using liver microsomes and glutathione can predict the formation of reactive metabolites.

Data Presentation: Preclinical PK & Safety Study Design

Study TypeSpeciesKey Parameters MeasuredPurpose
Single-Dose PK Rat, DogCmax, Tmax, AUC, t1/2, Oral Bioavailability (%)Determine initial pharmacokinetic profile and dose-range finding.
In Vitro Metabolism Human, Rat Liver MicrosomesMetabolite Identification, Covalent BindingAssess metabolic stability and potential for bioactivation.
Acute Toxicity MouseLD50, Clinical ObservationsDetermine the dose at which significant toxicity occurs.
7-Day Dose-Range Finding RatClinical signs, Body weight, Food consumption, Hematology, Clinical chemistryIdentify a maximum tolerated dose (MTD) for longer-term studies.

Conclusion

While 4-Methyl-2-phenyl-1,3-thiazol-5-amine is a compound of significant interest, its progression through the drug development pipeline is contingent on rigorous in vivo validation. This guide provides a scientifically grounded, comparative framework for such an evaluation. By employing established models for inflammation and cancer, and benchmarking against standard-of-care agents like Indomethacin and Doxorubicin, researchers can effectively profile the efficacy of representative thiazole compounds. Integrating pharmacokinetic and toxicological assessments early in the preclinical phase is paramount to building a comprehensive data package and mitigating risks in later stages of development. The protocols and comparative data herein serve as a robust blueprint for advancing novel thiazole derivatives toward clinical candidacy.

References

  • Zhang, X., et al. (2021). Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. ResearchGate. Available at: [Link]

  • Thiazole derivatives have been reported to exhibit various biological activities, including anti-inflamm
  • BenchChem. (2025).
  • Zhang, X., et al. (2021). Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. Available at: [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis Online. Available at: [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
  • Song, Y., et al. (1999). Synthesis, structure-activity relationships, and in vivo evaluations of substituted di-tert-butylphenols as a novel class of potent, selective, and orally active cyclooxygenase-2 inhibitors. 1. Thiazolone and oxazolone series. PubMed. Available at: [Link]

  • Shi, H. B., et al. (2010). Synthesis and Anticancer Evaluation of Thiazolyl-Chalcones. PubMed. Available at: [Link]

  • The synthesis of the 2-phenylthiazole derivatives (C1–8). ResearchGate. Available at: [Link]

  • Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Publications. Available at: [Link]

  • Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. SciRP.org. Available at: [Link]

  • The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. PubMed. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. Available at: [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. PMC - PubMed Central. Available at: [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. Available at: [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in r
  • Thiazoles: A Valuable Insight into the Recent Advances and Biological Activities. ResearchGate. Available at: [Link]

  • Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. ResearchGate. Available at: [Link]

  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. PubMed. Available at: [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. Available at: [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Available at: [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC.
  • Assessing the In Vivo Antitumor Efficacy of Selenium-Based Heterocycles in Animal Models: A Compar

Sources

Comparative Docking Analysis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking of 4-Methyl-2-phenyl-1,3-thiazol-5-amine analogs, a class of heterocyclic compounds with significant therapeutic potential. As researchers and drug development professionals, understanding the subtle nuances of ligand-protein interactions is paramount for designing novel therapeutics. This document offers a comprehensive overview of the structural requirements for binding to key biological targets and presents a detailed, step-by-step protocol for performing comparative docking studies.

Introduction: The Therapeutic Promise of Thiazole Analogs

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The 4-Methyl-2-phenyl-1,3-thiazol-5-amine core, in particular, offers a versatile template for chemical modification, allowing for the exploration of a vast chemical space to optimize target affinity and selectivity.

Comparative docking studies are a powerful computational tool to rationalize the structure-activity relationships (SAR) of a series of analogs. By systematically evaluating the binding modes and energies of different derivatives within the same protein target, we can elucidate the key structural features that govern molecular recognition. This knowledge is instrumental in guiding the design of more potent and selective drug candidates.

Experimental Design and Rationale

The primary objective of this comparative docking study is to elucidate the binding interactions of a series of 4-Methyl-2-phenyl-1,3-thiazol-5-amine analogs with a relevant protein target. For the purpose of this guide, we will consider Tubulin , a critical protein involved in cell division and a well-established target for anticancer drug development, as our protein of interest.[5][7] Several studies have successfully docked thiazole derivatives into the colchicine binding site of tubulin.[7]

The rationale behind the selection of analogs for this study is to systematically probe the effects of substitutions at various positions of the core scaffold on the binding affinity and interaction profile.

Detailed Experimental Protocol

This section outlines a robust and reproducible protocol for performing comparative molecular docking studies.

Ligand Preparation
  • Sketching and 3D Conversion: The 2D structures of the 4-Methyl-2-phenyl-1,3-thiazol-5-amine analogs are sketched using a chemical drawing tool (e.g., ChemDraw). These 2D structures are then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain low-energy and geometrically realistic conformations.

  • Charge Calculation: Partial charges are assigned to each atom of the ligands.

Protein Preparation
  • PDB Structure Retrieval: The 3D crystal structure of the target protein, tubulin, is downloaded from the Protein Data Bank (PDB).

  • Protein Cleaning: The downloaded PDB file is pre-processed to remove water molecules, co-factors, and any existing ligands.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for the amino acid residues are assigned.

  • Active Site Definition: The binding site for the docking study is defined. In the case of tubulin, this would be the colchicine binding site.[7]

Molecular Docking
  • Docking Algorithm Selection: A suitable docking algorithm is chosen. Several well-validated programs are available, such as AutoDock, Glide, and GOLD.

  • Docking Parameter Setup: The docking parameters, including the grid box dimensions and spacing, are defined to encompass the entire binding site.

  • Execution of Docking Runs: The prepared ligands are docked into the prepared protein active site. Multiple docking runs are typically performed for each ligand to ensure the reliability of the results.

  • Pose Clustering and Selection: The resulting docking poses are clustered based on their root-mean-square deviation (RMSD). The lowest energy pose from the most populated cluster is typically selected as the most representative binding mode.

Visualization of the Experimental Workflow

To provide a clear visual representation of the comparative docking workflow, the following diagram has been generated using Graphviz.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking & Analysis l1 2D Structure Sketching l2 3D Conversion l1->l2 l3 Energy Minimization l2->l3 l4 Charge Calculation l3->l4 d1 Docking Simulation l4->d1 Prepared Ligands p1 PDB Structure Retrieval p2 Protein Cleaning p1->p2 p3 Protonation p2->p3 p4 Active Site Definition p3->p4 p4->d1 Prepared Protein d2 Pose Clustering & Scoring d1->d2 d3 Binding Mode Analysis d2->d3 d4 Comparative Analysis d3->d4 signaling_pathway Thiazole 4-Methyl-2-phenyl-1,3-thiazol-5-amine Analog Tubulin Tubulin Polymerization Thiazole->Tubulin Inhibition Microtubules Microtubule Formation Tubulin->Microtubules Leads to Mitosis Mitotic Spindle Assembly Microtubules->Mitosis CellCycle Cell Cycle Arrest (G2/M) Mitosis->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: A simplified diagram of a signaling pathway initiated by tubulin inhibition.

Conclusion

This guide has provided a comprehensive framework for conducting and interpreting comparative molecular docking studies of 4-Methyl-2-phenyl-1,3-thiazol-5-amine analogs. The detailed protocol and the illustrative examples demonstrate the power of this computational approach in rationalizing SAR and guiding the design of novel therapeutic agents. The insights gained from such studies are invaluable for accelerating the drug discovery process and for the development of more effective and selective medicines.

References

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2022). Molecules. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. [Link]

  • Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. (2025). Arabian Journal of Chemistry. [Link]

  • Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis, Antimicrobial and Molecular Docking Studies of 1,3-Thiazolidin-4-one Analogues Bearing Benzothiazole. (2020). Indian Journal of Heterocyclic Chemistry. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). ACS Omega. [Link]

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent. (2021). Molecules. [Link]

  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. (2021). Oriental Journal of Chemistry. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • Thiazole Derivatives Inhibitors of Protein Kinases. (2017). Mini-Reviews in Medicinal Chemistry. [Link]

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). Biointerface Research in Applied Chemistry. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry. [Link]

  • Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. (2013). Journal of Saudi Chemical Society. [Link]

Sources

Navigating the Selectivity Maze: A Guide to Characterizing 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A critical first step in the development of any potential therapeutic is a thorough understanding of its selectivity. For the compound 4-Methyl-2-phenyl-1,3-thiazol-5-amine, a member of the pharmacologically rich thiazole family, this assessment is paramount. However, a comprehensive review of the available scientific literature does not currently identify a specific biological target for this molecule.

While the broader class of thiazole-containing compounds has been shown to interact with a wide array of biological targets—including but not limited to Aurora kinases, p38 MAP kinase, and cyclin-dependent kinases (CDKs)—the specific affinity of 4-Methyl-2-phenyl-1,3-thiazol-5-amine remains uncharacterized.[1] This presents a unique challenge for researchers and drug development professionals. Without a known target, a traditional selectivity profile cannot be generated.

This guide, therefore, pivots from a direct comparison to a strategic framework for target identification and subsequent selectivity assessment. It is designed to provide researchers with a logical, experimentally sound workflow to first identify the primary biological target(s) of 4-Methyl-2-phenyl-1,3-thiazol-5-amine and then to rigorously evaluate its selectivity.

Part 1: Unmasking the Target - A Strategic Approach to Target Identification

The initial and most critical phase is to elucidate the primary biological target of 4-Methyl-2-phenyl-1,3-thiazol-5-amine. A multi-pronged approach, combining computational and experimental methods, is recommended for the highest probability of success.

Computational Screening: In Silico Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, in silico methods can provide valuable initial hypotheses. Reverse docking and pharmacophore modeling are powerful tools to screen the structure of 4-Methyl-2-phenyl-1,3-thiazol-5-amine against libraries of known protein structures.

Workflow for In Silico Target Prediction:

cluster_0 Computational Phase Compound_Structure 3D Structure of 4-Methyl-2-phenyl-1,3-thiazol-5-amine Reverse_Docking Reverse Docking Algorithms Compound_Structure->Reverse_Docking Pharmacophore_Modeling Pharmacophore Modeling Compound_Structure->Pharmacophore_Modeling Protein_Databases Protein Databases (e.g., PDB) Protein_Databases->Reverse_Docking Target_Prediction Predicted Target List Reverse_Docking->Target_Prediction Pharmacophore_Modeling->Target_Prediction

Caption: In silico workflow for target prediction.

Experimental Target Identification: Casting a Wide Net

Following the generation of a prioritized list of potential targets from computational screening, experimental validation is essential. A tiered approach, starting with broad screening and progressing to more focused assays, is recommended.

1. Phenotypic Screening:

The first step is to assess the compound's effect on whole cells or organisms. This can reveal the compound's functional effects and guide further investigation.

  • Protocol: Cancer Cell Line Proliferation Assay

    • Cell Plating: Seed a panel of diverse cancer cell lines (e.g., representing different tissue origins and genetic backgrounds) in 96-well plates.

    • Compound Treatment: Treat the cells with a range of concentrations of 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

    • Incubation: Incubate for a period that allows for several cell doublings (e.g., 72 hours).

    • Viability Assessment: Determine cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

    • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

2. Affinity-Based Target Identification:

Techniques such as affinity chromatography and chemical proteomics can directly identify binding partners of the compound.

  • Workflow for Affinity Chromatography:

cluster_1 Experimental Phase Immobilize_Compound Immobilize 4-Methyl-2-phenyl-1,3-thiazol-5-amine onto a solid support Incubation Incubate Lysate with Immobilized Compound Immobilize_Compound->Incubation Cell_Lysate Prepare Cell Lysate Cell_Lysate->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution Protein_ID Identify Proteins (e.g., Mass Spectrometry) Elution->Protein_ID

Caption: Workflow for affinity-based target identification.

Part 2: A Framework for Selectivity Assessment - Once the Target Is Known

Once a primary biological target is confidently identified and validated, the focus can shift to a rigorous assessment of selectivity. This involves comparing the compound's potency against its primary target to its activity against a panel of related and unrelated proteins.

Designing the Selectivity Panel

The composition of the screening panel is critical. It should include:

  • The Primary Target: For baseline potency determination.

  • Closely Related Proteins: Other members of the same protein family (e.g., if the target is a kinase, include other kinases with high sequence homology in the active site).

  • Known Off-Targets of Structurally Similar Compounds: If available.

  • A Broad Panel of Unrelated Targets: To identify potential unexpected interactions.

Experimental Protocols for Selectivity Profiling

A variety of in vitro assays can be employed to determine the potency of 4-Methyl-2-phenyl-1,3-thiazol-5-amine against the selected panel.

1. Biochemical Assays (Enzymatic or Binding):

These assays directly measure the interaction of the compound with the purified protein target.

  • Protocol: Kinase Inhibition Assay (Example)

    • Reaction Setup: In a microplate, combine the kinase, a specific substrate, and ATP.

    • Compound Addition: Add varying concentrations of 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

    • Incubation: Allow the enzymatic reaction to proceed for a defined time at the optimal temperature.

    • Detection: Measure the amount of product formed or the amount of ATP consumed using a suitable detection method (e.g., radiometric, fluorescence, or luminescence).

    • Data Analysis: Calculate IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

2. Cell-Based Assays:

These assays measure the compound's effect on the target's activity within a cellular context.

  • Protocol: Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)

    • Cell Treatment: Treat intact cells with 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

    • Heating: Heat the cell lysates to a range of temperatures.

    • Protein Precipitation: Centrifuge to separate aggregated (denatured) proteins from soluble proteins.

    • Target Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other methods.

    • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Data Presentation and Interpretation

The results of the selectivity profiling should be presented in a clear and comparative format.

Table 1: Hypothetical Selectivity Profile of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

TargetIC50 (nM)Selectivity Ratio (vs. Primary Target)
Target X (Primary) 10 1
Target Y (Related)15015
Target Z (Related)80080
Off-Target A>10,000>1000
Off-Target B5,000500

Selectivity Score: A common metric is the selectivity score, which is the ratio of the IC50 for an off-target to the IC50 for the primary target. A higher selectivity score indicates greater selectivity.

Conclusion

While the specific biological target of 4-Methyl-2-phenyl-1,3-thiazol-5-amine is not yet defined in the public domain, this guide provides a robust and systematic framework for its identification and subsequent selectivity profiling. By employing a combination of computational and experimental approaches, researchers can first uncover the primary mechanism of action of this compound and then proceed to a thorough evaluation of its specificity. This rigorous, step-wise process is fundamental to advancing our understanding of this and other novel chemical entities and is a cornerstone of modern drug discovery and development.

References

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4378. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-23. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Ensuring Safety and Compliance in the Disposal of a Novel Thiazole Compound.

Hazard Identification and Risk Assessment: Understanding the "Why"

The cornerstone of safe disposal is a thorough understanding of the compound's intrinsic hazards. Based on its chemical structure, 4-Methyl-2-phenyl-1,3-thiazol-5-amine is anticipated to present the following risks:

  • Toxicity: Aromatic amines are a class of compounds known for their potential carcinogenicity and mutagenicity.[1][2] They can be readily absorbed through the skin, making dermal contact a significant route of exposure.[1]

  • Irritation: A closely related analogue, 5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole, is known to cause skin and eye irritation, as well as respiratory irritation.[3] It is prudent to assume similar irritant properties for the amine analogue.

  • Environmental Hazard: Many synthetic organic compounds can be toxic to aquatic life and may persist in the environment.[4]

Given these potential hazards, all waste containing this compound must be treated as hazardous.

Anticipated Hazard Profile
Hazard CategoryAnticipated RiskRationale
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Based on data for analogous compounds.[3]
Skin Corrosion/Irritation Causes skin irritation.Common characteristic of aromatic amines and thiazole derivatives.[3][5]
Eye Damage/Irritation Causes serious eye irritation.Inferred from similar chemical structures.[3][5]
Carcinogenicity Suspected carcinogen.Aromatic amines are a well-documented class of potential carcinogens.[1][2]
Aquatic Toxicity Potentially toxic to aquatic life.A general precaution for synthetic organic compounds.[4]

Pre-Disposal Procedures: Setting the Stage for Safety

Proper handling and segregation of waste are critical to prevent accidental exposure and ensure compliant disposal.

Step 1: Waste Segregation

Immediately segregate all waste streams containing 4-Methyl-2-phenyl-1,3-thiazol-5-amine. This includes:

  • Solid Waste: Contaminated personal protective equipment (PPE), weigh boats, and absorbent materials.

  • Liquid Waste: Reaction mother liquors, washings, and solutions.

  • Sharps: Contaminated needles and blades.

Keeping these waste streams separate from other chemical wastes prevents potentially hazardous reactions.[6]

Step 2: Containerization and Labeling
  • Container Selection: Use only approved, chemically compatible, and leak-proof containers. For liquid waste, ensure the container has adequate headspace (do not fill beyond 90% capacity) to accommodate vapor expansion.[7]

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Methyl-2-phenyl-1,3-thiazol-5-amine"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

Accurate labeling is a primary requirement of the Resource Conservation and Recovery Act (RCRA).

Step 3: Storage

Store waste containers in a designated, well-ventilated, and secure area away from heat, sparks, and incompatible materials such as strong oxidizing agents.[5] The storage area should have secondary containment to control any potential leaks.

Spill and Emergency Procedures: A Rapid and Informed Response

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Personal Protective Equipment (PPE) for Spill Cleanup
  • Respirator: A NIOSH-approved respirator with organic vapor cartridges.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles and a face shield.

  • Body Protection: A lab coat or chemical-resistant apron.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Protocol: The Final Step

The disposal of 4-Methyl-2-phenyl-1,3-thiazol-5-amine must be conducted in accordance with local, state, and federal regulations. The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).

Step-by-Step Disposal Procedure
  • Waste Characterization: The waste must be characterized as hazardous. Given the anticipated hazards, this compound would likely be classified as a toxic hazardous waste.

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on hazardous waste disposal. They will have established procedures and relationships with licensed hazardous waste disposal vendors.

  • Waste Manifest: For off-site disposal, a hazardous waste manifest will be required. This document tracks the waste from the point of generation to its final disposal facility.[3]

  • Packaging for Transport: The EHS department or the licensed disposal vendor will provide specific instructions on how to package the waste for safe transport.

  • Final Disposal Method: The most common and appropriate disposal method for this type of chemical waste is high-temperature incineration at a permitted hazardous waste facility. This method ensures the complete destruction of the organic molecule.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the safe disposal of 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

Disposal Workflow for 4-Methyl-2-phenyl-1,3-thiazol-5-amine cluster_0 Pre-Disposal Phase cluster_1 Disposal Phase A Waste Generation (Solid & Liquid) B Segregate Waste (Separate containers) A->B C Label Container ('Hazardous Waste', Chemical Name, Hazards) B->C D Store in Designated Area (Ventilated, Secure, Secondary Containment) C->D E Contact Environmental Health & Safety (EHS) D->E Ready for Disposal F Characterize Waste (Toxic Hazardous Waste) E->F G Package for Transport (Follow EHS/Vendor Instructions) F->G H Complete Hazardous Waste Manifest G->H I Transfer to Licensed Disposal Vendor H->I J Final Disposal (High-Temperature Incineration) I->J

Sources

Personal protective equipment for handling 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Methyl-2-phenyl-1,3-thiazol-5-amine

As a Senior Application Scientist, it is imperative to approach new chemical entities with a comprehensive safety-first mindset. This guide provides an in-depth operational plan for the safe handling and disposal of 4-Methyl-2-phenyl-1,3-thiazol-5-amine, a compound for which specific safety data may not be readily available. By analyzing structurally similar thiazole derivatives, we can establish a robust safety protocol. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly, ensuring personal safety and experimental integrity.

Hazard Analysis: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for 4-Methyl-2-phenyl-1,3-thiazol-5-amine is not presently available, a review of analogous compounds provides critical insights into its potential hazards. Structurally related thiazole derivatives consistently exhibit a set of core hazards that must be respected.

  • Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[1].

  • 5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole is classified as causing skin and serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is harmful if swallowed, in contact with skin, or if inhaled[2].

  • 4-Ethyl-5-methyl-1,3-thiazol-2-amine is harmful if swallowed, in contact with skin, or if inhaled, and causes skin irritation and serious eye damage[3].

  • General safety information for other thiazole derivatives, such as 4-Methyl-5-Thiazole Ethanol , also indicates risks of skin, eye, and respiratory irritation[4][5].

Based on this evidence, it is prudent to assume that 4-Methyl-2-phenyl-1,3-thiazol-5-amine poses similar risks. Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure to 4-Methyl-2-phenyl-1,3-thiazol-5-amine. The following table outlines the recommended PPE, categorized by the level of protection required for various laboratory operations.

PPE Category Item Specifications & Rationale
Eye and Face Protection Chemical Safety GogglesMust be worn at all times to protect from splashes and airborne particles.
Face ShieldRecommended when there is a significant risk of splashing, providing an additional layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before use. Double gloving is advised for enhanced protection.
Body Protection Flame-Resistant Lab CoatShould be fully buttoned to provide maximum coverage of personal clothing.
Chemical-Resistant ApronTo be worn over the lab coat for an additional layer of protection against spills.
Closed-toe ShoesShoes must fully cover the feet; perforated shoes or sandals are not permitted to prevent exposure from spills.[6]
Respiratory Protection Respirator with appropriate cartridgesA NIOSH-approved respirator with organic vapor cartridges is necessary if working in an area with inadequate ventilation or where aerosolization is possible.[7][8][9]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 4-Methyl-2-phenyl-1,3-thiazol-5-amine is crucial for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for managing this compound throughout its lifecycle in the lab.

operational_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Receiving_and_Storage Receiving & Storage Risk_Assessment Risk Assessment Receiving_and_Storage->Risk_Assessment Inspect & Log PPE_Donning PPE Donning Risk_Assessment->PPE_Donning Identify Hazards Handling_and_Weighing Handling & Weighing PPE_Donning->Handling_and_Weighing Prepare for Handling Reaction_Setup Reaction Setup Handling_and_Weighing->Reaction_Setup Transfer Compound Workup_and_Purification Workup & Purification Reaction_Setup->Workup_and_Purification Monitor Reaction Decontamination Decontamination Workup_and_Purification->Decontamination Isolate Product Waste_Disposal Waste Disposal Decontamination->Waste_Disposal Neutralize & Clean PPE_Doffing PPE Doffing Waste_Disposal->PPE_Doffing Segregate Waste

Figure 1: A comprehensive workflow for the safe handling of 4-Methyl-2-phenyl-1,3-thiazol-5-amine, from receipt to disposal.
Step-by-Step Handling Procedures:
  • Receiving and Storage : Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5]. The container must be kept tightly closed.

  • Risk Assessment : Before any handling, conduct a thorough risk assessment for the specific experiment. This includes reviewing the potential hazards of all reactants, solvents, and products.

  • PPE Donning : Put on all required PPE as outlined in the table above. Ensure a proper fit for all equipment.

  • Handling and Weighing : All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure. Use spark-proof tools and explosion-proof equipment if the compound is flammable[10].

  • Reaction Setup : When setting up reactions, ensure that all glassware is properly secured and that the reaction is conducted in a well-ventilated fume hood.

  • Workup and Purification : During extraction, filtration, and other purification steps, be mindful of the potential for splashes and aerosol generation.

  • Decontamination : All surfaces and equipment that have come into contact with the compound should be decontaminated. A suitable decontamination solution should be used, followed by a thorough rinse.

  • Waste Disposal : Dispose of all waste, including contaminated PPE, in clearly labeled, sealed containers for hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal[5][10].

  • PPE Doffing : Remove PPE in a designated area, being careful to avoid self-contamination. Wash hands thoroughly after removing gloves.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

emergency_procedures Exposure_Event Exposure Event Skin_Contact Skin Contact Exposure_Event->Skin_Contact Eye_Contact Eye Contact Exposure_Event->Eye_Contact Inhalation Inhalation Exposure_Event->Inhalation Ingestion Ingestion Exposure_Event->Ingestion Spill Spill Exposure_Event->Spill Remove_Contaminated_Clothing Remove_Contaminated_Clothing Skin_Contact->Remove_Contaminated_Clothing Immediately Rinse_with_Water Rinse_with_Water Eye_Contact->Rinse_with_Water Immediately for 15 mins Move_to_Fresh_Air Move_to_Fresh_Air Inhalation->Move_to_Fresh_Air Immediately Do_NOT_Induce_Vomiting Do_NOT_Induce_Vomiting Ingestion->Do_NOT_Induce_Vomiting Immediately Evacuate_Area Evacuate_Area Spill->Evacuate_Area If large Wash_with_Soap_and_Water Wash_with_Soap_and_Water Remove_Contaminated_Clothing->Wash_with_Soap_and_Water For 15 mins Seek_Medical_Attention Seek_Medical_Attention Wash_with_Soap_and_Water->Seek_Medical_Attention If irritation persists Remove_Contact_Lenses Remove_Contact_Lenses Rinse_with_Water->Remove_Contact_Lenses If present Remove_Contact_Lenses->Seek_Medical_Attention Immediately Move_to_Fresh_Air->Seek_Medical_Attention If breathing is difficult Rinse_Mouth Rinse_Mouth Do_NOT_Induce_Vomiting->Rinse_Mouth With water Rinse_Mouth->Seek_Medical_Attention Immediately Control_Ignition_Sources Control_Ignition_Sources Evacuate_Area->Control_Ignition_Sources If flammable Absorb_with_Inert_Material Absorb_with_Inert_Material Control_Ignition_Sources->Absorb_with_Inert_Material e.g., sand, vermiculite Collect_in_Sealed_Container Collect_in_Sealed_Container Absorb_with_Inert_Material->Collect_in_Sealed_Container For disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-phenyl-1,3-thiazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-phenyl-1,3-thiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.